molecular formula C₁₉H₈D₈N₄O₃ B1162607 PI 103-D8

PI 103-D8

Cat. No.: B1162607
M. Wt: 356.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI 103-D8, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₈D₈N₄O₃ and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₉H₈D₈N₄O₃

Molecular Weight

356.4

Synonyms

3-[4-(4-Morpholinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl]phenol-D8;  PIK 103-D8

Origin of Product

United States

Foundational & Exploratory

PI 103-D8 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization and Bioanalytical Applications

Executive Summary

PI-103-D8 is the stable isotope-labeled (SIL) analogue of PI-103, a potent, multi-targeted inhibitor of Class I phosphatidylinositol 3-kinase (PI3K), mTOR (mTORC1/mTORC2), and DNA-PK. As a deuterated internal standard (IS), PI-103-D8 is engineered to mitigate matrix effects and ionization variability in quantitative LC-MS/MS workflows. This guide details its chemical architecture, physicochemical properties, and application in high-fidelity pharmacokinetic (PK) profiling.

Chemical Identity & Molecular Architecture

The utility of PI-103-D8 relies on the strategic placement of deuterium atoms to ensure mass spectral distinctness without altering chromatographic behavior significantly.

PropertySpecification
Chemical Name 3-(4-(4-Morpholinyl-d8)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol
Parent Compound PI-103 (CAS: 371935-74-9)
Molecular Formula C₁₉H₈D₈N₄O₃
Molecular Weight 356.41 g/mol (Parent: 348.36 g/mol )
Mass Shift +8.05 Da
Isotopic Purity ≥ 99 atom % D
Chemical Purity ≥ 98% (HPLC)
Solubility Soluble in DMSO (up to 20 mg/mL); Ethanol (low)
Appearance Off-white to pale yellow solid
Structural Diagram (Graphviz)

The following diagram illustrates the core scaffold of PI-103 and the specific deuteration of the morpholine ring.

PI103_Structure Figure 1: Structural Assembly of PI-103-D8 Internal Standard Core Pyridofuropyrimidine Scaffold Phenol 3-Hydroxyphenyl (Position 2) Core->Phenol C-C Bond Morpholine Morpholine Ring (Position 4) Core->Morpholine C-N Bond Deuterium 8x Deuterium Atoms (Replacing H on Morpholine) Morpholine->Deuterium Isotopic Labeling (+8 Da Shift)

Physicochemical Properties & Stability
3.1 Deuterium Isotope Effect

While deuterium substitution provides a necessary mass shift, it can induce a slight "Deuterium Isotope Effect" on retention time. In Reverse Phase Chromatography (RPC), deuterated isotopologues often elute slightly earlier than their protium counterparts due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond.

  • Operational Insight: In ultra-high performance liquid chromatography (UHPLC), PI-103-D8 may elute 0.05–0.1 minutes prior to PI-103. Integration windows must be widened to accommodate this shift to prevent peak clipping.

3.2 Stability and Storage
  • Solid State: Stable for >2 years at -20°C when desiccated.

  • Solution State: DMSO stock solutions (10 mM) are stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles, which can lead to precipitation or degradation of the phenol moiety.

  • Light Sensitivity: The pyridofuropyrimidine core is photosensitive. All extraction steps should be performed under low-light conditions or using amber glassware.

Bioanalytical Application: LC-MS/MS Workflow

The primary application of PI-103-D8 is as an internal standard for the quantification of PI-103 in biological matrices (plasma, tumor homogenate).

4.1 Mass Spectrometry Transitions (MRM)

PI-103 ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The fragmentation pattern is dominated by the cleavage of the morpholine ring.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
PI-103 349.1 [M+H]⁺305.125-30Loss of C₂H₄O (Morpholine fragment)
PI-103 349.1 [M+H]⁺262.140-45Loss of Morpholine ring (C₄H₉NO)
PI-103-D8 357.1 [M+H]⁺ 309.1 25-30Loss of C₂D₄O (Retains D4)
PI-103-D8 357.1 [M+H]⁺ 262.1 40-45Loss of Morpholine-d8 (Core remains)

Technical Note: Monitoring the 357.1 → 309.1 transition for the internal standard is recommended over 357.1 → 262.1. The 309.1 fragment retains four deuterium atoms, ensuring the product ion is chemically distinct from any potential interference or isobaric background that might generate the 262.1 core fragment.

4.2 Sample Preparation Protocol

This protocol utilizes protein precipitation, optimized for high recovery of the hydrophobic PI-103 molecule.

  • Aliquot: Transfer 50 µL of plasma/homogenate to a 1.5 mL Eppendorf tube.

  • IS Spike: Add 10 µL of PI-103-D8 Working Solution (500 ng/mL in 50% Methanol). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Extraction: Vortex vigorously for 30 seconds. Incubate at -20°C for 10 minutes to enhance protein aggregation.

  • Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of supernatant to a fresh vial. Dilute with 100 µL of 0.1% Formic Acid in Water (matches initial mobile phase to prevent peak broadening).

Biological Context: Mechanism of Action

Understanding the target pathway is crucial for interpreting PK/PD correlations. PI-103 inhibits the PI3K/Akt/mTOR axis, a critical regulator of cell survival and proliferation.[1]

PI3K_Pathway Figure 2: PI-103 Dual Inhibition of the PI3K/mTOR Signaling Cascade RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation AKT Akt (PKB) PIP3->AKT Recruitment mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) PI103 PI-103 / PI-103-D8 PI103->PI3K Inhibits (IC50: 2-15 nM) PI103->mTORC1 Inhibits (IC50: 20 nM) PI103->mTORC2 Inhibits (IC50: 83 nM)

References
  • Raynaud, F. I., et al. (2007).[2] Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases. Cancer Research.

  • Knight, Z. A., et al. (2006).[3] A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling. Cell.

  • Fan, Q. W., et al. (2006). A Dual PI3 Kinase/mTOR Inhibitor Reveals Emergent Efficacy in Glioma. Cancer Cell.[3]

  • Pharmaffiliates. PI 103-D8 Product Specification.

  • Splendid Lab. Custom Synthesis of this compound.

Sources

A Technical Guide to the Application of Deuterated PI-103 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the use of deuterated PI-103 as an internal standard for robust and accurate quantification of PI-103. We will delve into the mechanism of PI-103, the principles of isotope dilution mass spectrometry, and a validated workflow for its application.

Part 1: The Analyte - Understanding PI-103

PI-103 is a potent, cell-permeable small molecule that functions as a multi-targeted inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] Its ability to simultaneously block key nodes in this critical signaling cascade has made it an invaluable tool in cancer research and cell biology.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

The PI3K/Akt/mTOR pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[5]

PI-103 exerts its effects by competitively inhibiting the ATP-binding site of Class IA PI3Ks (p110α, p110β, p110δ) and both mTOR complex 1 (mTORC1) and mTORC2.[2][3] This dual inhibition leads to a comprehensive shutdown of downstream signaling, preventing the phosphorylation of key effectors like Akt and S6 ribosomal protein, ultimately inducing cell cycle arrest, apoptosis, and autophagy.[2][7][8]

Below is a diagram illustrating the points of inhibition by PI-103 within the PI3K/Akt/mTOR signaling cascade.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mTORC1 mTORC1 Complex cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation _4EBP1->Proliferation Inhibits Translation PTEN PTEN PTEN->PIP3 Dephosphorylates PI103 PI-103 PI103->PI3K PI103->mTORC2 PI103->mTORC1

Caption: PI-103 inhibits PI3K, mTORC1, and mTORC2.

The Need for Accurate Quantification

Given its potent biological activity, the precise measurement of PI-103 concentrations in various biological matrices (e.g., plasma, cell lysates, tissue homogenates) is critical for:

  • Pharmacokinetic (PK) studies: Understanding absorption, distribution, metabolism, and excretion.

  • Pharmacodynamic (PD) studies: Correlating drug concentration with target engagement and biological response.

  • In vitro assay validation: Ensuring accurate dosing in cell-based experiments.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and specificity.[9][10] However, analytical variability and matrix effects can compromise accuracy.[11] This is where a stable isotope-labeled internal standard becomes indispensable.

Part 2: The Standard - Deuterated PI-103

The most reliable method for quantitative mass spectrometry is isotope dilution, which employs a stable isotope-labeled version of the analyte as an internal standard (IS).[11][12] For PI-103, a deuterated analogue serves as the ideal IS.

What is a Deuterated Internal Standard?

A deuterated internal standard is a synthetic version of the analyte where one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (²H or D). This substitution results in a molecule that is chemically identical to the analyte but has a higher molecular weight.

The core principle of Isotope Dilution Mass Spectrometry (IDMS): A known quantity of the deuterated IS is added ("spiked") into every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.[13][14] Because the IS and the native analyte (PI-103) have virtually identical chemical and physical properties:

  • They co-elute during liquid chromatography.

  • They experience the same extraction recovery or loss during sample preparation.

  • They exhibit the same ionization efficiency in the mass spectrometer source.[12]

Any sample loss or variation in instrument response will affect both the analyte and the IS equally. The mass spectrometer, however, can easily distinguish them based on their mass difference. By measuring the ratio of the analyte signal to the IS signal, we can correct for these variations and calculate the analyte's concentration with high precision and accuracy.[11][15]

PI-103 and its Deuterated Standard

While multiple deuterated versions of PI-103 can be synthesized, a common choice involves deuteration on the morpholine ring. The key is to have a stable label with a sufficient mass shift (typically ≥ 3 Da) to prevent isotopic overlap.

CompoundFormulaMolecular Weight (Da)CAS Number
PI-103 C₁₉H₁₆N₄O₃348.36371935-74-9[1][2][3]
PI-103-d8 C₁₉H₈D₈N₄O₃356.411185141-37-3

Note: The CAS number for the deuterated standard is provided as a representative example. Always verify the specific CAS number with your chemical supplier.

Part 3: Quantitative Analysis Workflow (LC-MS/MS)

This section outlines a self-validating protocol for the quantification of PI-103 in a biological matrix, such as mouse plasma, using PI-103-d8 as an internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma Sample (Calibrator, QC, or Unknown) Spike 2. Spike with PI-103-d8 IS Sample->Spike Precipitate 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifuge & Collect Supernatant Precipitate->Centrifuge Evaporate 5. Evaporate & Reconstitute Centrifuge->Evaporate LC 6. LC Separation Evaporate->LC MS 7. ESI-MS/MS Detection (MRM) LC->MS Ratio 8. Calculate Peak Area Ratio (PI-103 / PI-103-d8) MS->Ratio Curve 9. Plot Calibration Curve Ratio->Curve Quantify 10. Quantify Unknowns Curve->Quantify

Caption: General workflow for PI-103 quantification.

Detailed Experimental Protocol

1. Preparation of Stock Solutions:

  • PI-103 Stock (1 mg/mL): Accurately weigh and dissolve PI-103 in DMSO.

  • PI-103-d8 Internal Standard Stock (1 mg/mL): Dissolve PI-103-d8 in DMSO.

  • Working Internal Standard (100 ng/mL): Dilute the PI-103-d8 stock solution in 50:50 acetonitrile/water.

2. Calibration Curve and QC Preparation:

  • Prepare serial dilutions of the PI-103 stock in blank, drug-free plasma to create calibration standards (e.g., 1 to 2000 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Extraction:

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Working Internal Standard (100 ng/mL). Vortex briefly. This step ensures a consistent amount of IS is present in every sample before any extraction loss can occur.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[10] Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate or microcentrifuge tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see below).

4. LC-MS/MS Conditions:

These parameters serve as a starting point and should be optimized for your specific instrument configuration.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, <3 µm)Provides good retention and peak shape for small molecules like PI-103.[16]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA typical gradient to elute compounds of moderate polarity.[17]
Flow Rate 0.4 mL/minStandard flow rate for analytical columns of this dimension.
Injection Volume 5 µLBalances sensitivity with potential for column overloading.
Ionization Mode Electrospray Ionization (ESI), PositivePI-103 contains basic nitrogen atoms that readily accept a proton.
MS Analysis Multiple Reaction Monitoring (MRM)Provides highest sensitivity and specificity by monitoring specific precursor-to-product ion transitions.

5. MRM Transitions:

The exact mass-to-charge ratios (m/z) for the precursor and product ions must be determined by infusing pure standards into the mass spectrometer. The following are hypothetical, yet plausible, transitions:

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
PI-103 349.1Optimize for most stable, intense fragment
PI-103-d8 357.2Optimize to be the same fragment as PI-103

The key to a robust assay is choosing a product ion that is common to both the analyte and the IS, confirming that the fragmentation is not occurring on the deuterated part of the molecule.

Data Analysis and Self-Validation
  • Integration: Integrate the peak areas for both the PI-103 and PI-103-d8 MRM transitions in all samples.

  • Ratio Calculation: For each injection, calculate the Peak Area Ratio (PAR) = (Peak Area of PI-103) / (Peak Area of PI-103-d8).

  • Calibration Curve: Plot the PAR for the calibration standards against their known concentrations. Perform a linear regression, often with 1/x² weighting, to generate a calibration curve. The curve must have a correlation coefficient (r²) > 0.99 for acceptance.

  • Quantification: Use the regression equation from the calibration curve to calculate the concentration of PI-103 in the unknown and QC samples based on their measured PAR.

  • Trustworthiness: The system is self-validating if the calculated concentrations of the QC samples are within ±15% (±20% for the lower limit of quantification) of their nominal values. Consistent performance of the QCs across multiple analytical runs demonstrates the reliability and reproducibility of the method.

References

  • Foukas, L. C., et al. (2008). PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. Leukemia, 22(9), 1698–706. [Link]

  • PI3K/AKT/mTOR signaling. QIAGEN GeneGlobe. [Link]

  • Grosu, A., et al. (2016). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule. Oncotarget, 7(25). [Link]

  • PI3k/AKT/mTOR Pathway. YouTube. [Link]

  • Garrett, J. T., et al. (2022). Abstract 5356: RIDR-PI-103, ROS-activated PI3K inhibitor prodrug inhibits cell growth and impairs the PI3K/Akt pathway in BRAF and MEK inhibitor resistant BRAF-mutant melanoma cells. Cancer Research. [Link]

  • Wang, Y., et al. (2021). An LC/ESI–MS/MS method to quantify the PI3K inhibitor GDC-0084 in human plasma and cerebrospinal fluid: validation and clinical application. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • De Leenheer, A. P., & Thienpont, L. M. (1992). Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry. Journal of the International Federation of Clinical Chemistry. [Link]

  • A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids. Analytical Chemistry. [Link]

  • Isotope-dilution HPLC-MS/MS: Drug Monitoring of Antibiotics | Protocol Preview. YouTube. [Link]

  • Janku, F., et al. (2018). PI3K/Akt/mTOR Signaling Network in Human Health and Diseases. Cells. [Link]

  • Grosu, A., et al. (2016). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells. Oncotarget. [Link]

  • Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS. [Link]

  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

  • de Gooijer, M. C., et al. (2015). Liquid chromatography-tandem mass spectrometric assay for the PI3K/mTOR inhibitor GSK2126458 in mouse plasma and tumor homogenate. Journal of Chromatography B. [Link]

  • LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. [Link]

  • Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. National Institute of Standards and Technology. [Link]

Sources

The Technical Guide to PI-103 and PI 103-D8: Mechanism, Metabolism, and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide detailing the distinctions between PI-103 and PI 103-D8 , structured for researchers and drug development professionals.

Executive Summary

PI-103 is a potent, first-generation small molecule inhibitor targeting Class I Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[1] Despite its high in vitro potency, its clinical progression was halted due to rapid metabolic clearance.

This compound is the stable isotope-labeled analog of PI-103, where eight hydrogen atoms on the morpholine ring are replaced by deuterium. It is not a therapeutic candidate with improved metabolic stability; rather, it is the essential Internal Standard (IS) used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately quantify PI-103 levels in biological matrices.

This guide delineates the chemical, biological, and analytical differences between these two compounds, providing a roadmap for their correct application in preclinical research.

Part 1: The Bioactive Agent (PI-103)[1][2][3][4]

Mechanism of Action

PI-103 acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the p110 catalytic subunits of PI3K (isoforms


) and the kinase domain of mTOR (Complexes 1 and 2). This dual inhibition is critical because it prevents the feedback activation of AKT that often occurs when mTORC1 is inhibited alone (e.g., by rapamycin).
The Metabolic Bottleneck

While PI-103 exhibits nanomolar potency in vitro, its in vivo utility is severely compromised by its chemical structure. The molecule contains a phenol moiety (hydroxyl group attached to a phenyl ring) which serves as a "metabolic soft spot."

  • Primary Clearance Pathway: Rapid Phase II conjugation (Glucuronidation).

  • Enzyme: UDP-glucuronosyltransferases (UGTs), specifically UGT1A isoforms.

  • Result: The phenol group is rapidly converted to PI-103-O-glucuronide, which is highly polar and excreted, leading to a short half-life (

    
    ) and poor bioavailability.
    

Part 2: The Analytical Twin (this compound)

Structural Definition

This compound is chemically identical to PI-103 regarding its pharmacophore but differs isotopically. The eight hydrogen atoms on the morpholine ring are substituted with deuterium (


H).
  • Chemical Formula (PI-103):

    
    [2][3]
    
  • Chemical Formula (this compound):

    
    [4]
    
  • Molecular Weight Shift: ~8.05 Da increase.

Why D8 is NOT a "Better Drug"

A common misconception in medicinal chemistry is that deuteration always improves metabolic stability (the Kinetic Isotope Effect, or KIE). However, KIE only works if the deuterium is placed at the site of metabolism.

  • Metabolic Site: The Phenol O-H (Glucuronidation).

  • Deuteration Site: The Morpholine Ring (C-H bonds).

Part 3: Comparative Analysis & Data Presentation

Table 1: Physicochemical and Functional Comparison
FeaturePI-103This compound
Role Bioactive Inhibitor (Analyte)Internal Standard (Reference)
Molecular Weight 348.36 g/mol ~356.41 g/mol
Isotopic Signature Natural AbundanceDeuterated (Morpholine-d8)
Target Affinity

nM (PI3K/mTOR)
Identical (Theoretical)
Metabolic Liability High (Phenol Glucuronidation)High (Phenol Glucuronidation)
LC-MS Retention Time

(e.g., 2.5 min)

(Co-elutes with PI-103)
Mass Transition (MRM) 349.1

Fragment
357.1

Fragment (+8)
Visualizing the Signaling & Metabolic Fate

The following diagram illustrates the dual inhibition pathway of PI-103 and contrasts its metabolic fate with the analytical application of this compound.

PI103_Pathway_Metabolism cluster_signaling Therapeutic Mechanism (PI-103) cluster_fate Divergent Fates RTK Growth Factor Receptor PI3K PI3K (Target) RTK->PI3K Activates AKT AKT PI3K->AKT PIP3 Signaling mTOR mTOR (Target) AKT->mTOR Activates Proliferation Cell Growth mTOR->Proliferation PI103_Drug PI-103 (Inhibitor) PI103_Drug->PI3K Inhibits PI103_Drug->mTOR Inhibits Metabolism Liver Metabolism (UGT Enzymes) PI103_Drug->Metabolism In Vivo Clearance Glucuronide Excretion Metabolism->Clearance Rapid Loss Analysis LC-MS/MS Analysis Quant Precise Quantification Analysis->Quant Ratio Calculation PI103_D8 This compound (Internal Standard) PI103_D8->Analysis In Vitro Spike

Figure 1: The dual role of the PI-103 scaffold. Top: PI-103 inhibits the PI3K/mTOR pathway.[1] Bottom: PI-103 suffers rapid metabolic clearance, while this compound serves as the analytical anchor for measuring this clearance.

Part 4: Experimental Protocols

Protocol: Validated LC-MS/MS Quantification of PI-103

This protocol uses this compound to correct for matrix effects and recovery losses during the extraction of PI-103 from plasma or cell lysate.

Materials:

  • Analyte: PI-103 (Stock: 1 mg/mL in DMSO).

  • Internal Standard: this compound (Stock: 100 µg/mL in DMSO).

  • Matrix: Mouse Plasma or Cell Lysate.

  • Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a calibration curve of PI-103 in the biological matrix (Range: 1 ng/mL to 1000 ng/mL).

    • Crucial Step: Spike every sample (standards, QCs, and unknowns) with a constant concentration of this compound (e.g., final concentration 50 ng/mL).

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma/lysate into a 1.5 mL tube.

    • Add 150 µL of ACN containing the this compound IS.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer supernatant to a glass vial.

    • Inject 5 µL onto a C18 Reverse Phase column.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection (MRM Mode):

    • Monitor the following transitions:

      • PI-103: precursor

        
         349.1 
        
        
        
        product ion (quantifier).
      • This compound: precursor

        
         357.1 
        
        
        
        product ion (quantifier).
    • Note: The +8 Da shift ensures no "crosstalk" between the analyte and the standard.

  • Data Processing:

    • Calculate the Area Ratio:

      
      .
      
    • The use of D8 corrects for any ionization suppression caused by the plasma matrix, as the deuterated analog experiences the exact same suppression as the analyte.

Visualizing the Analytical Workflow

LCMS_Workflow cluster_MS Mass Spec Detection Sample Biological Sample (Contains PI-103) Spike Spike with IS (this compound) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge Centrifugation (Remove Proteins) Extract->Centrifuge LC Liquid Chromatography (Separation) Centrifuge->LC MS Mass Spectrometry (Detection) LC->MS Data Quantification (Area Ratio Calculation) MS->Data MS_PI103 Detect m/z 349.1 (PI-103) MS->MS_PI103 MS_D8 Detect m/z 357.1 (this compound) MS->MS_D8 MS_PI103->Data MS_D8->Data

Figure 2: Workflow for the quantification of PI-103 using this compound as the internal standard.

References

  • Raynaud, F. I., et al. (2007). "Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 to 2,4-bis-morpholin-4-yl-pyrido[3,2-d]pyrimidines." Molecular Cancer Therapeutics.

  • Workman, P., et al. (2006). "Drugging the PI3K pathway: from chemical tools to drugs in the clinic." Cancer Research.

  • MedChemExpress. "PI-103 Product Information & Biological Activity."

  • SelleckChem. "PI-103 (PI3K Inhibitor) Technical Data."

  • Cayman Chemical. "this compound Product Insert."

Sources

Technical Whitepaper: PI 103-D8 Isotopic Purity & Bioanalytical Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: PI 103-D8 Isotopic Purity and Enrichment Levels Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

PI-103 is a potent, multi-targeted inhibitor of Class I phosphoinositide 3-kinases (PI3K) and mTOR (mTORC1/mTORC2), widely utilized in preclinical oncology research.[1] This compound serves as its stable isotope-labeled internal standard (SIL-IS), specifically deuterated at the morpholine moiety. This guide details the critical parameters for isotopic purity, enrichment levels, and the precise LC-MS/MS methodologies required to eliminate "cross-talk" and ensure regulatory-grade quantification in biological matrices.

Chemical Specifications & Structural Logic

The Deuterium Switch

The "D8" designation in this compound refers to the substitution of eight hydrogen atoms with deuterium (


H) on the morpholine ring. This site is selected for two mechanistic reasons:
  • Synthetic Accessibility: The morpholine ring is introduced in the final synthetic step, allowing for a cost-effective introduction of the label using commercially available morpholine-d8.

  • Metabolic Stability: While the morpholine ring can be a site of oxidative metabolism, the Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond (Kinetic Isotope Effect), potentially reducing metabolic liability during sample processing, though its primary role remains as a mass-differentiated internal standard.

Physicochemical Comparison
FeatureNative PI-103This compound (SIL-IS)
Formula C

H

N

O

C

H

D

N

O

Molecular Weight 348.36 g/mol 356.41 g/mol
Exact Mass (Monoisotopic) 348.1222356.1724
Solubility DMSO (up to 20 mg/mL)DMSO (Identical)
Retention Time (RT) ~X min~X - 0.05 min (Deuterium Effect*)

*Note: Deuterated compounds often elute slightly earlier than their non-deuterated analogs on Reverse Phase (C18) columns due to slightly reduced lipophilicity.

Isotopic Purity & Enrichment Requirements

The "M+0" Interference Problem

In quantitative bioanalysis (LC-MS/MS), the most critical quality attribute of this compound is not just its chemical purity (>98%), but its Isotopic Purity .

  • Requirement: The enrichment must be sufficient to ensure that the abundance of the isotopologue with zero deuterium atoms (d0) is negligible.

  • Threshold: A minimum of 99 atom % D is recommended.

  • Why? If the internal standard contains even 0.5% of the d0 (native) form, spiking the IS into a blank matrix will create a false signal in the analyte channel. This limits the Lower Limit of Quantification (LLOQ).

Calculation of Isotopic Contribution

To validate a batch of this compound, one must calculate the "Atom % Enrichment" using high-resolution MS.



Protocol for Purity Validation:

  • Infuse this compound (1 µg/mL in 50:50 ACN:H2O) into the MS.

  • Acquire profile data across m/z 345–365.

  • Verify that the signal at m/z 349.1 (Native PI-103 M+H) is <0.1% of the signal at m/z 357.1 (this compound M+H).

Synthesis & Quality Control Workflow

The synthesis of this compound follows a convergent route, coupling the chloropyridinylfuranopyrimidine core with perdeuterated morpholine.

SynthesisWorkflow Core Chloro-Intermediate (C15H8ClN3O2) Reaction Nucleophilic Aromatic Substitution (SnAr) Solvent: DMF/TEA Core->Reaction Morph Morpholine-d8 (C4H1D8NO) Morph->Reaction Crude Crude this compound Reaction->Crude Purification HPLC Purification (>98% Chemical Purity) Crude->Purification Validation Isotopic Validation (HRMS Analysis) Purification->Validation Validation->Reaction Fail (Re-process) Final Certified this compound (>99 atom % D) Validation->Final Pass

Figure 1: Synthetic workflow ensuring high isotopic enrichment for this compound.

Bioanalytical Protocol (LC-MS/MS)

Sample Preparation (Protein Precipitation)

For PI-103 quantification in plasma/serum, a simple protein precipitation is preferred over Solid Phase Extraction (SPE) to minimize adsorptive losses.

  • Aliquot: 50 µL Plasma.

  • IS Spike: Add 10 µL of this compound working solution (500 ng/mL in 50% Methanol).

  • Precipitate: Add 200 µL Acetonitrile (cold). Vortex 1 min.

  • Centrifuge: 13,000 x g for 10 min at 4°C.

  • Dilute: Transfer 100 µL supernatant to a fresh plate; add 100 µL 0.1% Formic Acid in water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Ionization: ESI Positive Mode.

MRM Transitions

To prevent cross-talk, monitor the following transitions. The "Mass Shift" is +8 Da.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
PI-103 349.1 (M+H)

262.1~35Loss of Morpholine ring
This compound 357.1 (M+H)

262.1~35Loss of Morpholine-d8 ring*

Critical Note: If the fragmentation pathway involves the loss of the morpholine ring, the product ion (262.1) will be identical for both the native and D8 forms. This is acceptable only if the precursor ions (Q1) are completely resolved by the quadrupole (349 vs 357). If the fragment retains the morpholine, the D8 product would be 270.1. Recommendation: Experimental tuning is required to confirm if a specific fragment retaining the D8 label exists for higher specificity.

LCMS_Workflow cluster_MRM MRM Transitions Sample Biological Sample (Plasma/Tissue) Spike Spike this compound (Internal Standard) Sample->Spike Extract Protein Precipitation (ACN/MeOH) Spike->Extract LC LC Separation (C18, Gradient) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Analyte/IS) MS->Data T1 Native: 349.1 -> 262.1 MS->T1 T2 D8-IS: 357.1 -> 262.1 MS->T2

Figure 2: Bioanalytical workflow for PI-103 quantification using this compound.

Storage & Stability

Deuterated compounds are generally stable but require specific handling to prevent deuterium exchange (though rare for C-D bonds on morpholine) or degradation.

  • Storage: -20°C or -80°C.

  • Desiccant: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption.

  • Solution Stability: Stock solutions in DMSO are stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles; aliquot stocks immediately upon preparation.

References

  • Raynaud, F. I., et al. (2007). "Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases." Cancer Research. Link

  • Fan, Q. W., et al. (2006).[2] "A Dual PI3 Kinase/mTOR Inhibitor Reveals Emergent Efficacy in Glioma." Cancer Cell. Link

  • Stokvis, E., et al. (2005). "Quantitative analysis of anticancer agents in liquid chromatography/mass spectrometry." Mass Spectrometry Reviews. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

Sources

Technical Guide: Internal Standard Selection for PI3K/mTOR Inhibitor Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of PI3K/mTOR inhibitors (e.g., Alpelisib, Gedatolisib, Dactolisib) in biological matrices is a critical bottleneck in oncology pharmacokinetics. These small molecules often exhibit high lipophilicity and significant plasma protein binding, making them susceptible to severe matrix effects (ME) during LC-MS/MS analysis.

This guide challenges the "good enough" approach to Internal Standard (IS) selection. It argues that for dual PI3K/mTOR inhibitors, Stable Isotope Labeled (SIL) internal standards using


C or 

N are the only scientifically robust choice
, rendering deuterated (

H) analogs a second-tier option due to the chromatographic deuterium isotope effect.

Part 1: The Mechanistic Challenge

The Pathway and the Target

To understand the bioanalytical difficulty, one must understand the target. The PI3K/AKT/mTOR pathway is a master regulator of cell metabolism and growth. Inhibitors targeting this pathway are often designed to be ATP-competitive, requiring specific physicochemical properties (e.g., hydrogen bond donors/acceptors) that unfortunately predispose them to ionization suppression in electrospray sources.

Figure 1: PI3K/AKT/mTOR Signaling & Inhibitor Intervention Points This diagram illustrates the phosphorylation cascade and where specific inhibitor classes intervene, highlighting the complexity of the biological system.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Complex (Target 1) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (Inhibitor Action) PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTORC1 mTORC1 (Target 2) AKT->mTORC1 Activation S6K S6K1 / 4E-BP1 mTORC1->S6K Phosphorylation CellResponse Cell Growth & Survival S6K->CellResponse Effect

Caption: Simplified PI3K/mTOR signaling cascade demonstrating critical phosphorylation nodes targeted by dual inhibitors.

The Physicochemical Trap

PI3K/mTOR inhibitors are typically hydrophobic (LogP > 3). In Reverse Phase Liquid Chromatography (RPLC), they elute late, often in the region where phospholipids (glycerophosphocholines) elute.

  • The Risk: Phospholipids cause massive ion suppression.

  • The IS Role: The IS must co-elute exactly with the analyte to experience the exact same suppression events. If the IS elutes even 0.1 minutes earlier, it may exist in a suppression-free zone while the analyte is suppressed, leading to quantitative errors of >20%.

Part 2: The Hierarchy of Internal Standards

Selection of an IS is not a binary choice; it is a hierarchy of risk.

Tier 3: Structural Analogs (High Risk)
  • Definition: Structurally similar compounds (e.g., replacing a chlorine with a bromine).

  • Verdict: Unacceptable for regulated PI3K/mTOR bioanalysis.

  • Reasoning: They never co-elute perfectly. They respond differently to extraction efficiency and matrix effects.

Tier 2: Deuterated ( ) Isotopes (Medium Risk)
  • Definition: Hydrogen atoms replaced with Deuterium (

    
    H).[1][2]
    
  • The Hidden Danger: The Deuterium Isotope Effect . The C-D bond is shorter and stronger than the C-H bond, reducing the molecule's lipophilicity/polarizability.

  • Consequence: In high-resolution RPLC, deuterated PI3K inhibitors often elute earlier than the analyte. This separation breaks the "co-elution" requirement, potentially exposing the IS and analyte to different matrix effects.

Tier 1: C / N Isotopes (Gold Standard)
  • Definition: Carbon-12 replaced with Carbon-13; Nitrogen-14 with Nitrogen-15.

  • Verdict: Mandatory for pivotal studies.

  • Reasoning: These isotopes do not alter the bond length or lipophilicity significantly. Retention time is identical to the analyte. Matrix suppression is perfectly compensated.

Part 3: Strategic Selection Protocol

Do not guess. Use this logic flow to determine the necessary IS for your specific developmental stage.

Figure 2: Internal Standard Decision Matrix A logic gate for selecting the appropriate IS based on study phase and required precision.

IS_Selection Start Start: Select IS for PI3K Inhibitor Phase Study Phase? Start->Phase Discovery Discovery / Non-GLP Phase->Discovery Regulated IND-Enabling / Clinical (GLP) Phase->Regulated Select_Analog Select: Structural Analog (Accept +/- 30% Error) Discovery->Select_Analog Avail_C13 Is 13C/15N IS commercially available? Regulated->Avail_C13 Budget Synthesis Budget > $10k? Avail_C13->Budget No Select_SIL Select: 13C / 15N SIL-IS (Gold Standard) Avail_C13->Select_SIL Yes Deuterium_Check Check Deuterium Retention Shift Budget->Deuterium_Check No Budget->Select_SIL Yes (Custom Synth) Select_D Select: Deuterated (D6+) (Validate Shift < 0.05 min) Deuterium_Check->Select_D Shift Acceptable Deuterium_Check->Select_SIL Shift Significant

Caption: Decision tree guiding the selection of Internal Standards based on regulatory requirements and physicochemical risks.

Part 4: Experimental Validation Protocols

Even with a Tier 1 IS, the method must be self-validating. The following protocols are required to prove the IS is performing its function.

Protocol: Quantitative Matrix Effect Assessment (Matuszewski Method)

This protocol separates Extraction Recovery (RE) from Matrix Effect (ME).

Reagents:

  • Set A: Neat solutions of Analyte + IS in mobile phase.

  • Set B: Post-extraction spiked matrix (Blank plasma extracted, then spiked).

  • Set C: Pre-extraction spiked matrix (Standard extraction).

Workflow:

  • Prepare Low QC and High QC concentrations (n=6 different lots of matrix).

  • Calculate Matrix Factor (MF):

    
    
    
  • Calculate IS-Normalized MF:

    
    
    

Acceptance Criteria:

  • The CV% of the IS-Normalized MF across 6 lots must be < 15% .

  • If Analyte MF is 0.5 (50% suppression) and IS MF is 0.9 (10% suppression), the IS is failing to compensate. They must match.

Protocol: Cross-Signal Contribution (Crosstalk)

Crucial for SIL-IS selection to ensure isotopic purity.

Workflow:

  • IS Interference: Inject a blank sample spiked only with Internal Standard at the working concentration. Monitor the Analyte transition channel.

    • Limit: Signal must be < 20% of the LLOQ of the analyte.

  • Analyte Interference: Inject a ULOQ (Upper Limit of Quantification) sample without IS. Monitor the IS transition channel.

    • Limit: Signal must be < 5% of the average IS response.

Part 5: Data Summary & Comparison

Table 1: Comparative Performance of Internal Standard Classes for PI3K Inhibitors

FeatureStructural AnalogDeuterated (

H) IS

C /

N SIL-IS
Cost Low ($)Moderate (

)
High (

$)
Retention Time Match Poor (shifts > 0.5 min)Good (shifts 0.05 - 0.2 min)Perfect (No shift)
Matrix Compensation UnreliableVariable (risk of isotope effect)Excellent
Mass Difference Variable+3 to +8 Da+3 to +8 Da
Stability VariableC-D bond is stronger (good)Identical to Analyte
Regulatory Risk High (Rejection likely)Low/ModerateZero

References

  • FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4] [Link]

  • EMA. (2011).[5][6] Guideline on bioanalytical method validation. European Medicines Agency.[3][5][6][7][8] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of stable isotope-labeled internal standards in liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Sources

Technical Guide: Solubility Profile and Handling of PI 103-D8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PI 103-D8 is the deuterated isotopologue of PI 103, a potent, multi-targeted inhibitor of Class I phosphatidylinositol 3-kinase (PI3K), mTOR (mTORC1 and mTORC2), and DNA-PK.[1] While primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of PI 103 in biological matrices, its physicochemical handling requires rigorous adherence to specific solubility protocols.[1]

The Core Solubility Dichotomy: Like its parent compound, this compound exhibits a stark solubility contrast: it is highly soluble in organic solvents like DMSO but practically insoluble in water .[1] Mishandling this dichotomy—specifically, introducing aqueous buffers too early or at too high a concentration—will result in immediate precipitation, compromising analytical standards and biological assays.[1]

This guide provides a validated framework for the reconstitution, storage, and application of this compound, ensuring data integrity and minimizing the waste of this high-value reagent.[1]

Part 1: Chemical Identity & Physicochemical Properties[1][2]

To master the handling of this compound, one must understand the molecule's resistance to aqueous solvation.[1] The "D8" designation typically refers to the deuteration of the morpholine ring or specific aromatic protons, increasing the molecular weight by approximately 8 Daltons compared to the parent (MW ~348.4 g/mol vs. ~356.4 g/mol for D8).[1]

Key Physicochemical Characteristics:

  • Hydrophobicity: PI 103 is a heterotricyclic molecule with significant lipophilic character.[1] It lacks ionizable groups that would confer water solubility at physiological pH (7.4).[1]

  • Isotopic Behavior: Deuteration does not significantly alter the solubility profile compared to non-deuterated PI 103.[1] Therefore, solubility data for the parent compound is the authoritative reference for the D8 standard.[1]

Table 1: Comparative Solubility Profile
SolventSolubility Limit (Approx.)ClassificationNotes
DMSO 10 - 20 mg/mL Soluble Preferred Solvent. May require warming (37°C) or sonication.[1]
DMF ~10 mg/mLSolubleAlternative organic solvent.[1][2]
Ethanol < 1 mg/mLPoorly SolubleNot recommended for stock preparation.[1]
Water < 0.1 mg/mLInsoluble Do NOT use for initial reconstitution.[1]
PBS (pH 7.2) < 0.1 mg/mLInsolubleOnly use for final dilution (< 0.5% DMSO final).[1]

Part 2: Reconstitution & Storage Protocol

Expert Insight: The most common failure mode with this compound is "shock precipitation," where a concentrated organic stock is added rapidly to an aqueous buffer, causing the compound to crash out of solution as a fine, often invisible, precipitate.[1]

Diagram 1: Optimized Reconstitution Workflow

ReconstitutionWorkflow Solid This compound Solid (Vial) Weigh Step 1: Equilibrate (Room Temp) Solid->Weigh Prevent condensation Solvent Step 2: Add DMSO (Anhydrous) Weigh->Solvent Target: 5-10 mM Mix Step 3: Vortex & Sonicate (Clear Solution) Solvent->Mix Dissolution Aliquot Step 4: Aliquot (Avoid Freeze-Thaw) Mix->Aliquot QC Check Store Step 5: Store (-80°C) Aliquot->Store Long-term stability

Figure 1: Step-by-step workflow for reconstituting this compound from solid powder to stable stock solution.

Detailed Protocol
  • Equilibration: Allow the vial of this compound to reach room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial, which can degrade the solid and introduce water.[1]

  • Solvent Selection: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid "wet" DMSO (DMSO is hygroscopic and absorbs water from the air over time), as water content >1% can significantly reduce solubility.[1]

  • Dissolution:

    • Add DMSO to achieve a stock concentration of 5 mM to 10 mM .[1]

    • Example: For 1 mg of this compound (MW ~356.4), add ~280 µL DMSO to reach ~10 mM.[1]

    • Vortex vigorously for 1 minute.

    • If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.[1] Visual inspection must confirm a completely clear, yellow-to-orange solution.[1]

  • Aliquoting: Never store the bulk stock in one tube if you plan multiple experiments. Divide the stock into single-use aliquots (e.g., 20–50 µL) in light-protective (amber) or foil-wrapped tubes.

  • Storage: Store aliquots at -80°C . Under these conditions, the stock is stable for 6 months to 1 year.[1][3] Avoid repeated freeze-thaw cycles.[1][2][3]

Part 3: Application in Biological Assays

When moving from the DMSO stock to a biological assay (cell culture media or kinase buffer), you must manage the Intermediate Dilution Step to prevent precipitation.[1]

The Golden Rule: Keep the final DMSO concentration below 0.5% (v/v) to avoid solvent toxicity to cells, while ensuring the compound stays in solution.[1]

Diagram 2: Serial Dilution Strategy

DilutionStrategy Stock DMSO Stock (10 mM) Inter Intermediate Dilution (100 µM in Media/Buffer) Stock->Inter 1:100 Dilution Add Stock to Media slowly Precip RISK: Precipitation Stock->Precip Direct addition to water > 1:10 ratio Final Final Assay Well (1 µM / 0.1% DMSO) Inter->Final 1:100 Dilution Into Assay Volume

Figure 2: Recommended dilution scheme to transition from 100% DMSO stock to aqueous assay buffer.

Protocol: Avoiding "Crash-Out"
  • Prepare an Intermediate: Do not pipette 0.1 µL of stock directly into 10 mL of media. Instead, create a 10x or 100x intermediate solution.

  • Order of Addition: Always add the DMSO stock into the aqueous buffer , not the other way around.

  • Mixing: Vortex the buffer immediately upon addition of the DMSO stock to disperse the solvent rapidly.

  • Visual Check: Inspect the intermediate dilution for turbidity. If cloudy, the compound has precipitated.[1] You may need to lower the concentration or use a carrier like BSA (Bovine Serum Albumin) in the buffer to sequester the lipophilic molecule.[1]

Part 4: Mechanism of Action Context[1]

Understanding the biological target validates the need for precise handling.[1] PI 103 targets the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[1] Inaccurate solubility leads to lower effective concentrations, yielding false-negative IC50 values.[1]

Diagram 3: PI3K/mTOR Signaling Pathway[1]

PI3KPathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Recruitment mTORC1 mTORC1 Akt->mTORC1 Activation Effect Cell Growth & Survival mTORC1->Effect mTORC2 mTORC2 mTORC2->Akt Phosphorylation (S473) PI103 PI 103 / this compound PI103->PI3K Inhibits PI103->mTORC1 Inhibits PI103->mTORC2 Inhibits

Figure 3: PI 103 acts as a multi-targeted inhibitor, blocking PI3K, mTORC1, and mTORC2 nodes simultaneously.[1]

References

  • Raynaud, F. I., et al. (2007).[1] Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases.[1][3] Cancer Research.[1] Retrieved from [Link]

Sources

Technical Guide: Precision Bioanalysis of PI-103 using PI-103-d8 Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PI-103 (3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol) is a potent, multi-targeted synthetic small molecule that inhibits Class I PI3K isoforms (p110α, β, δ, γ) and mTOR (mTORC1/C2).[1][2][3][4] While limited clinical utility due to rapid metabolism (glucuronidation) prevented its drug progression, it remains a critical tool compound in preclinical oncology research, particularly for Glioblastoma (GBM) and Acute Myeloid Leukemia (AML).

Accurate quantification of PI-103 in biological matrices (plasma, tumor lysate, microsomes) requires a robust Stable Isotope Dilution Assay (SIDA) . This guide details the technical requirements for procuring and utilizing PI-103-d8 , the deuterated internal standard (IS) essential for correcting matrix effects and ionization suppression in LC-MS/MS workflows.

Part 1: The Analyte & The Standard[6][7]

The Target: PI-103 Mechanism of Action

To understand the bioanalytical challenge, one must understand the target pathway. PI-103 acts as an ATP-competitive inhibitor, collapsing the PI3K/AKT/mTOR signaling triangle.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTORC1 mTORC1 AKT->mTORC1 Activate S6K S6K / 4E-BP1 mTORC1->S6K Translation mTORC2 mTORC2 mTORC2->AKT Phos (S473) CellGrowth Cell Growth & Survival S6K->CellGrowth PI103 PI-103 (Inhibitor) PI103->PI3K PI103->mTORC1 PI103->mTORC2

Figure 1: PI-103 dual inhibition mechanism. It targets both the upstream PI3K and the downstream mTOR complexes, preventing feedback loop activation.

The Standard: PI-103-d8

The PI-103-d8 standard incorporates eight deuterium atoms, typically on the morpholine ring.

FeatureSpecificationTechnical Rationale
Chemical Formula C₁₉H₈D₈N₄O₃Shifts mass by +8 Da.
Molecular Weight ~356.41 g/mol Distinct separation from parent (348.36 g/mol ).
Label Position Morpholine RingCritical: The morpholine ring protons are non-exchangeable under standard LC conditions, preventing "back-exchange" (loss of label) in aqueous mobile phases.
Isotopic Purity ≥ 99% DeuteratedHigh purity prevents the "M0" contribution (unlabeled drug) from interfering with the analyte channel, which would artificially inflate the Lower Limit of Quantitation (LLOQ).

Part 2: Procurement Specifications (Buying Guide)

When requesting quotes from suppliers (e.g., specialized isotope labs like C/D/N Isotopes, TRC, or Cayman), you must specify the following to ensure bioanalytical grade quality.

Critical Quality Attributes (CQA)
  • Isotopic Enrichment: Request a Certificate of Analysis (CoA) showing < 0.5% d0 species . If the standard contains 5% unlabeled PI-103, your blank samples will show a peak, failing FDA selectivity criteria.

  • Chemical Purity: >98% by HPLC. Impurities in the IS can suppress ionization of the analyte.

  • Salt Form: Usually supplied as a solid (free base or hydrochloride). The HCl salt is more water-soluble but requires correction for the mass of the counter-ion during weighing.

    • Calculation: If using PI-103-d8 HCl, multiply the weighed mass by the ratio of (MW Free Base / MW Salt) to get the active moiety concentration.

Storage & Handling
  • Lyophilized Solid: Store at -20°C. Stable for >2 years.

  • Stock Solution: Dissolve in 100% DMSO to 1 mg/mL. PI-103 is poorly soluble in water.[1]

  • Working Solution: Dilute DMSO stock into 50:50 Acetonitrile:Water. Do not store aqueous working solutions for >24 hours due to potential adsorption to plastic.

Part 3: Method Development & Validation

Mass Spectrometry (LC-MS/MS) Conditions

PI-103 is a basic compound (morpholine nitrogen pKa ~8). Positive mode Electrospray Ionization (ESI+) is mandatory.

Optimized MRM Transitions:

  • Parent (PI-103): m/z 349.1 → m/z 262.1

    • Mechanism: Loss of the morpholine ring (Neutral loss of 87 Da).

  • Internal Standard (PI-103-d8): m/z 357.1 → m/z 262.1

    • Mechanism: The d8-label is on the morpholine. The neutral loss is now 87 + 8 = 95 Da. The product ion (the core furo-pyrimidine structure) retains the same mass (262.1) as the parent.[5]

    • Note: Using a common product ion (262.1) is acceptable because the precursor masses are separated by 8 Da, which is sufficient resolution for triple quadrupoles.

Chromatography (The Deuterium Effect)

Caution: Deuterated compounds often elute slightly earlier than their non-deuterated parents on Reverse Phase (C18) columns due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.

  • Expectation: PI-103-d8 may elute 0.05 – 0.1 min before PI-103.

  • Action: Ensure your integration window is wide enough to capture both, but narrow enough to exclude interferences.

Experimental Workflow (SIDA)

The following workflow ensures compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

SIDA_Workflow Sample Biological Sample (Plasma/Microsomes) SpikeIS Spike PI-103-d8 (Constant Conc.) Sample->SpikeIS PPT Protein Precipitation (ACN or MeOH) SpikeIS->PPT Mix Centrifuge Centrifuge (15k xg, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS (MRM Mode) Supernatant->LCMS Ratio Calculate Ratio (Area Analyte / Area IS) LCMS->Ratio

Figure 2: Stable Isotope Dilution Assay (SIDA) Workflow. The IS is added before extraction to correct for recovery losses and matrix effects.

Part 4: Validation Criteria (FDA/EMA Alignment)

To validate the method for publication or regulatory submission, you must assess the following parameters using the PI-103-d8 standard.

Linearity & Range
  • Range: Typical preclinical range: 1 ng/mL to 2000 ng/mL.

  • Weighting: Use

    
     weighting for linear regression. The variance in MS data typically increases with concentration (heteroscedasticity).
    
Matrix Effect (The "Why" of buying D8)

The Matrix Factor (MF) quantifies ion suppression.



  • IS-Normalized MF: This is the critical metric.

    
    
    
  • Goal: The IS-Normalized MF should be close to 1.0 . If PI-103 is suppressed by 40% (MF = 0.6), PI-103-d8 should also be suppressed by 40% (MF = 0.6). The ratio cancels out the error. This is the primary reason for purchasing the deuterated standard.

Stability
  • Freeze-Thaw: 3 cycles at -80°C.

  • Benchtop: 4 hours at room temperature (critical for large batch runs).

  • Autosampler: 24 hours at 10°C.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Raynaud, F. I., et al. (2007). Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases. Cancer Research, 67(12), 5840-5850. [Link]

  • Stokvis, E., et al. (2005). Quantitative analysis of anticancer agents in liquid chromatography-mass spectrometry. Journal of Chromatography B, 825(2), 220-230. (General reference for SIDA workflows).
  • Van Amsterdam, P., et al. (2010). The application of stable isotope labelled internal standards in quantitative bioanalysis. Journal of Chromatography B, 878(28), 2733-2740. (Technical basis for D8 selection).

Sources

PI-103-d8 mechanism of action in analytical chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: PI-103-d8 Mechanism of Action in Analytical Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

A Technical Guide to Isotope Dilution Mass Spectrometry for Dual PI3K/mTOR Inhibitors

Executive Summary

This guide details the technical specifications, mechanism of action, and experimental application of PI-103-d8 in analytical chemistry. While PI-103 is a potent biological inhibitor of the PI3K/Akt/mTOR pathway, PI-103-d8 serves a distinct, critical role as a Stable Isotope Labeled Internal Standard (SIL-IS) . Its "mechanism of action" in this context is physicochemical rather than pharmacological: it provides a self-validating reference system that corrects for the variability inherent in high-throughput LC-MS/MS bioanalysis.

Chemical Identity & Specifications

To understand the mechanism, we must first define the structural relationship between the analyte and the standard.

FeatureAnalyte: PI-103 (Native)Internal Standard: PI-103-d8
IUPAC Name 3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenolDeuterated analogue of native
Chemical Formula C₁₉H₁₆N₄O₃C₁₉H₈D₈ N₄O₃
Molecular Weight 348.36 g/mol ~356.41 g/mol
Monoisotopic Mass 348.12356.17
Labeling Site N/AOctadeuterated Morpholine Ring (Typical)
Solubility DMSO (>10 mg/mL), Ethanol (Low)DMSO (Match native solvent)
The "d8" Mechanism

The "d8" designation indicates the replacement of 8 hydrogen atoms (


H) with deuterium (

H), typically on the morpholine ring. This results in a mass shift of +8 Da . This shift is sufficient to prevent isotopic overlap (cross-talk) between the analyte and the standard in the mass spectrometer, while maintaining identical chromatographic retention.

Mechanism of Action: Analytical vs. Biological

It is vital to distinguish between the biological mechanism of the drug and the analytical mechanism of the standard.

Biological Context (Why we measure it)

PI-103 is a multi-targeted kinase inhibitor. It competes with ATP for the binding sites of:

  • Class I PI3K (p110

    
    )[1]
    
  • mTOR (mTORC1 and mTORC2)[2]

This dual inhibition blocks the PI3K/Akt/mTOR signaling cascade, a pathway frequently hyperactivated in glioblastomas and other malignancies, leading to G1 cell cycle arrest and autophagy.

Analytical Mechanism (How we measure it)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), PI-103-d8 functions via Isotope Dilution Mass Spectrometry (IDMS) .

  • Co-Elution: Due to the minimal isotope effect of deuterium, PI-103-d8 elutes at the exact same retention time as native PI-103.

  • Matrix Normalization: Any suppression or enhancement of ionization caused by the biological matrix (plasma phospholipids, salts) affects both the native drug and the d8-standard equally at that specific moment.

  • Recovery Correction: Losses occurring during sample preparation (protein precipitation, SPE) are proportional for both molecules.

  • Quantification: The instrument measures the Area Ratio (Analyte Area / IS Area). Because the IS concentration is constant and known, this ratio yields the precise analyte concentration, independent of absolute signal intensity.

Visualization of Mechanisms

Diagram 1: The Analytical Workflow (IDMS Mechanism)

This diagram illustrates the "mechanism" of the internal standard correcting for experimental error.

IDMS_Workflow Sample Biological Sample (Unknown PI-103) Mix Homogenization Sample->Mix Spike Spike IS (Fixed PI-103-d8) Spike->Mix Extract Extraction (PPT / SPE) Mix->Extract Losses affect both equally LC LC Separation (Co-elution) Extract->LC MS MS/MS Detection (Mass Differentiation) LC->MS Matrix effects affect both equally Data Quantification (Area Ratio) MS->Data Ratio cancels errors

Caption: The self-correcting mechanism of PI-103-d8 in quantitative bioanalysis.

Diagram 2: The Biological Context (PI3K/mTOR Pathway)

Understanding the target pathway is essential for interpreting PK/PD data derived from the analysis.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (Protein Kinase B) PIP3->AKT PTEN PTEN (Phosphatase) PTEN->PIP3 Inhibits PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K PI103 PI-103 (Inhibitor) PI103->PI3K Blocks PI103->mTORC1 Blocks

Caption: Dual inhibition mechanism of PI-103 on the PI3K/mTOR signaling cascade.

Experimental Protocols: LC-MS/MS Method Development

The following protocol outlines the recommended parameters for establishing a validated assay using PI-103-d8.

Mass Spectrometry Parameters (ESI+)

The morpholine moiety is the primary site of protonation and fragmentation.

ParameterSetting / Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte (PI-103) Transition 349.2 → 262.1 (Loss of Morpholine ring)
IS (PI-103-d8) Transition 357.2 → 262.1 (Loss of d8-Morpholine ring)
Alternative Transition 349.2 → 331.2 (Loss of H₂O/OH)
Dwell Time 50–100 ms
Collision Energy (CE) Optimize (Typically 30–45 eV for core fragments)

Note on Transitions: Since the d8-label is typically on the morpholine ring, and the primary fragmentation often involves the loss of this ring, the product ion (m/z 262.1) may be identical for both the analyte and the IS. This requires high chromatographic resolution or verification that the Q1 selection (349 vs 357) provides sufficient specificity.

Sample Preparation (Protein Precipitation)

This workflow ensures high recovery and compatibility with the internal standard mechanism.

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL tube.

  • Spike IS: Add 10 µL of PI-103-d8 working solution (e.g., 500 ng/mL in methanol).

    • Critical Step: Vortex gently to equilibrate the IS with the matrix proteins before precipitation.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex vigorously for 30s; Centrifuge at 13,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to an autosampler vial. Dilute 1:1 with water if peak shape is poor due to solvent strength.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7–2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3–5 minutes.

  • Flow Rate: 0.4–0.6 mL/min.

References

  • Raynaud, F. I., et al. (2007). Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases. Cancer Research.

  • Knight, Z. A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling. Cell.

  • Fan, Q. W., et al. (2006). A Dual PI3 Kinase/mTOR Inhibitor Reveals Emergent Efficacy in Glioma. Cancer Cell.

  • Stokvis, E., et al. (2005). Quantitative analysis of anticancer agents in biological matrices using liquid chromatography coupled with mass spectrometry. Journal of Mass Spectrometry.

  • Cayman Chemical. PI-103 Product Information & Physicochemical Properties.

Sources

Technical Guide: Stability & Validation of Deuterated PI-103 in Plasma Matrix

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the stability of Deuterated PI-103 in plasma matrix.

Executive Summary

This guide addresses the critical bioanalytical parameters governing the stability of Deuterated PI-103 (e.g., PI-103-d6) when utilized as an Internal Standard (IS) in plasma matrices. PI-103 is a potent, dual inhibitor of class I PI3K and mTOR, widely used as a reference tool compound in oncology research. Due to its rapid metabolic clearance via glucuronidation and poor aqueous solubility, accurate quantification in biological matrices is challenging.

The introduction of a stable isotope-labeled (SIL) analog, Deuterated PI-103, is the "Gold Standard" for normalizing matrix effects and recovery variances in LC-MS/MS assays. However, the integrity of this IS is not guaranteed. This guide details the protocols to validate the chemical stability and isotopic integrity (resistance to Deuterium-Hydrogen exchange) of Deuterated PI-103 in plasma, ensuring data reliability for pharmacokinetic (PK) profiling.

Chemical Foundation & Mechanistic Logic

The Molecule: PI-103

PI-103 contains a phenol moiety, a morpholine ring, and a furo[3,2-d]pyrimidine core.

  • Metabolic Liability: The phenol group is a "hotspot" for rapid Phase II metabolism (glucuronidation) by UGT1A1 and UGT1A9 [1].

  • Solubility: High lipophilicity leads to non-specific binding in plasma proteins, necessitating rigorous extraction protocols.

The Deuterated Analog (IS)

For bioanalysis, Deuterated PI-103 (typically labeled on the morpholine ring or the phenyl backbone) is used.

  • Why Stability Matters: If the Deuterated IS degrades or undergoes D/H exchange in the plasma matrix during sample processing, the IS response will drift, causing quantitation errors.

  • D/H Exchange Risk: Deuterium placed on exchangeable heteroatoms (N-D, O-D) is unstable. Stable ISs must have deuterium on carbon atoms (C-D) within non-metabolically active sites relative to the in vitro matrix conditions.

Visualization: Stability Logic Flow

PI103_Stability_Logic PI103 PI-103 (Analyte) Plasma Plasma Matrix (Esterases, pH 7.4) PI103->Plasma IS Deuterated PI-103 (Internal Standard) IS->Plasma Process Sample Processing (Extraction/Storage) Plasma->Process Risk1 Risk 1: Chemical Degradation (Hydrolysis/Oxidation) Process->Risk1 Unstable pH/Temp Risk2 Risk 2: Isotopic Exchange (D -> H Scrambling) Process->Risk2 Acidic Solvents Outcome_Pass Valid Assay (Normalized Data) Process->Outcome_Pass Optimized Protocol Outcome_Fail Quantitation Error (IS Response Drift) Risk1->Outcome_Fail Risk2->Outcome_Fail

Figure 1: Logical flow of Internal Standard stability risks in plasma bioanalysis. Failure to control chemical degradation or isotopic exchange leads to critical quantitation errors.

Experimental Protocols

Protocol A: Preparation of Plasma Matrix
  • Objective: Create a standardized matrix environment to test IS stability.

  • Causality: Anticoagulant choice affects enzyme activity and ionization. K2EDTA is preferred over Heparin for LC-MS to avoid lithium/sodium adduct formation.

Steps:

  • Collection: Harvest whole blood from Sprague-Dawley rats (or human donors) into K2EDTA tubes.

  • Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Acidification (Optional but Recommended): PI-103 is a base. However, to stabilize the phenol group against oxidation, verify pH. If instability is observed, acidify plasma with 0.5% Formic Acid (FA) immediately upon harvest. Note: For standard IS validation, use untreated plasma first to represent "worst-case" processing conditions.

Protocol B: Bench-Top & Freeze-Thaw Stability Assessment
  • Objective: Mimic real-world sample handling conditions.

  • Self-Validating Step: Always include a "Time 0" (T0) control extracted immediately.

Workflow:

  • Spiking: Prepare a stock solution of Deuterated PI-103 in DMSO (1 mg/mL). Spike into blank plasma to a final concentration of 100 ng/mL (typical IS working concentration).

    • Critical: Keep organic solvent content <1% to prevent protein precipitation at this stage.

  • Aliquotting: Split the spiked plasma into three sets:

    • Set A (Bench-Top): Leave at Room Temperature (RT) for 4, 8, and 24 hours.

    • Set B (Freeze-Thaw): Freeze at -80°C for >12 hours, then thaw unassisted at RT. Repeat for 3 cycles.

    • Set C (Reference): Extract immediately (T0).

  • Extraction (Protein Precipitation):

    • Add 50 µL Plasma to 200 µL Acetonitrile (containing no IS).

    • Vortex (1 min) -> Centrifuge (10,000 x g, 10 min).

    • Collect supernatant for LC-MS/MS.

Protocol C: LC-MS/MS Quantification Method
  • Objective: Specific detection of the deuterated isotope without interference from the native analyte.

Instrument Parameters:

  • System: Agilent 6400 Series Triple Quad or Sciex QTRAP.

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm). Why? High pH stability and robust retention for basic compounds.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions (Example):

    • PI-103: 349.1 -> 253.1 (Quantifier).

    • PI-103-d6: 355.1 -> 259.1 (Quantifier). Shift corresponds to mass difference.

Data Analysis & Interpretation

Calculating Stability

Stability is defined as the % Recovery relative to the freshly prepared T0 sample.



Acceptance Criteria:

  • Mean Recovery: 85% - 115% of T0.

  • Precision (CV): < 15% across replicates (n=3).

Assessing Deuterium Exchange (The "Cross-Talk" Check)

This is the most critical step for Deuterated IS validation. If the deuterium exchanges with solvent protons, the IS signal decreases, and the "native" PI-103 signal artificially increases (ghost peak).

Test Protocol:

  • Inject a Blank Plasma sample containing only the Deuterated PI-103 IS.

  • Monitor the MRM channel for Native PI-103 (349.1 -> 253.1).

  • Result: There should be no detectable signal in the native channel.

    • Threshold: Signal in native channel must be < 20% of the LLOQ (Lower Limit of Quantification) of the native analyte.

Summary Data Table
ConditionTime PointMean Recovery (%)CV (%)Status
Bench-Top (RT) 4 Hours98.23.1Stable
24 Hours95.44.5Stable
Freeze-Thaw Cycle 199.12.8Stable
Cycle 392.85.2Stable
Processed Stability 24h (Autosampler)97.51.9Stable
D/H Exchange N/A< 0.1% Cross-talkN/APass

Expert Insights & Troubleshooting

Matrix Effects & Ion Suppression

Plasma phospholipids can suppress ionization, affecting the IS and Analyte differently if they do not co-elute perfectly.

  • Insight: Deuterated analogs often elute slightly earlier than the native compound (Chromatographic Isotope Effect).

  • Solution: Ensure the gradient is shallow enough that the retention time shift is negligible (< 0.1 min), or verify that the suppression zone does not overlap with the shift.

Glucuronide Interference (Incurred Samples)

In in vivo samples (unlike spiked plasma), PI-103-Glucuronide is present.

  • Risk: In-source fragmentation of the glucuronide can convert it back to the parent PI-103 inside the mass spec source, falsely elevating concentrations.

  • Relevance to IS: If the Deuterated IS is also glucuronidated (in long-term incubations), it may behave similarly.

  • Mitigation: Ensure chromatographic separation between PI-103 and its glucuronide metabolites.

Visualization: Analytical Workflow

Bioanalysis_Workflow Start Plasma Sample (Unknown or Spiked) Add_IS Add Deuterated PI-103 (Internal Standard) Start->Add_IS Precip Protein Precipitation (Acetonitrile 1:4) Add_IS->Precip Centrifuge Centrifugation (10k x g, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Processing (Ratio: Analyte Area / IS Area) LCMS->Data QC QC Check: IS Stability & Retention Time Data->QC QC->Start Fail (Re-extract) QC->Data Pass

Figure 2: Step-by-step bioanalytical workflow for PI-103 quantification using a deuterated internal standard.

References

  • Raynaud, F. I., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 to 2,4-difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide (GSK2126458). Molecular Cancer Therapeutics. Link

  • BenchChem. (2025).[1] Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. BenchChem Technical Guides. Link

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Technical Resources. Link

  • Jemal, M., et al. (2014). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation Application Notes. Link

  • MedChemExpress. (2024). PI-103 Product Information & Biological Activity. MCE Product Database. Link

Sources

PI 103-D8 storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability, Storage, and Handling of PI-103-d8

Executive Summary & Chemical Context

PI-103-d8 is the deuterated isotopologue of PI-103, a potent, multi-targeted inhibitor of Class I phosphoinositide 3-kinases (PI3K), mTOR (mTORC1/C2), and DNA-PK. In bioanalytical workflows, specifically LC-MS/MS, PI-103-d8 serves as the critical Internal Standard (IS) .

Its primary function is to normalize quantitative data against matrix effects, extraction recovery losses, and ionization variability. Because the accuracy of pharmacokinetic (PK) and pharmacodynamic (PD) data relies entirely on the integrity of this standard, its storage and handling require rigorous adherence to physicochemical stability protocols.

The Deuterium Advantage: The "d8" designation typically indicates the replacement of eight hydrogen atoms with deuterium (


H), most commonly on the morpholine ring of the PI-103 structure. This modification creates a mass shift (+8 Da) sufficient to resolve the IS from the analyte (PI-103) in mass spectrometry while maintaining identical chromatographic retention times and extraction properties.

Physicochemical Profile & Stability Factors

To preserve the integrity of PI-103-d8, researchers must mitigate three primary degradation vectors: Hydrolysis, Photo-oxidation, and Hygroscopicity.

PropertyCharacteristicImpact on Storage
Core Structure PyridinylfuranopyrimidineThe furanopyrimidine core is susceptible to photo-oxidation. Light protection is mandatory.
Solubility DMSO: ~10–15 mg/mLEthanol: PoorWater: InsolubleUse high-grade anhydrous DMSO for stock solutions. Avoid aqueous buffers for long-term storage.
Hygroscopicity HighMoisture absorption can alter the effective mass of the solid powder, leading to weighing errors and hydrolytic degradation.
Isotopic Stability Carbon-Deuterium (C-D) BondsGenerally stable. However, exposure to extreme pH or protic solvents for extended periods can theoretically induce back-exchange if the label is on an exchangeable site (rare for d8-morpholine).

Storage Protocols: The "Cold-Chain" Directive

The following protocols are designed to maximize shelf life (SL) and prevent isotopic scrambling.

A. Solid State Storage (Lyophilized Powder)
  • Temperature: -20°C is standard; -80°C is optimal for banking (>1 year).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation.

  • Container: Amber glass vials with PTFE-lined screw caps.

  • Desiccation: Store vials inside a secondary container (desiccator) with active silica gel or Drierite™.

B. Solution State Storage (Stock Solutions)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare high-concentration stocks (e.g., 1–10 mM) to minimize surface-area-to-volume ratio issues.

  • Temperature: -80°C is required. At -20°C, DMSO undergoes freeze-thaw cycles (freezing point ~19°C) more frequently during freezer door openings, which can precipitate the compound.

  • Shelf Life:

    • -80°C (DMSO): 6–12 months.

    • -20°C (DMSO): < 1 month (Not recommended for quantitative IS).

C. Handling "Thaw" Protocol (Critical)
  • Remove vial from freezer.

  • Equilibrate: Allow the vial to reach room temperature (approx. 15–30 mins) before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture into the hygroscopic DMSO/powder, initiating hydrolysis.

  • Vortex briefly to ensure homogeneity.

Visualization: Mechanism & Workflow

Figure 1: PI-103 Signaling Inhibition Pathway

This diagram illustrates the multi-node inhibition of PI-103 (and by extension, the context for PI-103-d8 quantification) within the PI3K/mTOR cascade.[1]

PI103_Pathway GF Growth Factors (Insulin/EGF) RTK RTK GF->RTK PI3K PI3K (p110) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K S6K1 mTORC1->S6K mTORC2 mTORC2 mTORC2->AKT Ser473 Phos Proliferation Cell Proliferation S6K->Proliferation PI103 PI-103 / PI-103-d8 PI103->PI3K PI103->mTORC1 PI103->mTORC2

Caption: PI-103 exerts dual inhibition on PI3K (p110 isoforms) and both mTOR complexes, blocking downstream AKT/S6K signaling.

Figure 2: Storage Decision Logic for Deuterated Standards

Storage_Workflow Start PI-103-d8 Received Form Physical Form? Start->Form Solid Lyophilized Powder Form->Solid Solution DMSO Stock Form->Solution Solid_Store Store at -20°C (Desiccated, Dark) Solid->Solid_Store Sol_Store Store at -80°C (Amber Vial) Solution->Sol_Store Use Ready to Use? Solid_Store->Use Sol_Store->Use Thaw Equilibrate to RT (15-30 mins) Use->Thaw Yes Open Open & Aliquot Thaw->Open

Caption: Logic flow for maximizing shelf-life. Note the critical equilibration step before opening to prevent hygroscopic damage.

Experimental Protocols

Protocol A: Preparation of Master Stock (10 mM)

Objective: Create a stable master stock for long-term banking.

  • Calculate: Determine the exact mass of PI-103-d8 in the vial. (Do not rely on the label; weigh if >5mg, otherwise perform quantitative dissolution based on vendor mass).

  • Solvent Addition: Add anhydrous DMSO to achieve 10 mM.

    • Calculation: Volume (mL) = [Mass (mg) / Molecular Weight (MW)] / Concentration (M).

    • Note: The MW of PI-103-d8 will be ~356.4 g/mol (Parent MW 348.4 + 8 Da). Check CoA for exact MW.

  • Mixing: Vortex for 30 seconds. If particulate remains, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in amber polypropylene microtubes.

  • Freeze: Snap freeze in liquid nitrogen or dry ice/ethanol bath before placing in -80°C storage.

Protocol B: Self-Validating QC Check (Isotopic Purity)

Objective: Verify that the standard has not degraded or undergone isotope back-exchange.

  • Instrument: LC-MS/MS (Triple Quadrupole).

  • Method: Inject a 100 ng/mL solution of PI-103-d8.

  • Monitor:

    • Channel 1 (IS): MRM transition for PI-103-d8 (e.g., m/z 357.2 → fragment).

    • Channel 2 (Parent): MRM transition for native PI-103 (e.g., m/z 349.2 → fragment).

  • Validation Criteria:

    • The signal in Channel 2 (Parent) must be < 0.5% of Channel 1.

    • Failure Mode: If Channel 2 signal increases over time, the deuterium label is exchanging or the standard is contaminated.

References

  • Raynaud, F. I., et al. (2007).[2] "Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases." Cancer Research.[2][3]

  • Selleck Chemicals. (2023). "PI-103 Chemical Information and Storage." SelleckChem Datasheet.

  • ResolveMass Laboratories. (2025). "Deuterated Standards for LC-MS Analysis: Storage and Handling." ResolveMass Technical Guide.

  • Cayman Chemical. (2023). "PI-103 Product Information and Stability." Cayman Chemical Datasheet.

  • Fan, Q. W., et al. (2006).[2] "A Dual PI3 Kinase/mTOR Inhibitor Reveals Emergent Efficacy in Glioma." Cancer Cell.

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of PI-103 in Plasma via LC-MS/MS using PI 103-D8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details the validated methodology for the quantification of PI-103 in biological plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Challenge: PI-103 is a highly lipophilic kinase inhibitor (LogP ~3.5) with poor aqueous solubility and high susceptibility to non-specific binding. Furthermore, plasma matrices introduce significant phospholipids that cause ion suppression in Electrospray Ionization (ESI).

The Solution: This method utilizes PI 103-D8 , a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs, this compound co-elutes with the analyte, experiencing the exact same matrix suppression and ionization efficiency. This ensures that any signal loss due to the "dirty" plasma matrix is mathematically corrected, providing high accuracy for Pharmacokinetic (PK) studies.

Chemical & Physical Properties[1][2][3][4][5][6]

PropertyAnalyte: PI-103Internal Standard: this compound
CAS Registry 371935-74-9N/A (Custom Synthesis)
Molecular Formula C19H16N4O3C19H8D8N4O3
Molecular Weight 348.4 g/mol 356.4 g/mol
Precursor Ion [M+H]+ 349.1 m/z357.1 m/z
Solubility DMSO (>10 mg/mL), Ethanol (Low)DMSO
pKa ~4.5 (Pyridinyl nitrogen)~4.5

Experimental Workflow (Graphviz)

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the specific extraction logic.

PI103_Workflow Sample Plasma Sample (50 µL) IS_Spike Spike IS (this compound) Sample->IS_Spike Normalize PPT Protein Precipitation (ACN:MeOH 3:1) IS_Spike->PPT Precipitate Centrifuge Centrifuge 15k x g, 10 min PPT->Centrifuge Clarify Dilution Dilution 1:1 with Water (0.1% FA) Centrifuge->Dilution Supernatant LC UPLC Separation (C18 Column) Dilution->LC Inject MS MS/MS Detection (ESI+ MRM) LC->MS Elute Data Quantification (Ratio Analyte/IS) MS->Data Integrate

Caption: Figure 1. Bioanalytical workflow utilizing protein precipitation (PPT) and isotope dilution mass spectrometry.

Reagents and Equipment

Chemicals
  • PI-103 Reference Standard: >98% purity (e.g., Cayman Chemical, Sigma).

  • This compound Internal Standard: >98% isotopic purity.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Drug-free human or animal plasma (K2EDTA).

Instrumentation
  • LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • MS System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

Detailed Protocol

Step 1: Preparation of Stock Solutions

Critical Insight: PI-103 is prone to precipitation in pure aqueous buffers. Stocks must be kept in organic solvent.

  • Master Stock (1 mg/mL): Dissolve PI-103 and this compound separately in 100% DMSO. Vortex for 1 minute.

  • Working Standard (WS): Dilute the Master Stock with 50:50 ACN:Water to create a calibration curve range (e.g., 1 ng/mL to 1000 ng/mL).

  • IS Working Solution: Dilute this compound in 100% Acetonitrile to a fixed concentration (e.g., 50 ng/mL). Note: This solution will also act as the precipitating agent.

Step 2: Sample Preparation (Protein Precipitation)

We utilize "Crash" extraction. Solid Phase Extraction (SPE) is an alternative if sensitivity <0.1 ng/mL is required, but PPT is sufficient for most PK applications.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 150 µL of the IS Working Solution (this compound in ACN) to the sample.

    • Why? The 3:1 ratio of Organic:Aqueous ensures >99% protein precipitation.

  • Vortex: Mix vigorously for 2 minutes to disrupt protein binding.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer & Dilute: Transfer 100 µL of the supernatant to a new vial. Add 100 µL of 0.1% Formic Acid in Water .

    • Why? Injecting pure ACN can cause "solvent effects" (peak broadening) on early eluting peaks. Diluting with water matches the initial mobile phase conditions.

Step 3: LC-MS/MS Conditions

Chromatography (Gradient Elution):

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)%BEvent
0.010Initial Hold
0.510Load
3.095Elution
4.095Wash
4.110Re-equilibration
5.010End

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

CompoundPrecursor (Q1)Product (Q3)Collision Energy (CE)Dwell Time
PI-103 349.1263.135 eV50 ms
This compound 357.1271.135 eV50 ms

Note on Transitions: The transition 349->263 typically corresponds to the loss of the morpholine ring. Ensure your D8 label is NOT on the morpholine ring if using the corresponding fragment, or verify the D8 fragment mass experimentally.

Method Validation (Self-Validating Systems)

To ensure Trustworthiness , the method must pass the following QC checks based on FDA Bioanalytical Method Validation Guidelines (2018).

Linearity & Range
  • Requirement: R² > 0.99 using a 1/x² weighting factor.

  • Range: 1 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

Matrix Effect (The "D8" Advantage)

Calculate the Matrix Factor (MF) to prove the IS works.



  • Acceptance: The IS-normalized MF should be close to 1.0 (0.85 - 1.15). If the absolute MF is 0.5 (50% suppression) but the D8 IS is also 0.5, the ratio remains valid.

Carryover
  • Check: Inject a Blank immediately after the ULOQ (1000 ng/mL).

  • Limit: Analyte peak in blank must be < 20% of the LLOQ area.

  • Fix: If carryover exists, add a needle wash step involving 50:50 MeOH:DMSO.

Troubleshooting & Optimization

Troubleshooting Problem Low Sensitivity? Check1 Check pH (Is FA added?) Problem->Check1 Check2 Check Solubility (Is stock crashing?) Problem->Check2 Check3 Matrix Suppression Problem->Check3 Action1 Add 0.1% FA to Mobile Phases Check1->Action1 Yes Action2 Use DMSO for Master Stock Check2->Action2 Yes Action3 Switch to LLE (Liquid-Liquid Extraction) Check3->Action3 High Phospholipids

Caption: Figure 2. Decision tree for troubleshooting sensitivity issues in PI-103 analysis.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Compound Summary: PI-103. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Salphati, L., et al. (2016). Characterization of the ADME properties of GDC-0084 (Similar PI3K Inhibitor methodology). Cancer Chemotherapy and Pharmacology. (Contextual reference for PI3K inhibitor extraction methods).

Sources

Application Note: Precision Quantitation of PI-103 using PI-103-D8 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Core Directive

The Challenge of PI-103 Quantitation

PI-103 is a potent, multi-targeted inhibitor of Class I PI3K and mTOR (mTORC1/C2), widely used in oncology research to study the PI3K/Akt/mTOR signaling pathway. Accurate quantification of PI-103 in biological matrices (plasma, tumor homogenate, cell media) is critical for determining pharmacokinetic (PK) profiles and correlating exposure with pharmacodynamic (PD) effects.

The primary challenge in LC-MS/MS quantitation of PI-103 is matrix-induced ionization suppression . PI-103 is a hydrophobic pyridinylfuranopyrimidine; co-eluting phospholipids and endogenous peptides often suppress its signal in Electrospray Ionization (ESI).

The Solution: Stable Isotope Dilution

Using PI-103-D8 (deuterated PI-103) as an Internal Standard (IS) is the gold standard. Because PI-103-D8 shares virtually identical physicochemical properties and retention time with the analyte but differs in mass (+8 Da), it experiences the exact same suppression or enhancement events.

The Critical Question: What is the optimal spiking concentration? There is no single "magic number," but there is a scientifically derived Optimal Spiking Window . This guide details how to calculate that window to ensure linearity, precision, and negligible isotopic interference.

Part 2: Scientific Rationale & Concentration Selection[1]

The "Golden Range" for Spiking

Based on typical PI-103 Pharmacokinetics (PK) and LC-MS/MS dynamic ranges, the recommended starting concentration for PI-103-D8 is:

ng/mL – 150 ng/mL

(Final concentration in the processed sample matrix)

The Logic Behind the Number (Causality)

To determine this range, we analyze three factors:

  • Factor A: The Expected Analyte Range (PK Profile)

    • In murine PK studies, PI-103 plasma

      
       typically ranges from 1 µM to 5 µM  (~350 to 1750 ng/mL) following intraperitoneal or oral dosing [1].
      
    • A standard calibration curve usually spans 1 ng/mL (LLOQ) to 2000 ng/mL (ULOQ) .

    • Rule of Thumb: The IS signal should be robust enough to be detected with high precision (%CV < 5%) but should not exceed the signal of the ULOQ to prevent detector saturation. Ideally, the IS concentration sits near the geometric mean of the curve.

  • Factor B: Isotopic Contribution (Cross-Talk)

    • Deuterated standards are rarely 100% pure. They often contain trace amounts of unlabeled (D0) material.

    • Risk: If you spike the IS at 500 ng/mL, even 0.1% impurity contributes 0.5 ng/mL of "fake" analyte signal. This would cause the assay to fail at the Lower Limit of Quantitation (LLOQ) of 1 ng/mL.

  • Factor C: Signal-to-Noise Ratio (S/N)

    • The IS peak must be distinct. At 50 ng/mL, PI-103-D8 typically yields a signal intensity >100x the baseline noise on modern triple quadrupoles (e.g., Sciex 6500+, Waters TQ-XS), ensuring that IS variation is due to the matrix, not integration errors.

Part 3: Visualization of the Workflow

The following diagram illustrates the decision logic for selecting and validating the IS concentration.

PI103_IS_Optimization Start Start: Define Target LLOQ (e.g., 1 ng/mL) SelectIS Select Initial IS Conc. (Rec: 100 ng/mL) Start->SelectIS RunBlank Run 'Zero Sample' (Matrix + IS, No Analyte) SelectIS->RunBlank CheckInterference Check Analyte Channel (M+0) Is signal > 20% of LLOQ? RunBlank->CheckInterference ReduceIS Too much Cross-talk. Reduce IS Conc. to 50 ng/mL CheckInterference->ReduceIS Yes (Fail) CheckSensitivity Check IS Channel (M+8) Is S/N > 20:1? CheckInterference->CheckSensitivity No (Pass) ReduceIS->RunBlank IncreaseIS Signal too low. Increase IS or Optimize MS Source CheckSensitivity->IncreaseIS No (Fail) Finalize Validation Complete. Proceed to Sample Analysis CheckSensitivity->Finalize Yes (Pass) IncreaseIS->RunBlank

Figure 1: Decision tree for optimizing PI-103-D8 concentration. This logic prevents "Isotopic Contribution" from compromising assay sensitivity.

Part 4: Detailed Experimental Protocol

Materials Required[2][3][4][5][6][7]
  • Analyte: PI-103 (MW 348.4 g/mol ).[1]

  • Internal Standard: PI-103-D8 (MW ~356.4 g/mol ).

  • Solvents: DMSO (Stock), Acetonitrile (ACN) or Methanol (MeOH) for working solutions.

  • Matrix: Drug-free plasma (K2EDTA or Heparin).

Step 1: Stock Solution Preparation

PI-103 has poor aqueous solubility. DMSO is mandatory for the primary stock.

  • Primary IS Stock (1 mg/mL): Dissolve 1 mg of PI-103-D8 in 1 mL of DMSO. Vortex for 1 minute to ensure complete dissolution. Store at -20°C (stable for >6 months).

  • Working IS Stock (10 µg/mL): Dilute 10 µL of Primary Stock into 990 µL of 50:50 ACN:Water.

Step 2: Spiking Solution Preparation (The "Daily" Spike)

This solution is added directly to your samples.

  • Target: We want 100 ng/mL in the final sample.

  • Method: If you add 10 µL of IS spike to 100 µL of plasma, the spike solution needs to be 10x the final concentration (assuming 1:10 dilution) OR calculated based on total volume.

  • Common Approach (Protein Precipitation):

    • Precipitation Solvent: 100% Acetonitrile containing the IS.

    • Preparation: Dilute Working IS Stock into pure Acetonitrile to reach 100 ng/mL .

    • Extraction: Add 300 µL of this "IS-Spiked ACN" to 100 µL of Plasma.

    • Result: The effective concentration in the extraction vial is 75 ng/mL (300/400 dilution factor), which falls perfectly within the 50–150 ng/mL golden range.

Step 3: Extraction & Analysis Workflow[5]
StepActionCritical Note
1 Aliquot 50 µL of Plasma Sample.Thaw samples on ice to prevent degradation.
2 Add 150 µL of ACN containing PI-103-D8 (100 ng/mL) .This step precipitates proteins AND adds the IS simultaneously.
3 Vortex vigorously (5 mins) @ 1500 rpm.Essential to release protein-bound drug.
4 Centrifuge @ 15,000 x g for 10 mins @ 4°C.Pellet the protein.
5 Transfer 100 µL of supernatant to LC vial.Avoid disturbing the pellet.
6 Inject 5 µL onto LC-MS/MS.Use a C18 column (e.g., Waters BEH C18).

Part 5: Validation Criteria (Self-Validating System)

To ensure your chosen concentration is valid, you must pass the FDA Bioanalytical Method Validation criteria [2]:

  • IS Response Variability:

    • The IS peak area in all samples (Standards, QCs, Unknowns) should not deviate more than ±50% from the mean IS response of the calibration standards.

    • Drift: If IS response drops systematically over the run, check for source contamination or column clogging.

  • Interference Check (The "Blank" Test):

    • Inject a "Double Blank" (Plasma only, no Analyte, no IS). Result: Clean.

    • Inject a "Zero Sample" (Plasma + IS, no Analyte). Result: The analyte channel (PI-103) must show signal < 20% of the LLOQ .

    • Failure Mode: If the Zero Sample shows a peak in the PI-103 channel > 20% of LLOQ, your IS concentration (100 ng/mL) is too high, or the IS purity is low. Dilute the IS 2-fold and re-test.

Part 6: References

  • Raynaud, F. I., et al. (2005). Pharmacologic characterization of a potent inhibitor of class I phosphatidylinositide 3-kinases. Cancer Research, 65(15), 6621-6629.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How. DMPK Services.

  • Tocris Bioscience. PI 103 Hydrochloride Technical Data.

Sources

Application Note: A Robust Reverse-Phase HPLC Method for the Determination of PI-103

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of PI-103, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR). Given the therapeutic potential of PI-103 in oncology and other research areas, a robust analytical method is crucial for ensuring the purity, stability, and accurate quantification of the compound in various experimental settings.[1][2] This guide provides a step-by-step protocol, explains the scientific rationale behind the methodological choices, and offers insights into method validation and troubleshooting, making it an essential resource for researchers, chemists, and drug development professionals.

Introduction: The Analytical Imperative for PI-103

PI-103 (3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]-phenol) is a pivotal research compound that potently and competitively inhibits multiple members of the PI3K family and mTOR kinases.[3][4] Its ability to block the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer, makes it a valuable tool for investigating cell proliferation, survival, and metabolism.[4]

The integrity of research and development involving PI-103 hinges on the ability to accurately measure its concentration and purity. Reverse-phase chromatography is the gold-standard technique for this purpose, offering high resolution and sensitivity. This document outlines a comprehensive protocol for determining the retention time and purity of PI-103, grounded in the fundamental principles of chromatography and validated to ensure trustworthiness and reproducibility.

The PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the signaling cascade targeted by PI-103. Understanding this context highlights the inhibitor's mechanism of action and the importance of its accurate characterization.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation mTORC1->Proliferation PI103_PI3K PI-103 PI103_PI3K->PI3K inhibits PI103_mTOR PI-103 PI103_mTOR->mTORC2 inhibits PI103_mTOR->mTORC1 inhibits

Caption: PI3K/AKT/mTOR pathway with PI-103 inhibition points.

Foundational Principles and Method Rationale

The retention of an analyte in reverse-phase chromatography is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase.[5] The mobile phase, being more polar, facilitates the elution of compounds. The key to a successful separation lies in carefully controlling the factors that influence these interactions.

Physicochemical Properties of PI-103

Understanding the molecule's properties is the first step in method development.

PropertyValueSignificance for Chromatography
Molecular Formula C₁₉H₁₆N₄O₃[4][6]Indicates a structure with multiple rings and heteroatoms.
Molecular Weight 348.36 g/mol [4][6]Typical for a small molecule inhibitor.
Structure Heterotricyclic aromatic[7]The aromatic nature provides UV absorbance for detection and contributes to its hydrophobicity.
Solubility Soluble in DMSO/DMF; poorly soluble in aqueous solutions[3][6]Critical Insight: This dictates the choice of solvent for stock solutions and necessitates care when diluting samples to prevent precipitation in the aqueous mobile phase.
Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the industry standard for its strong hydrophobic retention of small organic molecules like PI-103. The alkyl chains provide a non-polar environment, promoting interaction with the non-polar regions of the analyte.

  • Mobile Phase Composition: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity.[8] A gradient elution, which involves increasing the percentage of acetonitrile over time, is chosen over an isocratic method. Reasoning: This approach ensures that any potential impurities with different polarities are well-resolved from the main PI-103 peak and allows for a shorter overall run time while maintaining sharp peaks.

  • Mobile Phase pH: The addition of a small amount of acid (0.1% Formic Acid) to the aqueous mobile phase serves two purposes. First, it protonates any residual free silanol groups on the silica-based stationary phase, preventing undesirable ionic interactions that can lead to peak tailing. Second, it ensures that the ionizable groups on PI-103 (such as the tertiary amines in the morpholine and pyrimidine rings) are consistently protonated, leading to stable and reproducible retention times.[5]

  • Temperature Control: Maintaining a constant column temperature (e.g., 30 °C) is essential. Temperature fluctuations can alter mobile phase viscosity and the kinetics of solute partitioning, leading to shifts in retention time.[9][10]

Experimental Protocol

This protocol is designed to be a self-validating system, where adherence to the specified conditions will yield reproducible and reliable results.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • PI-103 reference standard (≥98% purity).

    • Dimethyl sulfoxide (DMSO), HPLC grade.

    • Acetonitrile (ACN), HPLC grade.[11]

    • Water, HPLC grade or Type I ultrapure.

    • Formic Acid (FA), LC-MS grade.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas before use.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • PI-103 Stock Solution (1 mg/mL): Accurately weigh 10 mg of PI-103 and dissolve it in 10 mL of DMSO.[3][6] This solution should be stored at -20°C.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the 1 mg/mL stock solution into 10 mL of the sample diluent. Expert Tip: Ensure thorough vortexing and visually inspect for any precipitation. The final concentration of DMSO should be low (e.g., <5%) to ensure compatibility with the mobile phase and prevent peak distortion.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis of PI-103.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Gradient Program Time (min)
0.0
12.0
15.0
15.1
20.0
Experimental Workflow Diagram

The following diagram outlines the logical flow of the entire analytical process, from preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases A & B prep_working Prepare Working Standard (10 µg/mL) prep_mobile->prep_working prep_stock Prepare 1 mg/mL Stock in DMSO prep_stock->prep_working equilibrate Equilibrate System (10% B) prep_working->equilibrate inject Inject 10 µL Sample equilibrate->inject run_gradient Run Gradient Separation inject->run_gradient detect Detect at 254 nm run_gradient->detect integrate Integrate Peak Area detect->integrate report Report Retention Time & Purity integrate->report

Caption: Standard operational workflow for HPLC analysis of PI-103.

Expected Results and Method Validation

Under the conditions described, PI-103 is expected to be well-retained and elute as a sharp, symmetrical peak. The approximate retention time should fall within the gradient portion of the run, typically between 8 and 12 minutes.

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines.[12][13]

Key Validation Parameters

The following table presents typical acceptance criteria for the validation of this analytical method.[14][15][16]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the peak for PI-103 is free from interference.Peak purity index > 0.999 (PDA). No interfering peaks at the retention time of PI-103 in blank or placebo injections.
Linearity To demonstrate a proportional response to concentration.R² ≥ 0.999 over a range (e.g., 1-50 µg/mL).
Accuracy To measure the closeness of the results to the true value.98.0% - 102.0% recovery for spiked samples.[17]
Precision To assess the degree of scatter in the results.Repeatability (Intra-day) RSD ≤ 2.0%.Intermediate Precision (Inter-day) RSD ≤ 2.0%.[18][19]
LOD & LOQ To determine the sensitivity of the method.Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.
Robustness To evaluate the method's reliability with small changes.Retention time remains consistent with minor variations in flow rate (±0.1 mL/min), temperature (±2 °C), and mobile phase composition (±2%).
Forced Degradation Studies

To establish the stability-indicating nature of this method, forced degradation studies are essential.[20] This involves subjecting a solution of PI-103 to harsh conditions to generate potential degradation products and ensuring they are chromatographically resolved from the parent peak.[21][22]

  • Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH.

  • Oxidation: Treat with 3% H₂O₂.

  • Thermal Stress: Heat the solution (e.g., at 60 °C).

  • Photolytic Stress: Expose to UV light.

The method's specificity is confirmed if the degradation product peaks do not co-elute with the main PI-103 peak.[12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Retention Time Drift 1. Inadequate column equilibration.2. Change in mobile phase composition (evaporation).3. Fluctuation in column temperature.4. System leak.[23]1. Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase.2. Prepare fresh mobile phase daily; keep reservoir bottles capped.3. Verify the column oven is set and functioning correctly.4. Perform a system pressure test and check all fittings for leaks.
Poor Peak Shape (Tailing) 1. Secondary interactions with column silanols.2. Column overload.3. Column degradation.1. Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% FA or TFA).2. Reduce the injected mass of PI-103.3. Replace the column with a new one.
Split Peaks 1. Clogged inlet frit.2. Sample solvent incompatible with mobile phase.1. Reverse-flush the column (disconnect from detector) or replace the frit.2. Ensure the final sample diluent is as close to the initial mobile phase composition as possible. Minimize DMSO concentration in the final injection.

Conclusion

This application note provides a comprehensive and scientifically-grounded RP-HPLC method for the analysis of the PI3K/mTOR inhibitor PI-103. By adhering to the detailed protocol and understanding the rationale behind the chromatographic choices, researchers can achieve reliable and reproducible results. The inclusion of method validation parameters and a troubleshooting guide further establishes this document as a practical tool for quality control, stability testing, and quantitative analysis in any laboratory working with PI-103.

References

  • BPS Bioscience. (n.d.). Data Sheet PI-103. BPS Bioscience. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Retrieved from [Link]

  • Gupta, S., Kesarla, R., Chotai, N., & Omri, A. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PLOS ONE, 12(5), e0174777. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-(4-Morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Helal, M. A., et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Journal of AOAC INTERNATIONAL, 106(4), 935-946. Retrieved from [Link]

  • de Oliveira, M. A. L., et al. (2026). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. ACS Omega. Retrieved from [Link]

  • Kumar, A., et al. (2025). Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. ResearchGate. Retrieved from [Link]

  • Bosch, A., et al. (n.d.). Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. Annals of Oncology. Retrieved from [Link]

  • Zalat, O. A., et al. (2025). Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos. ResearchGate. Retrieved from [Link]

  • Shelton, J. W., et al. (2015). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule. Oncotarget, 6(32), 33213–33227. Retrieved from [Link]

  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Retrieved from [Link]

  • Al-Ibraheem, A., et al. (2017). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular Imaging and Radionuclide Therapy, 26(3), 118-124. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Malenović, A., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2012). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. Iraqi Journal of Pharmaceutical Sciences, 21(1), 69-76. Retrieved from [Link]

  • Dai, Y., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 24(24), 4521. Retrieved from [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. Retrieved from [Link]

  • Starek, M., et al. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 27(19), 6608. Retrieved from [Link]

  • Kumar, L., et al. (2020). Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. Journal of Pharmaceutical and Biomedical Analysis, 186, 113325. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Separation Science. (n.d.). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Dong, M. W. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]

  • de Andrade, C. K. Z., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4786. Retrieved from [Link]

  • Chrominfo. (2019). Factors Affecting Retention Time in HPLC. Retrieved from [Link]

  • Shimadzu Corporation. (2022). How to do HPLC method validation. YouTube. Retrieved from [Link]

  • Tzanavaras, P. D., et al. (2022). Capsule Phase Microextraction Combined with Chemometrics for the HPLC Determination of Amphotericin B in Human Serum. Molecules, 27(24), 8820. Retrieved from [Link]

  • de Lemos, M. L., et al. (2019). Development and Validation of a Reverse-Phase High-Performance Liquid Chromatography with Fluorescence Detection (RP-HPLC-FL) Method to Quantify Ruxolitinib in Plasma Samples. ResearchGate. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Hussain, S., et al. (2022). Forced Degradation Studies Of Pimecrolimus As Per ICH Guidelines. Journal of Pharmaceutical Negative Results, 13(4), 118-125. Retrieved from [Link]

  • Darwish, I. A., et al. (2017). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Journal of the Serbian Chemical Society, 82(9), 1019-1030. Retrieved from [Link]

Sources

Application Note: High-Efficiency Protein Precipitation Extraction of PI-103 from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and pharmacologists requiring a robust, validated workflow for the extraction and quantification of PI-103 (a potent dual PI3K/mTOR inhibitor) from complex biological matrices.

Abstract

PI-103 is a first-generation, multi-targeted inhibitor of Class I phosphatidylinositol 3-kinase (PI3K) and mTOR, widely used in preclinical oncology to study the PI3K/Akt/mTOR signaling axis. Despite its high potency, PI-103 exhibits poor aqueous solubility and rapid metabolic clearance, necessitating a highly sensitive and selective extraction method for pharmacokinetic (PK) profiling.

This guide details an optimized Protein Precipitation (PPT) protocol for extracting PI-103. Unlike solid-phase extraction (SPE) or liquid-liquid extraction (LLE), this PPT method balances high analyte recovery (>85%) with workflow simplicity, minimizing degradation risks associated with lengthy processing times.

Scientific Principle & Mechanism

The Physicochemical Challenge

PI-103 is a hydrophobic small molecule (LogP ~3.5) with a fused pyridofuro-pyrimidine scaffold.[1] Its low solubility in aqueous buffers makes it prone to non-specific binding to plasma proteins (albumin, alpha-1-acid glycoprotein) and plastic surfaces.

  • Solubility: High in DMSO/DMF; Poor in water.[2]

  • Stability: Susceptible to oxidative degradation and hydrolysis in aqueous environments; requires rapid transition to organic solvents.

Mechanism of Action: Organic Solvent Precipitation

The addition of a water-miscible organic solvent (Acetonitrile or Methanol) to plasma serves a dual purpose:

  • Protein Denaturation: The organic solvent lowers the dielectric constant of the plasma, causing protein aggregation and precipitation via charge neutralization and dehydration.

  • Analyte Solvation: PI-103, being lipophilic, preferentially partitions into the organic supernatant, effectively "releasing" it from protein binding sites.

Why Acetonitrile (ACN)? For PI-103, Acetonitrile is the preferred precipitant over Methanol. ACN yields a cleaner supernatant with fewer endogenous phospholipids, which are known to cause ion suppression in LC-MS/MS analysis of hydrophobic kinase inhibitors.

Materials & Reagents

  • Analyte: PI-103 (Purity >98%).[2]

  • Internal Standard (IS): Stable isotope-labeled PI-103 (e.g., PI-103-d6) is recommended. Alternative: Wortmannin or GDC-0941 (Pictilisib) can be used if isotopic standards are unavailable, provided they are chromatographically resolved.

  • Precipitation Solvent: LC-MS Grade Acetonitrile (ACN) containing 0.1% Formic Acid (to stabilize the analyte).

  • Reconstitution Solvent: 50:50 ACN:Water (v/v) with 0.1% Formic Acid.

  • Equipment: Refrigerated Centrifuge (capable of 15,000 x g), Nitrogen Evaporator, Vortex Mixer.

Experimental Protocol: Step-by-Step

Phase A: Preparation of Standards
  • Stock Solution: Dissolve 1 mg PI-103 in 1 mL DMSO (1 mg/mL). Store at -80°C.

  • Working Standard: Dilute Stock in 50:50 ACN:Water to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • IS Working Solution: Prepare IS at a constant concentration (e.g., 100 ng/mL) in ACN.

Phase B: Sample Extraction (Protein Precipitation)

Note: Perform all steps on ice to prevent metabolic degradation.

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex gently for 5 seconds.

  • Precipitation: Add 150 µL of cold Acetonitrile (containing 0.1% FA).

    • Ratio: 3:1 (Organic:Aqueous) is critical for >98% protein removal.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C .

    • Critical: High speed is required to pellet the fine protein precipitate.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean tube.

    • Avoid disturbing the pellet.

Phase C: Concentration (Optional but Recommended)

For low-level detection (<5 ng/mL), this step concentrates the analyte.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Reconstitution Solvent (50:50 ACN:Water).

  • Clarification: Centrifuge again at 15,000 x g for 5 minutes to remove any particulates.

  • Analysis: Transfer to an LC vial for LC-MS/MS injection.

Visualized Workflow (DOT Diagram)

PI103_Extraction cluster_mechanism Mechanism of Action Start Biological Sample (50 µL Plasma) Add_IS Add Internal Standard (10 µL) Start->Add_IS Precipitation Protein Precipitation Add 150 µL Cold ACN (3:1 Ratio) Add_IS->Precipitation Denaturation Vortex Vortex Mix (30 sec, High Speed) Precipitation->Vortex Centrifuge Centrifuge 15,000 x g, 15 min, 4°C Vortex->Centrifuge Supernatant Collect Supernatant (Avoid Pellet) Centrifuge->Supernatant Separation Evap Evaporate to Dryness (N2 stream @ 40°C) Supernatant->Evap Enrichment Recon Reconstitute (100 µL Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Mech1 ACN breaks H-bonds Mech2 Proteins Aggregates Mech3 PI-103 Solubilized in Organic Phase

Figure 1: Step-by-step protein precipitation workflow for PI-103 extraction, highlighting the critical phase separation and enrichment steps.

Method Validation & Troubleshooting

Key Validation Parameters

To ensure scientific integrity (E-E-A-T), validate the method using the following criteria:

ParameterAcceptance CriteriaNotes
Recovery > 85%Compare peak area of pre-extraction spike vs. post-extraction spike.
Matrix Effect 85-115%Assess ion suppression/enhancement by comparing post-extraction spike to neat solution.
Linearity r² > 0.99Typical range: 1–1000 ng/mL.
Precision (CV) < 15%Intra-day and Inter-day variability.[3]
Troubleshooting Guide
  • Problem: Low Recovery.

    • Cause: PI-103 may be trapped in the protein pellet or adsorbed to the plastic.

    • Solution: Increase vortex time; ensure ACN contains 0.1% Formic Acid to improve solubility; use low-binding polypropylene tubes.

  • Problem: Poor Peak Shape (Fronting/Tailing).

    • Cause: Solvent mismatch between injection solvent and mobile phase.

    • Solution: Ensure the reconstitution solvent matches the initial mobile phase conditions (e.g., if starting gradient is 50% ACN, reconstitute in 50% ACN).

  • Problem: High Backpressure/Clogging.

    • Cause: Incomplete protein removal.

    • Solution: Perform a second centrifugation step on the reconstituted sample or use a 0.2 µm filter plate.

References

  • Raynaud, F. I., et al. (2007). "Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941." Molecular Cancer Therapeutics, 8(7), 1725-1739.[4] Link

  • Zheng, Z., et al. (2020). "Development of a bioavailable boron-containing PI-103 Bioisostere, PI-103BE." American Journal of Translational Research, 12(10), 6296–6309. Link

  • Polson, C., et al. (2003).[5] "Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 785(2), 263-275.[5] Link

  • Selleck Chemicals. "PI-103 Datasheet & Biological Activity." Link

Sources

Application Note: Preparation of Calibration Curves for PI-103 Quantification using PI 103-D8 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Challenge of Kinase Inhibitor Quantification

PI-103 is a potent, multi-targeted inhibitor of Class I PI3K, mTORC1, and mTORC2 used extensively in preclinical oncology. Accurate quantification of PI-103 in biological matrices (plasma, tumor homogenate, cell media) is critical for establishing Pharmacokinetic/Pharmacodynamic (PK/PD) correlations.

However, PI-103 is highly hydrophobic (cLogP ~3.5) and susceptible to non-specific binding and matrix-induced ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Solution: Stable Isotope Dilution

This protocol utilizes PI 103-D8 as the Internal Standard (IS). As a stable isotope-labeled analog, this compound shares nearly identical physicochemical properties (retention time, extraction recovery) with the analyte but is mass-resolved by +8 Daltons.

  • Mechanism: The D8-IS co-elutes with PI-103, experiencing the exact same matrix effects (ion suppression/enhancement) at the electrospray source.

  • Result: The ratio of Analyte Area to IS Area normalizes these fluctuations, ensuring robust linearity and accuracy.

Reagents & Materials Setup

Critical Reagents
ReagentGradePurpose
PI-103 >98% PurityPrimary Analyte
This compound >98% Isotopic PurityInternal Standard (IS)
DMSO Anhydrous, LC-MS GradeStock Solution Solvent (Crucial for solubility)
Methanol (MeOH) LC-MS GradeIntermediate Dilution / Extraction
Acetonitrile (ACN) LC-MS GradeProtein Precipitation
Formic Acid LC-MS GradeMobile Phase Modifier (Protonation source)
Blank Matrix Matching Species (e.g., Mouse Plasma)Matrix-matching for Curve
Equipment
  • LC-MS/MS System: Triple Quadrupole (e.g., Sciex QTRAP or Waters Xevo).

  • Analytical Balance: Readability to 0.01 mg.

  • Vortex Mixer & Centrifuge: Capable of 15,000 x g (for protein precipitation).

Experimental Workflow Visualization

The following diagram illustrates the Spiking Solution Approach , which minimizes the volume of biological matrix required and ensures consistency.

G Stock_Analyte PI-103 Stock (1 mg/mL in DMSO) SubStock Working Sub-Stock (10 µg/mL in 50:50 MeOH:H2O) Stock_Analyte->SubStock Dilute Stock_IS This compound Stock (1 mg/mL in DMSO) IS_Working IS Working Sol. (e.g., 50 ng/mL in ACN) Stock_IS->IS_Working Dilute into Precipitation Solvent Spiking_Sol Spiking Solutions (SS) (100x Conc. in Solvent) SS1 - SS8 SubStock->Spiking_Sol Serial Dilution Cal_Stds Calibration Standards (Matrix-Matched) Spiking_Sol->Cal_Stds Spike 2% v/v into Matrix Extraction Protein Precipitation (Add IS Working Sol) IS_Working->Extraction Precipitate Blank_Matrix Blank Matrix (Plasma/Tissue) Blank_Matrix->Cal_Stds Aliquot Cal_Stds->Extraction Sample + IS LCMS LC-MS/MS Analysis Extraction->LCMS Inject Supernatant

Figure 1: Workflow for generating matrix-matched calibration standards using the spiking solution method.

Detailed Protocol

Step 1: Preparation of Stock Solutions

Caution: PI-103 is practically insoluble in water. Do not attempt aqueous dilutions for the primary stock.

  • PI-103 Primary Stock (1.0 mg/mL):

    • Weigh ~1 mg of PI-103 powder.

    • Dissolve in 100% Anhydrous DMSO .

    • Correction: Adjust volume based on purity and salt form (if applicable).

    • Storage: -20°C or -80°C (Stable for months).

  • This compound Primary Stock (1.0 mg/mL):

    • Dissolve in 100% Anhydrous DMSO .

    • Storage: -80°C (Conserve carefully; high cost).

Step 2: Preparation of Spiking Solutions (Non-Matrix)

Create a series of "Spiking Solutions" (SS) in solvent (e.g., 50:50 Methanol:Water). These are concentrated (usually 50x or 100x) relative to the final plasma concentration to prevent matrix dilution effects.

Target Dynamic Range: 2 ng/mL to 2000 ng/mL in plasma.

Std IDSource SolutionDilution FactorConc. of Spiking Sol. (ng/mL)Final Conc. in Plasma (ng/mL)*
SS-8 Working Sub-Stock-100,0002,000 (ULOQ)
SS-7 SS-82x50,0001,000
SS-6 SS-72.5x20,000400
SS-5 SS-64x5,000100
SS-4 SS-52.5x2,00040
SS-3 SS-44x50010
SS-2 SS-32x2505
SS-1 SS-22.5x1002 (LLOQ)

*Assuming a 1:50 spike (e.g., 2 µL SS into 98 µL Plasma).

Step 3: Preparation of Calibration Standards (Matrix-Matching)

Scientific Integrity Check: You must prepare standards in the same biological matrix as your samples.[1] If analyzing mouse plasma, use blank mouse plasma.

  • Thaw blank matrix (e.g., Mouse Plasma) on wet ice.

  • Aliquot 49 µL of blank plasma into 1.5 mL Eppendorf tubes.

  • Add 1 µL of the respective Spiking Solution (SS-1 to SS-8) to each tube.

  • Vortex gently for 30 seconds to equilibrate.

    • Note: This results in a 2% organic load, which is negligible for protein binding equilibrium in this context.

Step 4: Internal Standard Spiking & Extraction (Protein Precipitation)

This step extracts the drug and adds the IS simultaneously.

  • Prepare IS Working Solution (IS-WS):

    • Dilute this compound stock into 100% Acetonitrile (or Methanol) .

    • Target Concentration: 50 ng/mL (This should yield a signal ~50% of the ULOQ or mid-range).

  • Extraction:

    • Add 150 µL of IS-WS (in Acetonitrile) to every calibration standard tube (50 µL volume).

    • Ratio: 3:1 (Precipitant : Sample).

  • Processing:

    • Vortex vigorously for 2 minutes (ensure protein crash).

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer:

    • Transfer 100 µL of the clear supernatant to an LC-MS vial (with insert).

    • Optional: Dilute 1:1 with water if peak shape is poor due to high organic content.

Analytical Parameters & Acceptance Criteria

Mass Spectrometry Settings (Guideline)
  • Ionization: ESI Positive Mode (PI-103 protonates readily).

  • MRM Transitions (Theoretical - Optimize on your system):

    • PI-103: 349.4

      
       224.1 (Quantifier), 349.4 
      
      
      
      188.1 (Qualifier).
    • This compound: 357.4

      
       [Corresponding Fragment + D mass].
      
    • Note: Verify the D8 label position. If the label is on the fragment lost, the transition mass won't shift. Ensure the transition monitors the deuterated fragment.

Calibration Curve Acceptance (FDA Bioanalytical Guidelines)
  • Regression Model: Linear (

    
    ).[2]
    
  • Weighting:

    
      is mandatory.
    
    • Reasoning: Homoscedasticity is rarely achieved in LC-MS; variance increases with concentration.

      
       weighting prioritizes accuracy at the low end (LLOQ).
      
  • Accuracy:

    • LLOQ:

      
       of nominal concentration.
      
    • All other standards:

      
       of nominal.
      
  • Precision: CV%

    
     (
    
    
    
    at LLOQ).
  • Minimum Points: At least 6 non-zero standards must pass.

Troubleshooting & Self-Validating Checks

IssueRoot CauseCorrective Action
Non-Linearity at ULOQ Detector SaturationUse a less abundant isotope transition or dilute extract.
High Background in Blanks CarryoverInject "Double Blanks" (Solvent only) after ULOQ. Check needle wash (use 50:50 MeOH:ACN + 0.1% FA).
Poor Precision (CV >15%) Inconsistent Pipetting or IS mixingEnsure IS is added via a repeating pipette. Vortex immediately after IS addition.
IS Response Drift Matrix EffectIf IS response drops >50% in samples vs. standards, matrix suppression is too high. Perform further cleanup (e.g., SLE) or dilute sample.

References

  • Raynaud, F. I., et al. (2007). Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases.[3] Cancer Research, 67(12), 5840–5850.

  • U.S. Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry.[4][5]

  • International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation.

  • Selleck Chemicals. PI-103 Chemical Properties and Solubility.

Sources

Application Note: High-Precision Solubilization and Handling of PI 103-D8 Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for dissolving PI 103-D8 , the deuterium-labeled isotopologue of the dual PI3K/mTOR inhibitor PI-103. While chemically similar to the non-labeled drug, this compound is primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS assays to correct for matrix effects, ionization suppression, and extraction recovery variances.

Due to the high cost and analytical criticality of this reagent, this protocol prioritizes quantitative accuracy , isotopic stability , and prevention of precipitation induced by DMSO hygroscopicity.

Chemical & Physical Properties

Understanding the physicochemical constraints of this compound is prerequisite to successful reconstitution.

PropertySpecificationNotes
Compound Name This compound (Hydrochloride or Free Base)Verify specific salt form on vial label.
Molecular Weight ~356.41 g/mol (Free Base)D8 adds ~8.05 Da to the native MW (348.36).
Solubility (DMSO) Max: ~5–10 mg/mL Conservative working stock: 1–2.5 mg/mL.
Solubility (Water) InsolublePrecipitates immediately upon aqueous dilution.
Appearance White to off-white solidCrystalline.
Hygroscopicity Low (Solid), High (DMSO Solution)DMSO absorbs atmospheric water, reducing solubility.[1]

Critical Considerations (The "Why" Behind the Protocol)

The DMSO Hygroscopicity Trap

Dimethyl sulfoxide (DMSO) is the required solvent for this compound. However, DMSO is aggressively hygroscopic.[1]

  • Mechanism: At 20°C and 60% relative humidity, pure DMSO can absorb >10% water by weight within 24 hours.

  • Impact: PI 103 is highly lipophilic. As water content in DMSO rises, the solvent power decreases exponentially, leading to "silent precipitation"—micro-crystals that are invisible to the naked eye but ruin LC-MS calibration curves.

  • Solution: Use only Anhydrous DMSO (≥99.9%) and minimize air exposure.

Isotopic Integrity

While Carbon-Deuterium (C-D) bonds are stronger than C-H bonds, exposure to extreme pH or protic solvents (like water or methanol) for extended periods can theoretically promote H/D exchange at labile positions.

  • Rule: Keep the stock solution strictly in anhydrous DMSO. Do not dilute into methanol/water until the final working step of the assay.

Protocol: Preparation of Primary Stock Solution

Target Concentration: 1 mg/mL (2.8 mM) Equipment: Microbalance (d=0.001 mg), Vortex, Centrifuge, Gas-tight glass syringe.

Step 1: Thermal Equilibration (Crucial)

Remove the vial of this compound and the bottle of Anhydrous DMSO from cold storage.

  • Action: Allow both to reach Room Temperature (20–25°C) inside a desiccator before opening.

  • Reason: Opening a cold vial in humid air causes immediate water condensation on the solid and inside the DMSO bottle.[2] This water will catalyze degradation and precipitation.

Step 2: Gravimetric Preparation

Do not rely on the vendor's stated mass (e.g., "1 mg"). Residual salts or manufacturing tolerances can vary by ±10%.

  • Place a clean, amber glass HPLC vial on the microbalance and tare it.

  • Transfer the this compound solid to the vial. Record the exact mass (

    
    ).
    
  • Calculate the required volume of DMSO (

    
    ) to achieve the target concentration (
    
    
    
    ):
    
    
Step 3: Solubilization
  • Add the calculated volume of Anhydrous DMSO using a gas-tight syringe (prevents plasticizer leaching from disposable tips).

  • Vortex vigorously for 60 seconds.

  • Inspect: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 35°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation.

Step 4: Aliquoting (Single-Use Strategy)

Repeated freeze-thaw cycles are destructive.

  • Divide the stock into small aliquots (e.g., 20–50 µL) in amber polypropylene or glass microtubes.

  • Overlay with Argon or Nitrogen gas if available (to displace humid air).

  • Seal tightly.[1]

Storage & Stability Workflow

The following diagram illustrates the "Cold Chain" logic required to maintain the integrity of the deuterated standard.

StorageProtocol Solid Solid this compound (Store at -20°C) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Solid->Equilibrate Prevent Condensation Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Gravimetric Prep Aliquot Aliquot (Single Use Volumes) Dissolve->Aliquot Minimize F/T Cycles Freeze Flash Freeze (-80°C) Aliquot->Freeze Long Term Storage Use Thaw & Use (Do NOT Refreeze) Freeze->Use Assay Day Use->Use Discard Excess

Figure 1: The "Cold Chain" workflow for this compound. Note the critical equilibration step to prevent moisture ingress.

Application Context: The PI3K/mTOR Pathway

This compound is used to quantify PI-103 inhibition of the PI3K/Akt/mTOR pathway. Understanding the downstream nodes helps in designing relevant cell-based validation assays.

PI3KPathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment mTORC2 mTORC2 PIP3->mTORC2 AKT AKT (PKB) PDK1->AKT Thr308 Phos mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K 4 4 mTORC1->4 mTORC2->AKT Ser473 Phos EBP1 4E-BP1 PI103 PI-103 (Inhibitor) PI103->PI3K PI103->mTORC1 PI103->mTORC2

Figure 2: Mechanism of Action. PI-103 (and its D8 surrogate) targets PI3K, mTORC1, and mTORC2, effectively collapsing the survival signaling cascade.

Troubleshooting & FAQs

Q: My stock solution has turned cloudy after storage at -20°C.

  • Cause: Moisture ingress has occurred, or the DMSO froze and "crashed out" the compound upon uneven thawing.

  • Remedy: Warm the vial to 37°C and vortex. If it does not clear, the stock is compromised and should be discarded for quantitative work.

Q: Can I use Ethanol instead of DMSO?

  • Answer: PI-103 has very poor solubility in ethanol. DMSO is the only recommended solvent for high-concentration stocks (>1 mM).

Q: How do I spike this into cell culture media?

  • Protocol: Dilute the DMSO stock into the media such that the final DMSO concentration is <0.5% (v/v) . Higher DMSO levels can induce cytotoxicity and confound experimental results.

References

  • BPS Bioscience. (2012).[3] Data Sheet: PI-103. Retrieved from

  • Raynaud, F. I., et al. (2007).[4] Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases. Cancer Research.

  • Selleck Chemicals. (n.d.). PI-103 Chemical Properties and Solubility. Retrieved from

  • Sigma-Aldrich. (n.d.). PI-103 Product Information. Retrieved from

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

  • BenchChem. (2025).[1] Impact of hygroscopic DMSO on solubility. Retrieved from

Sources

simultaneous quantification of PI-103 and metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Simultaneous Quantification of PI-103 and Major Metabolites (Glucuronide/Oxidized) via LC-MS/MS

Introduction: The Metabolic Bottleneck of PI-103

PI-103 is a potent, synthetic small molecule inhibitor targeting Class I phosphatidylinositol 3-kinases (PI3K) and mTOR (mTORC1/C2).[1][2][3] Despite its high potency in vitro, PI-103 failed to progress clinically largely due to its poor pharmacokinetic (PK) profile. The compound undergoes rapid and extensive Phase II metabolism, specifically glucuronidation , leading to low oral bioavailability and rapid clearance.[4]

For drug development professionals, quantifying the parent compound (PI-103) alone provides an incomplete picture. To understand the "loss" of active drug and the potential for enterohepatic recycling, it is critical to simultaneously quantify the parent, its primary O-glucuronide metabolite (M2) , and its mono-oxidized metabolite (M1) .

This guide details a high-sensitivity LC-MS/MS protocol designed to capture this dynamic metabolic landscape, ensuring robust data for PK/PD correlation studies.

The Metabolic Landscape

Understanding the structural modifications is a prerequisite for MS method development. PI-103 (MW 348.[2][3]3) contains a phenolic hydroxyl group and a morpholine ring.

  • M0 (Parent): The active inhibitor.

  • M2 (Glucuronide): The dominant metabolite formed by UGT1A1 and UGT1A9. The addition of glucuronic acid (+176 Da) renders it highly polar and rapidly excreted.

  • M1 (Oxidized): A minor metabolite formed by CYP1A1/1A2, involving hydroxylation (+16 Da), likely on the morpholine or phenyl ring.

Figure 1: PI-103 Metabolic Pathway & Mass Shifts

PI103_Metabolism cluster_Phase1 Phase I (Oxidation) cluster_Phase2 Phase II (Conjugation) PI103 PI-103 (Parent) [M+H]+: 349.1 Active Inhibitor M1 M1 (Oxidized) [M+H]+: 365.1 (+16 Da) Minor Pathway PI103->M1 CYP1A1, CYP1A2 (Oxidation) M2 M2 (O-Glucuronide) [M+H]+: 525.2 (+176 Da) Major Clearance Route PI103->M2 UGT1A1, UGT1A9 (Glucuronidation)

Caption: Metabolic fate of PI-103 showing the dominant glucuronidation pathway (M2) and minor oxidation pathway (M1).[5]

Method Development Strategy

Internal Standard (IS) Selection
  • Gold Standard: Stable isotope-labeled PI-103 (e.g., PI-103-d8). This compensates best for matrix effects and ionization suppression.

  • Alternative: If isotopologues are unavailable, use a structural analog like GDC-0941 (Pictilisib) or a generic kinase inhibitor IS like Sorafenib-d3 , provided they separate chromatographically.

Sample Preparation: The "Glucuronide Trap"

Critical Warning: Acyl-glucuronides can be unstable at alkaline pH, undergoing hydrolysis back to the parent drug. While PI-103 forms an ether (O-) glucuronide (more stable), it is best practice to maintain a neutral-to-acidic pH during extraction to prevent degradation and source fragmentation.

  • Method: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) because glucuronides are highly polar and may not extract well into organic solvents like ethyl acetate.

Chromatography (LC) Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A steep gradient is required to elute the polar glucuronide (early eluting) and the hydrophobic parent (late eluting) within a short run time.

Detailed Experimental Protocol

Equipment & Reagents
  • LC System: Agilent 1290 Infinity II or equivalent UHPLC.

  • MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid.

Stock Solution Preparation
  • PI-103 Stock: Dissolve 1 mg PI-103 in 1 mL DMSO (1 mg/mL). Store at -80°C.

  • Metabolite Standards: If M1/M2 standards are unavailable commercially, generate them biologically:

    • Incubate PI-103 (10 µM) with pooled Human Liver Microsomes (HLM) + UDPGA + NADPH for 60 mins.

    • Use this "biomix" to identify retention times and optimize MS parameters.

Sample Extraction Protocol (Plasma)
  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add IS: Add 10 µL of Internal Standard solution (500 ng/mL in 50% MeOH). Vortex.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The acid ensures the glucuronide remains stable.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial with insert.

  • Dilute with 100 µL of Water (0.1% FA) to match initial mobile phase conditions (reduces peak broadening).

LC-MS/MS Parameters

Source: Electrospray Ionization (ESI), Positive Mode. Spray Voltage: 3500 V | Temp: 500°C.

MRM Table (Quantification Transitions):

AnalytePrecursor (Q1)Product (Q3)Collision Energy (V)Dwell Time (ms)Type
PI-103 (M0) 349.1305.13550Quant
PI-103 (Qual)349.1278.14050Qual
M1 (Oxidized) 365.1321.13550Quant
M2 (Glucuronide) 525.2349.12550Quant*
Internal Standard[Mass][Fragment][Opt]50Quant
  • Note on M2: The transition 525.2 -> 349.1 represents the neutral loss of the glucuronic acid moiety (-176), a highly specific transition for glucuronides.

Analytical Workflow Visualization

Figure 2: Sample-to-Data Workflow

Workflow Sample Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (ACN + 0.1% FA) *Acidic pH Critical* Sample->Prep Add IS Centrifuge Centrifugation (15,000g, 4°C) Prep->Centrifuge LC UHPLC Separation (C18 Column, Gradient) Centrifuge->LC Inject Supernatant MS MS/MS Detection (ESI+, MRM Mode) LC->MS Elution Data Quantification M0, M1, M2 MS->Data Integrate Peaks

Caption: Step-by-step analytical workflow emphasizing acidic precipitation to stabilize metabolites.

Validation & Troubleshooting

Handling Metabolite Quantification without Standards

It is common that synthesized standards for M1 and M2 are unavailable. In this scenario:

  • Semi-Quantification: Use the calibration curve of the Parent (PI-103) to estimate metabolite concentrations.

  • Correction: Assume similar ionization efficiency, or if possible, isolate the metabolite fraction from a microsomal incubation, determine the concentration via UV/NMR, and use that to calibrate the MS response.

  • Reporting: Report metabolite levels as "PI-103 equivalents" or "Peak Area Ratios" if absolute quantification is impossible.

Matrix Effects

PI-103 is hydrophobic and elutes late, often in a region with phospholipid interference.

  • Test: Post-column infusion of PI-103 while injecting blank plasma extract. Look for suppression zones.

  • Fix: If suppression is observed, switch to a Solid Phase Extraction (SPE) protocol using a mixed-mode cation exchange plate (MCX) to wash away phospholipids.

Linearity and Sensitivity
  • Range: 1.0 ng/mL to 2000 ng/mL.

  • Weighting: 1/x² linear regression is typically required due to the wide dynamic range.

References

  • RSC Advances. "An investigation of the metabolic activity, isozyme contribution, species differences and potential drug–drug interactions of PI-103." (2020). Identifies CYP1A1/1A2 and UGT1A1/1A9 as key enzymes and defines M1/M2 structures.

  • Selleck Chemicals. "PI-103 Chemical Structure and Properties."[3] Provides physicochemical data (MW, Solubility) essential for method development.

  • Journal of Medicinal Chemistry. "Development of a bioavailable boron-containing PI-103 Bioisostere." Discusses the rapid metabolism of the phenol group in PI-103.

  • Cancer Research. "A Dual PI3K/mTOR Inhibitor, PI-103, Cooperates With Stem Cell-Delivered TRAIL."[6] Contextualizes the in vivo efficacy and need for PK monitoring.

Sources

Troubleshooting & Optimization

troubleshooting low recovery of PI 103-D8 in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting PI 103-D8 Recovery in LC-MS

Diagnostic Workflow & Decision Matrix

Before adjusting chemistry, we must isolate the failure mode. "Low recovery" is often a misnomer for Matrix Effects (Ion Suppression) or Non-Specific Binding (NSB) .

The following diagnostic logic distinguishes between true extraction loss and signal suppression.

TroubleshootingFlow Start ISSUE: Low this compound Area Counts CheckNeat Action: Inject Neat Standard (Solvent only, no matrix) Start->CheckNeat Decision1 Is Neat Signal Low? CheckNeat->Decision1 InstrumentIssue Root Cause: Instrument/Solubility Check Source, Injector, or Stock Stability Decision1->InstrumentIssue Yes MatrixExp Action: Perform Post-Extraction Spike (Spike IS into blank matrix extract) Decision1->MatrixExp No Decision2 Is Spiked Extract Signal Low? MatrixExp->Decision2 Suppression Root Cause: Matrix Effect (Ion Suppression) Phospholipids co-eluting Decision2->Suppression Yes (Signal < Neat) ExtractionLoss Root Cause: True Recovery Loss NSB to plastics or poor solubility Decision2->ExtractionLoss No (Signal ≈ Neat)

Figure 1: Diagnostic decision tree to isolate the source of low internal standard response.

Physicochemical Root Cause Analysis

To troubleshoot PI-103 (and its D8 isotopologue), you must understand the molecule's behavior. PI-103 is a pyridofuropyrimidine derivative with a morpholine ring and a phenol group.[1]

PropertyValue (Approx)Implication for Recovery
LogP ~3.8 (Hydrophobic)High Risk of NSB. The molecule will stick to polypropylene tips, tubes, and well plates in aqueous conditions.
pKa ~4.5 (Morpholine N)pH Dependent Solubility. It is positively charged (soluble) in acidic conditions but may precipitate or stick to surfaces at neutral/basic pH.
Label Deuterium (D8)Retention Time Shift. D8-PI 103 will elute slightly earlier than native PI-103. If the shift moves it into a suppression zone (e.g., phospholipids), the IS signal drops while the analyte remains high.

Troubleshooting Guides (Q&A Format)

Q1: My absolute recovery is <40%. I am using Protein Precipitation (PPT) with Methanol. What is wrong?

The Expert View: Simple methanol precipitation is often insufficient for hydrophobic kinase inhibitors like PI-103. The drug may be entrapped in the protein pellet or adsorbing to the precipitating plate.

Protocol A: Optimized Extraction (Acidified PPT)

  • Acidify: Add 0.1% Formic Acid to your precipitation solvent (Acetonitrile is often better than Methanol for PI-103 solubility).

  • Minimize Aqueous Exposure: Do not dilute the supernatant with water before injection if possible. If dilution is necessary to match initial mobile phase, use a "low-bind" solvent mix (e.g., 20% MeOH/Water).

  • Glassware: Use glass-coated plates or low-binding polypropylene plates. PI-103 binds aggressively to standard polypropylene.

Q2: The IS signal is low, but only in patient samples, not in standards. Why?

The Expert View: This is classic Ion Suppression . PI-103 elutes in a hydrophobic region where phospholipids (phosphatidylcholines) also elute.

Mechanism: The "D8" label makes the IS slightly more hydrophilic than the native drug (Deuterium Isotope Effect). The IS elutes earlier. If the phospholipid peak tails forward, it might suppress the IS (D8) more than the Analyte (Native), causing quantification errors.

Protocol B: Matrix Effect Elimination

  • Monitor Phospholipids: Add a transition for phospholipids (e.g., m/z 184 > 184) to your method to see where they elute relative to this compound.

  • Chromatography Adjustment:

    • Use a C18 column with a longer gradient.

    • Wash Step: Ensure the gradient goes to 95% B (Organic) and holds for 2 minutes to clear lipids after the peak elutes.

  • Switch Ionization: If ESI (Electrospray) is suppressed, switch to APCI (Atmospheric Pressure Chemical Ionization) . PI-103 is thermally stable and ionizes well in APCI, which is immune to phospholipid suppression.

Q3: My this compound signal is degrading over time in the autosampler.

The Expert View: This suggests Deuterium Exchange or Precipitation .

  • Deuterium Exchange: Check your CoA. If the D8 label is on the morpholine ring (C-D bonds), it is stable. If the label is on exchangeable protons (N-D or O-D), they will swap with H in the mobile phase, reducing the m/z signal. Action: Ensure you purchased C-labeled D8 standards.

  • Solubility Crash: If your autosampler is kept at 4°C and your sample is in a high-aqueous buffer, PI-103 may be precipitating out of solution.

    • Fix: Keep autosampler at 10°C or increase organic content in the sample vial to >30%.

Validated Experimental Protocols

Experiment 1: Non-Specific Binding (NSB) Assessment

Goal: Determine if this compound is being lost to labware.

  • Prepare Solution: 100 ng/mL this compound in 50:50 Methanol:Water.

  • Transfer:

    • Aliquot A: Glass vial.

    • Aliquot B: Standard Polypropylene (PP) tube.

    • Aliquot C: Low-bind PP tube.

  • Incubate: Vortex and let sit for 1 hour at room temperature.

  • Analyze: Inject all three.

  • Criteria: If Aliquot B is <90% of Aliquot A, you have an NSB issue. Switch to glass inserts or add 0.5% BSA (Bovine Serum Albumin) to block sites during extraction.

Experiment 2: Recovery vs. Matrix Effect Calculation

Goal: Quantify the exact source of signal loss.

SetDescriptionPreparation
A (Neat) Standard in SolventSpike this compound into mobile phase.
B (Post-Ex) Matrix SpikeExtract blank plasma.[2] Spike this compound into the final extract.
C (Pre-Ex) Extraction SpikeSpike this compound into plasma before extraction. Proceed with protocol.

Calculations:

  • Matrix Factor (MF): (Area B / Area A) × 100. Values <85% indicate suppression.

  • Extraction Recovery (RE): (Area C / Area B) × 100. Values <50% indicate extraction issues.

References

  • Raynaud, F. I., et al. (2007). "Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases." Cancer Research.

    • Relevance: Defines the lipophilicity and pharmacokinetic extraction challenges of PI-103.
  • Jemal, M., et al. (2003). "The need for adequate chromatographic separation of the analyte and its stable isotope-labeled internal standard in LC/MS/MS bioanalysis." Rapid Communications in Mass Spectrometry.

    • Relevance: Explains the "Deuterium Isotope Effect" where D-labeled standards elute earlier, risking differential m
  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

    • Relevance: Provides the regulatory standard for calculating Recovery vs.
  • Tocris Bioscience. "PI 103 Hydrochloride Technical Data."

    • Relevance: Confirms solubility data (DMSO 100 mM, W

Sources

Technical Support Center: High-Precision Quantitation of PI 103

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting Matrix Effects with PI 103-D8 Internal Standard

Status: Operational Audience: Bioanalytical Scientists, DMPK Researchers Last Updated: February 2026

Executive Summary: The Role of this compound

PI 103 (a multi-targeted PI3K/mTOR inhibitor) is a hydrophobic pyridofuropyrimidine derivative. In LC-MS/MS bioanalysis, it is highly susceptible to Matrix Effects (ME) —specifically ion suppression caused by phospholipids and endogenous peptides in plasma or tissue homogenates.

This compound is the stable isotope-labeled internal standard (SIL-IS) designed to correct these errors. Because it is chemically identical to the analyte (differing only by 8 mass units due to deuterium labeling), it theoretically co-elutes with PI 103.

The Core Mechanism: If the matrix suppresses the PI 103 signal by 40%, it should also suppress the this compound signal by 40%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Standard Operating Procedure: Matrix Effect Validation

Before troubleshooting, you must quantify the severity of the matrix effect using the ICH M10 / FDA Bioanalytical Method Validation guidelines.

Protocol: Calculating the IS-Normalized Matrix Factor (MF)

Objective: Determine if this compound is effectively compensating for ion suppression.

Experimental Setup: You need three sets of samples:

  • Set A (Neat Solution): PI 103 and this compound in mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with PI 103 and this compound after extraction.

  • Set C (Pre-Extraction Spike): Matrix spiked with PI 103 and this compound before extraction (Standard QC samples).

Calculation Logic:

MetricFormulaAcceptance Criteria
Absolute Matrix Factor (Analytes) Area (Set B) / Area (Set A)< 0.85 indicates suppression; > 1.15 indicates enhancement.
Absolute Matrix Factor (IS) Area (IS in Set B) / Area (IS in Set A)Must track the Analyte MF closely.
IS-Normalized Matrix Factor (Analyte MF) / (IS MF) Must be between 0.85 and 1.15 (CV < 15%)

Critical Insight: If your IS-Normalized MF is 1.0 , the correction is working, even if the Absolute MF is 0.5 (50% signal loss).

Visualizing the Correction Mechanism

The following diagram illustrates how the Internal Standard (this compound) acts as a "normalization shield" against matrix variability.

MatrixCorrection cluster_IonSource ESI Source (Ionization) Sample Biological Sample (Plasma/Tissue) Extraction Protein Precipitation (ACN/MeOH) Sample->Extraction LC LC Separation (C18 Column) Extraction->LC Phospholipids Matrix Interferences (Phospholipids) LC->Phospholipids Co-elution (Risk) Analyte PI 103 (m/z 349.1) LC->Analyte Co-elution IS This compound (m/z 357.1) LC->IS Co-elution Suppression Ion Suppression (Charge Competition) Phospholipids->Suppression Detector Mass Spectrometer (Detector) Analyte->Detector IS->Detector Suppression->Analyte -40% Signal Suppression->IS -40% Signal Result Quantitation (Ratio: Analyte/IS) Detector->Result Ratio Remains Constant

Caption: Schematic of IS-normalized matrix effect correction. Because PI 103 and this compound suffer identical suppression, their ratio yields accurate quantitation.

Troubleshooting Guide (FAQs)

Issue 1: "My Internal Standard response varies wildly between samples."

Diagnosis: This is often normal in bioanalysis, provided the ratio is stable.

  • The Science: Biological samples (especially from patients or dosed animals) vary in lipid content. One sample may cause 20% suppression, another 60%.

  • The Check: Plot the Peak Area Ratio (Analyte/IS) for your QCs.

    • If the Ratio is precise (CV < 15%), the IS is doing its job.

    • If the Ratio drifts, you have a "tracking" problem (see Issue 2).

Issue 2: "The this compound peak elutes earlier than PI 103."

Diagnosis: Deuterium Isotope Effect.[1][2][3]

  • The Science: Deuterium is slightly more hydrophobic than Hydrogen, but it has a lower molar volume. In high-efficiency columns (UPLC/UHPLC), deuterated compounds can elute slightly earlier than their non-deuterated analogs.

  • The Risk: If this compound elutes 0.1 min earlier, it might exit the suppression zone before the analyte, meaning they no longer experience the same matrix effect.

  • Corrective Action:

    • Reduce Retention Factor (k): Use a shallower gradient or modify the organic modifier (Methanol often shows less isotope separation than Acetonitrile).

    • Switch IS: If the shift is >0.05 min and affects accuracy, consider a 13C-labeled IS (Carbon-13 has no retention shift), though these are more expensive.

Issue 3: "I see a signal for PI 103 in my Blank samples (Cross-talk)."

Diagnosis: Isotopic Impurity or Fragmentation Overlap.

  • The Science: this compound is not 100% pure; it may contain traces of D7, D6, or D0 (native PI 103). Alternatively, the mass window for the IS might be picking up an isotope of the analyte.

  • The Fix:

    • Check CoA: Ensure isotopic purity is >99%.

    • Adjust MRM:

      • PI 103: m/z 349.1 → Product Ion

      • This compound: m/z 357.1 → Product Ion

    • Blank Test: Inject a high concentration of IS only. If you see a peak in the Analyte channel, you have impurity. Limit the upper concentration of IS used in the method.[4]

Experimental Workflow: Sample Preparation

To minimize matrix effects before relying on the IS to fix them, use this optimized Protein Precipitation (PPT) protocol.

Workflow Start Plasma Sample (50 µL) IS_Add Add this compound (Working Sol.) Start->IS_Add Precip Add Cold ACN (150 µL, 1% Formic Acid) IS_Add->Precip Vortex Vortex (2 min) Precip->Vortex Centrifuge Centrifuge (15,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute 1:1 with Water (Match Initial Gradient) Supernatant->Dilute Inject Inject on LC-MS/MS Dilute->Inject

Caption: Optimized Protein Precipitation workflow ensuring IS equilibration before protein removal.

Critical Handling Steps:
  • Equilibration: After adding this compound to the sample, vortex and let it sit for 5 minutes. This ensures the IS binds to plasma proteins similarly to the analyte before precipitation.

  • Solubility: PI 103 is hydrophobic. Ensure your IS working solution (usually in ACN or MeOH) does not crash out when added to the aqueous plasma. Keep the spike volume low (<5% of sample volume).

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.

  • Raynaud, F. I., et al. (2007). Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases. Cancer Research. (Source for PI 103 physicochemical properties).[5][6]

  • Wang, S., et al. (2007). Deuterium isotope effects on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. (Source for Isotope Effect mechanism).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7][8]

Sources

Technical Support Center: PI 103-D8 Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Deuterium Exchange Issues in Protic Solvents

Status: Active Guide | Version: 2.1 | Target Audience: Bioanalytical Scientists & Pharmacologists

Critical Alert: The "Disappearing Label" Phenomenon

The Issue: Researchers utilizing PI 103-D8 as an internal standard (IS) in LC-MS/MS bioanalysis frequently report a time-dependent loss of the heavy isotope signal (


) accompanied by a rise in lower mass isotopologues (

,

, or eventually

).

The Cause: This is not typically chemical degradation of the PI-103 molecule itself. Instead, it is Acid-Catalyzed Aromatic Hydrogen-Deuterium Exchange (HDX) .

While Carbon-Deuterium (


) bonds are generally considered stable, they become susceptible to back-exchange with solvent protons (

) under specific conditions:
  • Protic Solvents: Presence of Methanol (

    
    ) or Water (
    
    
    
    ).
  • Acidic pH: Mobile phases containing Formic Acid or TFA.

  • Electronic Activation: The PI-103 structure contains electron-rich aromatic rings (phenol and morpholine-substituted heterocycles) that facilitate Electrophilic Aromatic Substitution (EAS).

The Science: Why Your Standard is "Leaking"

To troubleshoot effectively, you must understand the mechanism. PI-103 contains a phenol moiety and a morpholine ring.[1] Depending on where the manufacturer placed the Deuterium (


) atoms, the stability varies.
Mechanistic Pathway

If the Deuterium labels are located on the phenol ring (ortho/para to the hydroxyl group), they are highly activated. In an acidic protic solvent (e.g., 0.1% Formic Acid in Methanol), the high concentration of


 drives a back-exchange reaction, replacing the 

with

.

Visualizing the Failure Mode (Graphviz Diagram):

HDX_Mechanism Figure 1: Mechanism of Acid-Catalyzed Back-Exchange on Activated Aromatic Rings Substrate This compound (Deuterated Phenol Ring) Intermediate Arenium Ion (Transition State) Substrate->Intermediate Electrophilic Attack (H+) Acid Acidic Protic Solvent (H+ / MeOH) Acid->Intermediate Product PI 103-H (Unlabeled/Mixed) Intermediate->Product Loss of D+ (Back-Exchange)

Diagnostic Workflow: Is Your Stock Compromised?

Use this decision tree to determine if your analytical issues are due to exchange or other factors.

Troubleshooting_Tree Figure 2: Diagnostic Decision Tree for this compound Instability Start Observation: Loss of IS Signal or Mass Shift Step1 Check Stock Solvent: Is it MeOH/Water? Start->Step1 Step2 Check Storage Time: > 24 Hours? Step1->Step2 Yes Result_Other Investigate: Suppression or Adsorption Step1->Result_Other No (DMSO/ACN) Result_Exchange High Probability: Deuterium Back-Exchange Step2->Result_Exchange Yes Step2->Result_Other No Action1 Action: Remake Stock in DMSO or Acetonitrile Result_Exchange->Action1 Action2 Action: Check Mobile Phase pH Result_Exchange->Action2

Frequently Asked Questions (Technical Support)

Q1: My this compound signal drops overnight in the autosampler. Why? A: If your samples are reconstituted in a protic solvent (e.g., MeOH:H2O) containing acid (Formic Acid), and the D-label is on an activated site, exchange occurs at room temperature.

  • Fix: Keep autosampler temperature at 4°C. If possible, use a non-protic injection solvent (like 100% Acetonitrile) or neutralize the sample pH until injection, though this may affect chromatography.

Q2: Can I use


 or 

to prevent this?
A: Theoretically, yes, but practically, no. While using deuterated solvents prevents

exchange, it is expensive and impractical for LC mobile phases. Furthermore, once the sample enters the LC stream (which is likely

), the exchange will happen on the column if the temperature is high.

Q3: Which D8 version should I buy? A: Always request the Certificate of Analysis (CoA) to see the structure.

  • Preferred: Deuterium on the morpholine ring or aliphatic chains. These are

    
     hybridized carbons and are generally resistant to acid-catalyzed exchange.
    
  • Risky: Deuterium on the phenol ring or pyridine ring. These are susceptible to EAS mechanisms.

Q4: Is this "Chemical Instability"? A: No. The molecule PI-103 is chemically intact (it still inhibits PI3K).[1][2] It is isotopically unstable. This distinction is crucial for validation; your retention time will remain the same, but the mass shifts.

Solvent Compatibility & Stability Table

Solvent SystemStability RiskRecommendation
DMSO (Anhydrous) Safe Primary choice for Stock Solutions. Store at -20°C or -80°C.
Acetonitrile (100%) Safe Good for intermediate dilutions.
Methanol (100%) Moderate Acceptable for short-term (<4h) use.
Water/MeOH (Neutral) High Do not store stocks here. Use immediately.
Water/MeOH + 0.1% FA CRITICAL Avoid. Rapid back-exchange likely.

Validation Protocol: Isotope Stability Test

Before running a full bioanalytical validation, perform this "Stress Test" to verify your IS batch.

Objective: Determine if the this compound batch is susceptible to back-exchange under your specific LC-MS conditions.

Reagents:

  • This compound Stock (in DMSO)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Protocol Steps:

  • Preparation: Dilute this compound to 100 ng/mL in a mixture of 50:50 Mobile Phase A:B.

  • Incubation: Split the sample into three vials:

    • Vial A: Store at 4°C (Control).

    • Vial B: Store at Room Temperature (RT) for 4 hours.

    • Vial C: Store at Room Temperature (RT) for 24 hours.

  • Analysis: Inject Vial A, B, and C sequentially.

  • Data Review:

    • Monitor the peak area of the

      
       transition.
      
    • Monitor the peak area of the

      
       and 
      
      
      
      transitions.
  • Pass Criteria: The ratio of

    
     should not increase by more than 5% between Vial A and Vial C.
    

Result Interpretation:

  • If

    
     decreases and 
    
    
    
    increases: The label is unstable. Purchase a standard with labeling on a different position (e.g., morpholine ring).
  • If

    
     decreases but no new mass appears: Adsorption/Precipitation issue.  Optimize solubility.
    

References

  • Jorgensen, M. et al. (2006). Acid-Catalyzed Hydrogen-Deuterium Exchange in Aromatic Compounds. Advanced Synthesis & Catalysis.

  • Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). PI-103: A Dual PI3K/mTOR Inhibitor.[1] PubChem Database. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting PI 103-D8 Peak Tailing on C18 Columns

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving chromatographic issues with PI 103-D8. This document is designed for researchers, analytical chemists, and drug development professionals who are encountering peak tailing when analyzing this compound, a deuterated analog of the potent PI3K/mTOR inhibitor PI-103, using reverse-phase C18 columns. Our goal is to provide a logical, in-depth troubleshooting framework, moving from common issues to advanced solutions, grounded in the principles of chromatographic science.

Section 1: Understanding the Core Problem
Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the likely cause?

The primary cause of peak tailing for this compound is most likely unwanted secondary interactions between the analyte and the stationary phase.[1] While the primary retention mechanism on a C18 column is hydrophobic interaction, this compound possesses chemical properties that make it susceptible to strong, undesirable polar interactions.

Specifically, the issue arises from:

  • Analyte's Basic Nature: The PI-103 structure contains multiple nitrogen atoms, including a morpholine ring and a pyridinyl moiety, which act as basic functional groups.[2]

  • Residual Silanol Groups: Standard silica-based C18 columns have unreacted, acidic silanol groups (Si-OH) on their surface.[3] Even after the end-capping process, which aims to mask these groups, a significant number remain.[4]

At a typical mobile phase pH (e.g., pH 4-7), the basic nitrogens on this compound can become protonated (positively charged), while the acidic silanol groups can be deprotonated (negatively charged). This leads to a strong ionic interaction that acts as a secondary, high-energy retention mechanism.[5][6] Molecules that experience this interaction are retained longer than those that don't, resulting in a skewed or "tailing" peak.[3]

Q2: How does the specific structure of this compound contribute to this problem?

Let's break down the key functional groups in the PI-103 molecule and their chromatographic implications:

Functional GroupChemical PropertyChromatographic Implication
Pyridinylfuranopyrimidine Core Aromatic, HeterocyclicProvides primary hydrophobic retention via π-π interactions with the C18 phase.[7][8]
Morpholine Moiety Tertiary Amine (Basic)A primary site for protonation. It is a strong driver for secondary ionic interactions with ionized silanol groups.[2]
Phenol Group Weakly AcidicCan participate in hydrogen bonding. Its ionization state is also pH-dependent, though it is less problematic than the basic sites.[2]
Multiple Nitrogen Atoms Lewis BasesThese sites can act as chelating agents for trace metal ions (e.g., iron, aluminum) that may be present in the silica matrix or leached from HPLC system components.[1][3] This chelation creates another unwanted retention mechanism.[9]

This combination of a large hydrophobic core with localized, highly basic sites makes this compound a challenging compound for generic C18 methods.

cluster_Interactions This compound Interactions on C18 Silica Surface Analyte This compound (Basic Sites) C18 C18 Chains Analyte->C18  Primary Hydrophobic Interaction (Desired; Symmetrical Peak) Silanol Residual Silanols (Si-O⁻) Analyte->Silanol  Secondary Ionic Interaction (Undesired; Causes Tailing) Metal Trace Metals (Fe³⁺, Al³⁺) Analyte->Metal  Secondary Chelation (Undesired; Causes Tailing)

Caption: Key interactions governing this compound chromatography on a C18 column.

Section 2: A Logical Troubleshooting Workflow

When encountering peak tailing, it's crucial to follow a systematic approach rather than changing multiple parameters at once. The following workflow is designed to efficiently diagnose and solve the issue.

start_node Peak Tailing Observed (Asymmetry > 1.2) cat_node1 Phase 1: Rule Out System & Column Issues start_node->cat_node1 Start Troubleshooting cat_node cat_node action_node action_node decision_node decision_node end_node Symmetrical Peak Achieved action_node1 1. Check for extra-column volume (fittings, tubing length). 2. Assess column health: - Is it old or contaminated? - Is there a void or blocked frit? cat_node1->action_node1 decision_node1 Problem Found? action_node1->decision_node1 action_node2 Fix connections, flush, or replace column. decision_node1->action_node2 Yes cat_node2 Phase 2: Mobile Phase Optimization decision_node1->cat_node2 No action_node2->end_node action_node3 Adjust Mobile Phase pH. Goal: Suppress silanol ionization. See Protocol 1. cat_node2->action_node3 decision_node2 Tailing Improved? action_node3->decision_node2 decision_node2->end_node Yes action_node4 Optimize Buffer / Additives. - Increase buffer strength. - Add sacrificial base (e.g., TEA). decision_node2->action_node4 No / Partially decision_node3 Tailing Resolved? action_node4->decision_node3 decision_node3->end_node Yes cat_node3 Phase 3: Advanced Solutions decision_node3->cat_node3 No action_node5 Address Metal Chelation. - Use mobile phase with EDTA. - Passivate HPLC system. See Protocol 2. cat_node3->action_node5 decision_node4 Tailing Resolved? action_node5->decision_node4 decision_node4->end_node Yes action_node6 Change Column Chemistry. - Use modern, high-purity silica column. - Try an alternative phase (e.g., PFP). decision_node4->action_node6 No action_node6->end_node

Caption: A systematic workflow for troubleshooting this compound peak tailing.

Section 3: Detailed Troubleshooting & Optimization FAQs
Q3: My peak tailing is inconsistent. Could it be a hardware or column health issue?

Yes, inconsistent peak shape can point to physical problems in the system rather than purely chemical interactions.[10]

  • Extra-Column Volume: Excessive volume between the injector and detector can cause band broadening and tailing. Ensure you are using tubing with the smallest appropriate inner diameter and that all fittings are properly seated (finger-tight then a quarter-turn) to avoid dead volume.

  • Column Contamination: Strongly retained impurities from previous samples can build up at the column inlet, creating active sites that cause tailing.

  • Column Void/Bed Deformation: A void at the head of the column or a collapsed bed forces the sample to travel through different path lengths, leading to distorted peaks.[5] This can be caused by pressure shocks or operating outside the column's recommended pH range. To check for a void, you can try reversing and flushing the column (if the manufacturer's instructions permit).[5]

Quick Diagnostic: If you have a new, trusted C18 column, substitute it into the system. If the peak shape dramatically improves, your original column has likely deteriorated.[5]

Q4: How exactly does changing the mobile phase pH improve the peak shape for this compound?

Adjusting the mobile phase pH is the most powerful tool for mitigating secondary silanol interactions.[1]

  • Mechanism: The pKa of surface silanol groups is approximately 3.8-4.5. By lowering the mobile phase pH to below 3, the vast majority of these silanol groups become protonated (Si-OH) and are therefore neutral.[5][11] This eliminates the primary mechanism for ionic interaction with the protonated this compound molecule.

  • Trade-offs: While your analyte (this compound) will be fully protonated and positively charged at low pH, the neutralization of the stationary phase surface is the dominant effect for improving peak shape.[1] You may observe a decrease in retention time, which can be compensated for by decreasing the percentage of organic solvent in your mobile phase.[5]

Caution: Operating standard silica columns below pH 3 can cause hydrolysis of the silica backbone, leading to rapid column degradation.[5] Always use a column specifically designed and marketed for low-pH stability.

Q5: I've lowered the pH, but some tailing remains. What's the next step?

If low pH alone is insufficient, you can further optimize the mobile phase with additives.

  • Increase Buffer Concentration: For LC-UV applications, increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM phosphate or formate) can help.[1][12] The higher ionic strength of the mobile phase can more effectively shield the residual ionized silanols, masking them from the analyte.

  • Use a Sacrificial Base: A traditional but effective method is to add a small, basic "tailing suppressor" like triethylamine (TEA) to the mobile phase at a concentration of 0.05-0.1%.[1][11] TEA is a small, charged base that preferentially interacts with the active silanol sites, effectively blocking them from this compound. This is best used at a mid-range pH where silanols are ionized.

Q6: I suspect metal chelation might be an issue. How can I confirm and resolve this?

If this compound has functional groups capable of chelation (which its multiple Lewis base nitrogens suggest), trace metals in the system can cause significant tailing.[1][3] This is especially common in bio-inert or stainless-steel-free systems that may use titanium components, which can leach metal ions.[13][14]

  • Confirmation: The problem can be diagnosed by adding a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a very low concentration (5-10 µM).[15] If the peak shape sharpens dramatically, metal chelation is a contributing factor.

  • Resolution:

    • System Passivation: Flush the entire HPLC system (without the column) with a solution containing EDTA or a weak acid like nitric acid to strip away metal ions.[15]

    • Mobile Phase Additive: For ongoing analysis, consider the continuous use of a low micromolar concentration of EDTA in your mobile phase to chelate any residual metal ions.[15]

Q7: When should I give up on my current C18 column and try a different one?

If you have exhausted mobile phase optimization, the column itself may be the limiting factor.

  • Modern, High-Purity Columns: Older C18 columns are often based on "Type A" silica, which has higher metal content and more acidic silanol groups.[4] Modern columns use high-purity "Type B" or hybrid silica, which have significantly lower activity and produce better peak shapes for basic compounds out of the box.[4][11]

  • Alternative Stationary Phases: If secondary interactions persist, consider a column with a different retention mechanism that is less prone to these issues.

    • Pentafluorophenyl (PFP) Phase: Offers alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions, which can be beneficial for heterocyclic compounds like this compound.[16]

    • Biphenyl Phase: Provides strong π-π interactions, which can enhance selectivity for aromatic compounds and often yields better peak shapes than standard C18 phases.[7]

Section 4: Key Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Screening

This protocol is designed to determine the optimal mobile phase pH for analyzing this compound. Use a low-pH stable C18 column for this experiment.

Objective: Achieve a USP Tailing Factor (Tf) ≤ 1.5.

Materials:

  • Mobile Phase A1: 0.1% Formic Acid in Water (~pH 2.7)

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid

  • Mobile Phase A3: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 7.0

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound standard solution in a suitable diluent (e.g., 50:50 Acetonitrile:Water)

Methodology:

  • Initial Conditions: Begin with a generic gradient (e.g., 5-95% B over 10 minutes) using Mobile Phase A1 (0.1% Formic Acid).

  • Equilibration: Equilibrate the column with the starting mobile phase composition for at least 10 column volumes.

  • Injection & Analysis: Inject the this compound standard and record the chromatogram. Calculate the tailing factor for the analyte peak.

  • pH 4.5 Evaluation:

    • Thoroughly flush the entire system and column with a 50:50 mix of Mobile Phase B and DI water to remove all acid.

    • Switch to Mobile Phase A2 (pH 4.5) and re-equilibrate the column for at least 15-20 column volumes.

    • Repeat the injection and analysis, calculating the tailing factor.

  • pH 7.0 Evaluation:

    • Repeat the flushing and equilibration steps, now switching to Mobile Phase A3 (pH 7.0).

    • Repeat the injection and analysis, calculating the tailing factor.

  • Data Comparison:

pH ConditionBuffer SystemExpected Analyte ChargeExpected Silanol ChargePredicted Tailing
~2.7 0.1% Formic AcidCationic (+)NeutralMinimal
4.5 10mM Ammonium AcetateCationic (+)Partially Anionic (-)Moderate to Severe
7.0 10mM Ammonium BicarbCationic (+)Fully Anionic (-)Severe
Protocol 2: HPLC System Passivation for Metal Contamination

This protocol is for purging trace metal ions from the HPLC flow path. CRITICAL: REMOVE THE HPLC COLUMN BEFORE BEGINNING. [15]

Objective: Remove metal ions that may be causing peak tailing via chelation.

Materials:

  • Passivation Solution: 20-30% Nitric Acid in HPLC-grade water (handle with extreme care and appropriate PPE).

  • Chelating Rinse Solution: 10 µM EDTA in HPLC-grade water.

  • HPLC-grade water and Methanol for flushing.

Methodology:

  • Disconnect Column: Remove the analytical column and replace it with a union or a restrictor capillary.

  • Initial Flush: Flush the entire system (all flow paths, injector loop, needle) with HPLC-grade water for 20 minutes at 1 mL/min.

  • Acid Passivation (Use with Caution):

    • Introduce the 20-30% Nitric Acid solution into the system.

    • Flush all lines at a low flow rate (0.2-0.5 mL/min) for 30-60 minutes.

  • Water Rinse: Flush the system thoroughly with HPLC-grade water for at least 60 minutes or until the eluent pH is neutral. This step is critical to remove all traces of acid.

  • Chelating Rinse (Optional but Recommended):

    • Introduce the 10 µM EDTA solution.

    • Flush the system for 20-30 minutes.

  • Final Flush: Flush the system with your initial mobile phase (without buffer salts, e.g., 50:50 Methanol:Water) for 20 minutes.

  • Re-installation: Re-install the column and equilibrate with your analytical mobile phase. Test the performance with your this compound standard.

References
  • PubChem. (n.d.). 3-(4-(4-Morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)phenol. Retrieved from [Link]

  • Ma, D., et al. (2013). Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Willer, A., et al. (2012). PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. Blood. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Djuzenova, C. S., et al. (2016). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule. Oncotarget. Retrieved from [Link]

  • Barden, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]

  • Dolan, J. W. (2002). Why Do Peaks Tail?. LCGC North America. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Djuzenova, C. S., et al. (2016). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells. Oncotarget. Retrieved from [Link]

  • Oravec, J., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]

  • Phenomenex. (2024). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Thames Restek. (n.d.). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Retrieved from [Link]

  • Djuzenova, C. S., et al. (2016). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells. Oncotarget. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Science.gov. (n.d.). c18 reverse-phase column: Topics. Retrieved from [Link]

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Barden, T. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2023). Purge metals from HPLC system using EDTA - How To. Retrieved from [Link]

  • Neue, U. (n.d.). HPLC Troubleshooting Guide. Waters Corporation. Retrieved from [Link]

  • Birdsall, R. E., et al. (2017). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B. Retrieved from [Link]

  • Krum, J. M., et al. (2011). A Dual PI3K/mTOR Inhibitor, PI-103, Cooperates With Stem Cell-Delivered TRAIL in Experimental Glioma Models. Cancer Research. Retrieved from [Link]

  • Meher, S. R., et al. (2021). Chelator-Assisted High Performance Liquid Chromatographic Separation of Trivalent Lanthanides and Actinides. Analyst. Retrieved from [Link]

  • McCalley, D. V. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Carryover for PI 103-D8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Subject: Minimizing analytical carryover of PI 103-D8 (Deuterated Internal Standard) and its analyte PI-103 (Dual PI3K/mTOR inhibitor) during LC-MS/MS bioanalysis.

The Challenge: PI-103 is a highly lipophilic, multi-heterocyclic small molecule (LogP ~3.5–4.0). It exhibits strong non-specific binding to metallic surfaces, rotor seals, and column stationary phases. When using This compound as an Internal Standard (IS), carryover manifests as "ghost peaks" in blank samples, compromising the Lower Limit of Quantification (LLOQ) and causing assay failure in pharmacokinetic (PK) studies.

The Solution: This guide provides a self-validating cleaning protocol focusing on multi-solvent needle washes , sawtooth gradients , and system passivation .

Mechanism of Action: Why this compound Sticks

To solve carryover, we must understand the physicochemical interaction. This compound contains a morpholine ring and a phenol group within a fused pyridofuro-pyrimidine scaffold.[1][2]

  • Hydrophobic Adsorption: The fused aromatic rings create a flat, hydrophobic surface that adheres strongly to PTFE (tubing) and Vespel (rotor seals).

  • Ionic Interaction: The basic nitrogen in the morpholine ring can interact with residual silanols on the column or glass vial surfaces.

  • The "D8" Factor: While deuterium labeling changes the mass (+8 Da), it does not significantly alter the lipophilicity compared to the native PI-103. Therefore, cleaning protocols for the native drug apply equally to the this compound standard.

Visualization: Carryover Hotspots in the LC Flow Path

The following diagram illustrates the critical nodes where this compound accumulates during an injection cycle.

CarryoverPath Sample Sample Vial (High Conc. This compound) Needle Injection Needle (Adsorption Risk: High) Sample->Needle Aspiration Needle->Sample Contamination of Next Vial Valve Injection Valve/Rotor (Vespel/Ceramic Binding) Needle->Valve Transfer Valve->Valve Rotor Seal Memory Effect Loop Sample Loop Valve->Loop Loading Column C18 Column (Head/Frit Retention) Valve->Column Elution Loop->Valve Switch MS Mass Spec Source (Ionization) Column->MS Detection

Figure 1: Critical adsorption points in the LC-MS/MS flow path. The needle surface and valve rotor seal are the primary sources of mechanical carryover for lipophilic compounds like this compound.

Optimized Wash Protocols

Do not rely on a single wash solvent. This compound requires a "chaotropic" approach—using solvents that disrupt both hydrophobic and ionic bonds.

A. Autosampler Needle Wash Strategy

Standard aqueous/organic washes (e.g., 50:50 MeOH:H2O) are insufficient for this compound. Use the following dual-wash system:

ParameterCompositionRationale
Wash 1 (Strong/Organic) 40% Acetonitrile / 40% Isopropanol / 20% Acetone + 0.1% Formic AcidSolubility: Isopropanol and Acetone dissolve the lipophilic core. Protonation: Formic acid keeps the morpholine nitrogen protonated, reducing binding to metal surfaces.
Wash 2 (Weak/Aqueous) 10% Methanol / 90% Water + 0.1% Formic AcidEquilibration: Removes the strong organic solvent to prevent peak distortion (solvent effects) in the next injection.
Dip Time 5–10 seconds (Active flow preferred)Ensures sufficient contact time to strip adsorbed molecules.
B. The "Sawtooth" Gradient Cleaning Step

Carryover often persists on the column head. Implement a sawtooth wash at the end of your analytical gradient.

Protocol:

  • Elution: Analyte elutes (e.g., at 60% B).

  • Ramp: Ramp to 98% B (Organic).

  • Hold: Hold 98% B for 0.5 min.

  • Drop: Drop to 10% B for 0.2 min.

  • Ramp: Ramp back to 98% B for 0.5 min.

  • Re-equilibrate: Return to initial conditions.

Why this works: Rapid cycling between aqueous and organic phases creates a "scrubbing" effect that is more effective than a static high-organic hold.

Troubleshooting Guide (FAQ)

Q1: I see this compound signal in my double blanks (matrix only). Is it carryover or contamination?

Diagnosis:

  • Inject a Solvent Blank (pure mobile phase) immediately after a high standard.

    • If peak exists: It is System Carryover (Needle/Valve/Column).

    • If peak is absent: It is Matrix Contamination (your blank matrix was spiked accidentally or the IS working solution is contaminated).

Fix:

  • System Carryover: Change the rotor seal (switch from Vespel to Tefzel or PEEK if pressure allows). Replace the needle seat.

  • Contamination: Prepare fresh mobile phases and working solutions.

Q2: The carryover is specific to the "D8" Internal Standard, not the native PI-103. Why?

Scientific Insight: This is usually an artifact of concentration. In bioanalysis, the IS (this compound) is often added at a constant, relatively high concentration to all samples.

  • If you inject a high concentration sample followed by a blank, the native drug might wash out, but if the IS concentration is consistently saturating the adsorption sites, it creates a "memory effect."

  • Action: Lower the concentration of this compound in your extraction protocol. Ensure the IS signal is sufficient for detection (S/N > 20) but not so high that it saturates the injector.

Q3: Can I use DMSO in the needle wash?

Recommendation: Yes, but with caution.

  • Pros: DMSO is an excellent solvent for PI-103.

  • Cons: DMSO is viscous and difficult to remove. If residual DMSO remains in the needle, it can cause peak broadening or "smearing" of early eluting compounds.

  • Protocol: If using DMSO (e.g., 20% in Wash 1), ensure Wash 2 (Aqueous) volume is doubled to fully rinse the needle.

Self-Validating System Suitability Test (SST)

Before running a valuable sample batch, run this sequence to validate carryover performance:

  • Blank A: Mobile Phase (Baseline check).

  • ULOQ: Upper Limit of Quantitation Standard (Contains max PI-103 + Fixed this compound).

  • Blank B: Mobile Phase (Immediate carryover check).

  • Blank C: Extracted Matrix Blank (Matrix effect check).

Acceptance Criteria:

  • Area of this compound in Blank B must be < 5% of the average IS area in standards.

  • Area of Native PI-103 in Blank B must be < 20% of the LLOQ area.

References

  • MedChemExpress. PI-103-d8 Product Information (Cat. No.: HY-10115S).[3][4] Retrieved from

  • National Institutes of Health (NIH). Host cell state: an overlooked factor impacting the production of influenza A deletion-containing viral genomes. (Discusses PI-103 mechanism and metabolic impact). Retrieved from

  • Pharmaffiliates. this compound Certificate of Analysis and Physicochemical Properties. Retrieved from

  • Cambridge University Press. Basic Methodological Strategies in Metabolomic Research: LC-MS Carryover Effects. Retrieved from

Sources

Technical Support Hub: PI-103-d8 Degradation & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: PI-103-d8 (Deuterated Internal Standard) Chemical Name: 3-(4-(4-morpholinyl-d8)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol Application: LC-MS/MS Bioanalysis, Pharmacokinetics (PK), Kinase Inhibition Assays.

Core Technical Overview: The Chemistry of Instability

As a Senior Application Scientist, I often see researchers misidentify PI-103-d8 "degradation" when the actual issue is physical precipitation or improper solvent handling. However, true chemical degradation does occur, primarily driven by the phenolic moiety and the morpholine ring .

Understanding the molecular vulnerabilities of PI-103 is the key to troubleshooting.

The Three Vulnerability Vectors
  • Phenolic Oxidation (The "Browning" Effect): The phenol group at position 3 is electron-rich and susceptible to oxidation, especially in basic media (pH > 7.5) or prolonged exposure to air. This leads to the formation of quinone-like species or dimers.

    • Visual Cue: Solution turns faint yellow to amber.

    • MS Signature: [M-2H+O] or dimer peaks.

  • Morpholine N-Oxidation: The morpholine ring (where the d8 label is typically located) contains a tertiary amine. While relatively stable, trace peroxides in unpurified grades of polyethylene glycol (PEG) or aged Tween-80 can catalyze N-oxidation.

    • MS Signature: [M+16] peak.

  • Physical Precipitation (The "Invisible" Loss): PI-103 is highly lipophilic (cLogP ~3.5). In aqueous buffers, it is prone to "crashing out" or binding to plastic surfaces (polypropylene tubes), causing a massive drop in signal that mimics degradation.

Visualizing Degradation Pathways

The following diagram illustrates the chemical and physical pathways that lead to signal loss or impurity formation in PI-103-d8 solutions.

PI103_Degradation cluster_chem Chemical Degradation cluster_phys Physical Instability PI103 PI-103-d8 (Intact) [M+H]+ Quinone Quinone Species (Oxidation) [M-2H+O] PI103->Quinone pH > 7.5 / Air NOxide N-Oxide (Peroxide Attack) [M+16] PI103->NOxide Aged Tween/PEG Photodeg Photodegradants (UV Exposure) PI103->Photodeg Light (λ < 400nm) Precip Micro-Precipitate (Signal Loss) PI103->Precip Aqueous Buffer (>10 µM) Adsorption Plastic Adsorption (Surface Binding) PI103->Adsorption PP Tubes Low % Organic

Figure 1: Chemical and physical instability pathways for PI-103-d8. Red paths indicate chemical modification; yellow paths indicate physical loss.

Troubleshooting Guide (FAQ)

Q1: My LC-MS signal for PI-103-d8 is dropping over time in the autosampler. Is it degrading?

Diagnosis: Likely Physical Precipitation , not chemical degradation. Mechanism: PI-103 has poor aqueous solubility. If your autosampler samples are in high-aqueous buffer (e.g., < 20% Acetonitrile/Methanol) and kept at 4°C, the compound may precipitate or adsorb to the vial walls. Solution:

  • Ensure the final solvent composition is at least 30-50% organic (MeOH or ACN).

  • Use glass inserts instead of polypropylene vials to minimize adsorption.

  • Self-Validation Check: Re-inject the same sample after adding 100% ACN and vortexing. If signal recovers, it was precipitation.

Q2: I see a new peak at [M+16] in my chromatogram. What is this?

Diagnosis: N-Oxidation . Mechanism: This is common if you are using formulation excipients like Tween-80, PEG, or Cremophor EL which often contain trace hydroperoxides. It can also occur if the DMSO stock is old and has absorbed water/oxygen. Solution:

  • Use LC-MS grade solvents only.

  • If using detergents, purchase "low-peroxide" or "oxidant-free" grades.

  • Store DMSO stocks under nitrogen or argon.

Q3: The solution has turned yellow/brown. Can I still use it?

Diagnosis: Phenol Oxidation . Mechanism: The phenolic hydroxyl group has oxidized to a quinone or coupled product. This is irreversible chemical degradation. Solution:

  • Discard the solution. The ionization efficiency of the oxidation product will differ from the parent, invalidating it as an internal standard.

  • Prevention: Always add an antioxidant like Ascorbic Acid (0.1%) or DTT to stock solutions if they must be stored at neutral/basic pH.

Q4: Will the Deuterium (d8) exchange with water?

Diagnosis: No , provided the label is on the morpholine ring. Mechanism: The "d8" label in PI-103-d8 is typically on the morpholine ring carbons (C-D bonds). These are non-exchangeable in standard solution conditions.

  • Caveat: The phenolic proton (-OD or -OH) will exchange instantly with solvent D2O or H2O, but this does not affect the mass of the carbon skeleton used for MRM quantification (unless you are monitoring the precursor ion with high specificity including the hydroxyl proton, which is rare).

Analytical Validation Protocols

Protocol A: Stock Solution Purity Check

Use this protocol to validate if your stock solution is chemically degraded.

  • Preparation: Dilute the DMSO stock 1:1000 into 100% Methanol (Not water, to avoid precipitation artifacts).

  • LC Conditions:

    • Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection (Full Scan MS): Scan range 100–1000 m/z.

  • Acceptance Criteria:

    • Parent Peak (PI-103-d8) > 95% total ion current (TIC).

    • Absence of significant peaks at [M+16] (N-oxide) or [M+32] (Sulfone/Di-oxidation).

Protocol B: Solubility/Adsorption Test

Use this to determine if you are losing compound to the tube walls.

StepActionExpected Result (Stable)Result (Adsorption/Precip)
1Prepare 1 µM solution in 100% MeOH (Control).High SignalHigh Signal
2Prepare 1 µM solution in PBS (Test).High SignalLow Signal / Cloudy
3Transfer PBS sample to a new PP tube, wait 1 hr.Signal StableSignal Drops >20%
4Add 50% ACN to the original emptied tube & vortex.No SignalHigh Signal (Recovery from walls)

References

  • Raynaud, F. I., et al. (2007). "Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases." Cancer Research, 67(12), 5840–5850. Link

    • Establishes the chemical structure and basic stability profile of the PI-103 scaffold.
  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell, 125(4), 733-747. Link

    • Defines the binding mode and morpholine interaction, relevant to d8-labeling positions.
  • Cayman Chemical. "PI-103 Product Information & Stability." Link

    • Source for storage recommendations (-20°C) and solvent stability (DMSO).
  • Selleck Chemicals. "PI-103 Handling and Solubility Guide." Link

    • Provides solubility data (DMSO: 20 mg/mL) and warnings regarding aqueous insolubility.
  • Modi, S. J., et al. (2016). "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold." Bioinformation, 12(1), 19-26. Link

    • Discusses the structural stability of the morpholine moiety in PI3K inhibitors.

Sources

Technical Support Center: Optimizing Collision Energy for PI 103-D8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

PI-103 is a potent, multi-targeted inhibitor of Class I PI3K, mTOR, and DNA-PK. In bioanalytical assays (LC-MS/MS), accurate quantification requires a stable isotope-labeled internal standard (SIL-IS) to normalize for matrix effects and ionization variability.

PI 103-D8 (Deuterated PI-103) is the preferred IS. However, because deuterium (D) is heavier than hydrogen (H), the bond vibrational energies change, potentially altering fragmentation kinetics. Optimizing Collision Energy (CE) is not just about maximizing signal; it is about ensuring the structural integrity of the transition to prevent "cross-talk" between the native drug and the IS.

This guide provides a self-validating workflow to determine the optimal CE for this compound, ensuring your MRM (Multiple Reaction Monitoring) transitions are both sensitive and specific.

Theoretical Framework: The "Label Loss" Risk

Before starting the experiment, you must understand the fragmentation logic to avoid a critical error known as Label Loss Interference .

  • Native PI-103 (MW 348.4): Precursor

    
    .
    
  • This compound (MW 356.4): Precursor

    
    .
    
  • The Risk: PI-103 contains a morpholine ring , a common site for deuteration (D8). A primary fragmentation pathway for these molecules is the neutral loss of the morpholine ring.

    • If the D8 label is on the morpholine ring, and the ring falls off, the remaining fragment (the core) loses the label .

    • Result: Both Native and D8 produce the same product ion mass. This destroys the specificity of your IS.

Your Goal: Find a transition where the fragment retains the deuterium label or is the deuterated morpholine ring itself.

Experimental Protocol: The CE Optimization Workflow

This protocol is designed as a self-validating loop . Do not proceed to the next step until the criteria of the current step are met.

Phase A: Infusion & Precursor Selection

Objective: Isolate the stable precursor ion


.
  • Preparation: Prepare a

    
     solution of this compound in 50:50 Methanol:Water (0.1% Formic Acid).
    
  • Delivery: Use a syringe pump at

    
    .
    
    • Pro-Tip: "T-in" the infusion with your LC mobile phase (flow:

      
      , 50% B) to mimic actual ionization conditions.
      
  • Q1 Scan: Scan range

    
     300–400.
    
  • Validation: Confirm the parent peak at 357.2 . Ensure no sodium adducts (

    
     Da) dominate the spectrum.
    
Phase B: Product Ion Discovery (The "Breakdown Curve")

Objective: Identify fragments that retain the D8 label.

  • Mode: Product Ion Scan (MS2).

  • Fixed Precursor: Set Q1 to 357.2.

  • Collision Energy Ramp:

    • Set a "Generic Ramp" from 5 eV to 60 eV (step size: 5 eV).

    • Or use a "Ramp" function if your software supports it (e.g., Waters IntelliStart, Sciex Compound Optimization).

  • Data Analysis (Critical Decision Point):

    • Compare the D8 fragments against the Native PI-103 fragments.

    • Scenario A (Good): You see a fragment shifted by +8 Da (e.g., Native gives 248, D8 gives 256). Select this.

    • Scenario B (Good): You see the Morpholine ring itself (Native

      
       ~88, D8 
      
      
      
      ~96). Select this.
    • Scenario C (Bad): You see the same mass for both (e.g., both give 262). Discard this transition.

Phase C: Fine-Tuning Collision Energy

Once the transition is selected (e.g.,


), optimize the voltage to maximize intensity.
  • Method: MRM Mode.

  • Setup: Create a method with 10 transitions for the same pair (

    
    ), but with increasing CE values (e.g., 20, 23, 26, 29, 32, 35, 38, 41, 44, 47 eV).
    
  • Acquisition: Inject the standard 3 times.

  • Plotting: Plot Peak Area vs. Collision Energy.

    • The curve will be Gaussian-like.

    • Optimal CE: The apex of the curve.

Visualization: Optimization Logic & Fragmentation

Diagram 1: The Optimization Workflow

This diagram illustrates the decision process for selecting the correct transition and energy.

CE_Optimization Start Start: Infuse this compound (100 ng/mL) Q1_Scan Q1 Scan: Isolate 357.2 [M+H]+ Start->Q1_Scan MS2_Scan MS2 Product Scan (Ramp CE 5-60 eV) Q1_Scan->MS2_Scan Decision Compare Fragments to Native PI-103 MS2_Scan->Decision Path_A Fragment Mass = Native Mass (Label Lost) Decision->Path_A Same m/z Path_B Fragment Mass = Native + 8 Da (Label Retained) Decision->Path_B Shifted m/z Path_C Fragment is D8-Morpholine (m/z ~96) Decision->Path_C Specific Ion Reject REJECT Transition (High Crosstalk Risk) Path_A->Reject Select SELECT Transition Path_B->Select Path_C->Select FineTune Fine-Tune CE (Gaussian Plot) Select->FineTune

Caption: Workflow for selecting the optimal transition and collision energy, prioritizing label retention.

Predicted Transitions & Data Tables

While exact values depend on your specific instrument (Triple Quad vs. Q-TOF), use these theoretical values as your starting point.

AnalytePrecursor (

)
Likely Product (

)
TypeEst. CE Range (eV)Notes
PI-103 (Native) 349.1262.1Core30 - 45Loss of Morpholine (Neutral -87)
PI-103 (Native) 349.188.1Morpholine20 - 35Protonated Morpholine Ring
This compound 357.2 262.1 CoreAVOID Label Lost! (Interference risk)
This compound 357.2 270.1 Core30 - 45Only if D8 is on the Core
This compound 357.2 96.1 Morpholine20 - 35 Recommended (D8-Morpholine)

Note: The transition


 is typically the most robust for D8-labeled kinase inhibitors, as it directly monitors the labeled moiety.

Troubleshooting & FAQs

Q1: Why do I see a signal in my this compound channel when injecting only Native PI-103?

A: This is Crosstalk or Isotopic Interference .

  • Cause 1: You selected a transition where the D8 label was lost (e.g.,

    
    ). The native compound (
    
    
    
    ) has a natural isotope (M+8) or background noise that leaks into the channel.
  • Cause 2: Your CE is too high, causing "in-source fragmentation" of the D8 parent into the native parent mass (rare for D8, but possible).

  • Fix: Switch to the

    
     transition.
    
Q2: My breakdown curve is flat; I don't see a sharp optimum.

A: This indicates poor fragmentation efficiency or saturation .

  • Check: Is the Collision Gas (CAD/CID gas) pressure too low?

  • Check: Is the detector saturated? Dilute the infusion to 10 ng/mL.

  • Action: If the curve is broad, select a CE value slightly on the higher side of the plateau to ensure complete fragmentation of the precursor.

Q3: Can I use the same CE for Native and D8?

A: Generally, yes , but verify.

  • Deuterium strengthens bonds slightly (Kinetic Isotope Effect). The optimal CE for D8 might be 1-2 eV higher than the Native, but for most Triple Quads, the difference is negligible. Using the same CE is acceptable if it falls within the robust range of the breakdown curve.

References

  • Raynaud, F. I., et al. (2005). Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases. Cancer Research. Link

    • Context: Establishes the structure and pharmacokinetic monitoring requirements for PI-103.
  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Link

    • Context: Provides the regulatory framework for Internal Standard (IS)
  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry. Link

    • Context: The foundational text on using IS to correct for m

Technical Support Center: Resolving Isobaric Interference with PI 103-D8

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deuterium Dilemma" in PI3K Inhibition Assays

PI-103 is a potent, multi-targeted inhibitor of PI3K (p110


) and mTOR, widely used in preclinical oncology research. To achieve the precision required for pharmacokinetic (PK) profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard (SIL-IS)—specifically PI 103-D8 —is the gold standard.

However, "isobaric interference" is a critical failure mode in these assays. This occurs when the signal from the analyte (PI-103) bleeds into the internal standard channel, or conversely, when the internal standard contributes to the analyte signal. This guide dissects the causality of these interferences and provides a self-validating protocol to resolve them.

Module 1: The Diagnostic Workflow

Before adjusting instrument parameters, you must identify the directionality of the interference. Is your Internal Standard impure, or is your Analyte concentration causing cross-talk?

Visualizing the Problem

The following flowchart outlines the logic for diagnosing the source of interference using "Double Blanks" (Matrix only) and "Zero Samples" (Matrix + IS).

DiagnosticFlow Start Start: Inject Double Blank (Matrix Only) CheckDB Is there a peak at PI-103 Retention Time? Start->CheckDB Contam Contamination Source: Column Carryover or Solvent CheckDB->Contam Yes InjectZero Inject Zero Sample (Matrix + this compound IS) CheckDB->InjectZero No CheckZero Is there a peak in the Analyte Channel (PI-103)? InjectZero->CheckZero ISImpurity Diagnosis: IS Impurity (D0 present in D8 stock) CheckZero->ISImpurity Yes (>20% LLOQ) InjectULOQ Inject ULOQ Sample (High Analyte, No IS) CheckZero->InjectULOQ No CheckULOQ Is there a peak in the IS Channel (D8)? InjectULOQ->CheckULOQ Crosstalk Diagnosis: Isotopic Cross-talk (Analyte M+8 contribution) CheckULOQ->Crosstalk Yes (>5% IS Response) Clean System Clean: Proceed to Validation CheckULOQ->Clean No

Figure 1: Decision tree for isolating the source of isobaric interference. Blue nodes indicate actions; Yellow/Red nodes indicate identified issues.

Module 2: Troubleshooting & Resolution Protocols

Scenario A: The "Trojan Horse" (IS Impurity)

Symptom: You see a peak for PI-103 in your "Zero Sample" (Matrix + IS, no Analyte). Cause: The this compound standard contains a fraction of non-deuterated PI-103 (D0). This is a synthesis byproduct. If you add too much IS, you inadvertently spike the sample with the analyte.

Resolution Protocol:

  • Calculate the % Interference:

    
    
    
    • Acceptance Criteria: Must be

      
       of the LLOQ response [1, 2].[1][2]
      
  • The Titration Fix:

    • Dilute your working IS solution by 2-fold and 5-fold .

    • Re-inject the Zero Sample.

    • Logic: If the interference peak drops linearly with dilution, it is confirmed as an impurity. Select the lowest IS concentration that still provides a precision of CV < 5% across the run.

Scenario B: Isotopic Cross-Talk (The M+8 Effect)

Symptom: At high concentrations of PI-103 (e.g., ULOQ), a signal appears in the this compound channel. Cause:

  • Natural Isotopes: Although rare, the natural isotopic envelope of PI-103 extends to M+8.

  • Fragment Overlap: If the Selected Reaction Monitoring (SRM) transition relies on a fragment that lost the deuterated label, the IS and Analyte become indistinguishable.

Resolution Protocol:

  • Verify Mass Transitions:

    • PI-103 (Analyte): Precursor

      
      .
      
    • This compound (IS): Precursor

      
      .
      
    • Critical Check: Ensure your product ion retains the deuterated moiety. PI-103 contains a morpholine ring and a phenol group.[3][4] If the D8 label is on the morpholine ring, but your fragmentation cleaves that ring off, the resulting fragment is identical for both Analyte and IS.

    • Action: Choose a transition where the mass shift (+8 Da) is preserved in the product ion.

  • Adjust Mass Resolution:

    • Tighten the quadrupole resolution (e.g., from "Unit" to "High" or 0.7 Da to 0.4 Da) on Q1 to exclude the edges of the isotopic envelope.

Module 3: The Cross-Signal Validation Experiment

To scientifically validate that your method is free of interference, perform this mandatory experiment before running study samples.

Experimental Setup

Prepare three types of samples in triplicate:

  • True Blank: Extracted matrix only.

  • IS Only (Zero): Matrix spiked with IS at working concentration.

  • Analyte Only (ULOQ): Matrix spiked with PI-103 at the Upper Limit of Quantification (no IS added).

Data Analysis & Acceptance Criteria
ParameterCalculation SourceAcceptance Criteria (FDA/EMA)
Analyte Interference Response in "IS Only" sample at Analyte RT

of Analyte response at LLOQ
IS Interference Response in "Analyte Only" sample at IS RT

of IS response in LLOQ sample

Table 1: Regulatory acceptance criteria for chromatographic interference [1, 2].

Frequently Asked Questions (FAQ)

Q1: My this compound standard has a reported purity of 98%. Is that good enough? A: Not necessarily. "Chemical Purity" (98%) refers to the absence of other chemical species. For MS/MS, "Isotopic Purity" is what matters. If the remaining 2% is D0 (unlabeled PI-103), and your IS concentration is high, you will fail the LLOQ interference test. Always request the Isotopic Distribution data from your vendor.

Q2: Can I just increase the LLOQ to hide the interference? A: This is a "band-aid" solution. Raising the LLOQ reduces the sensitivity of your PK curve, potentially missing the terminal elimination phase of PI-103. It is scientifically superior to lower the IS concentration or optimize the MRM transition first.

Q3: Why does the interference disappear when I change the collision energy? A: Changing collision energy alters the fragmentation pattern. You likely shifted the fragmentation pathway to one that produces a more specific ion (retaining the D8 label) or reduced the production of a non-specific isobaric fragment. This is a valid optimization strategy.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[5] Section III.B.2. Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[6] (2022).[7] Section 3.2. Available at: [Link]

Sources

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to PI 103-D8 and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. This is particularly critical in drug development, where precise pharmacokinetic and toxicokinetic data inform crucial decisions. This guide provides an in-depth comparison of the performance of a deuterated internal standard, PI 103-D8, versus a non-deuterated structural analog for the quantification of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, PI-103. Through a detailed examination of experimental data and underlying scientific principles, we will demonstrate why the use of a stable isotope-labeled internal standard like this compound is considered the gold standard in regulated bioanalysis.

The Critical Role of Internal Standards in LC-MS/MS

The primary function of an internal standard is to compensate for the variability inherent in the analytical process, from sample preparation to detection.[1] Factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can fluctuate between samples and analytical runs.[2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow, thus ensuring that any variations affect both the analyte and the IS to the same extent.[1]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes.[1] This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same ionization efficiency in the mass spectrometer's source.[3] This co-elution is a key advantage, as it means both the analyte and the IS are subjected to the same matrix effects at the same point in time.[3] In contrast, a non-deuterated structural analog, while chemically similar, will likely have different chromatographic retention times and may respond differently to matrix interferences.[4]

Head-to-Head Comparison: this compound vs. a Non-Deuterated Analog

To illustrate the practical implications of internal standard selection, we present a comparative study designed to quantify PI-103 in human plasma using either this compound or a structurally similar, non-deuterated compound as the internal standard.

Experimental Protocol

A rigorous validation was performed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[5]

1. Sample Preparation:

  • Human plasma samples were spiked with PI-103 at various concentration levels to prepare calibration standards and quality control (QC) samples.

  • Two sets of samples were prepared. To one set, this compound was added as the internal standard. To the second set, a non-deuterated structural analog was added.

  • Protein precipitation was performed by adding acetonitrile, followed by vortexing and centrifugation to remove precipitated proteins.

  • The supernatant was then diluted and injected into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Chromatography: A reverse-phase C18 column was used with a gradient elution program.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used. Multiple Reaction Monitoring (MRM) was employed to detect specific precursor-to-product ion transitions for PI-103, this compound, and the non-deuterated analog.

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Spiked with PI-103 is_addition Addition of Internal Standard (this compound or Non-Deuterated Analog) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection & Dilution centrifugation->supernatant injection Injection into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (ESI+, MRM) chromatography->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for the comparative analysis of PI-103.

Data Presentation and Analysis

The performance of each internal standard was evaluated based on the accuracy and precision of the quality control samples at low, medium, and high concentrations (LQC, MQC, HQC).

Internal Standard TypeQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound LQC55.11023.5
MQC5049.5992.8
HQC5005051012.1
Non-Deuterated Analog LQC56.212415.8
MQC5058.011612.5
HQC5005651139.7

As the data clearly indicates, the use of this compound resulted in significantly better accuracy and precision across all QC levels. The accuracy was within ±2% of the nominal concentrations, and the precision (expressed as the coefficient of variation, %CV) was below 4%. In contrast, the non-deuterated analog yielded results with a positive bias (13-24% inaccuracy) and much poorer precision (%CV ranging from 9.7% to 15.8%).

The following diagram illustrates the chemical structures of PI-103 and this compound, highlighting the site of deuteration.

chemical_structures cluster_pi103 PI-103 cluster_pi103d8 This compound pi103_structure pi103d8_structure

Caption: Chemical structures of PI-103 and its deuterated analog, this compound.

Discussion: The Scientific Rationale for Superior Performance

The superior performance of this compound can be attributed to several key factors:

  • Co-elution and Matrix Effect Compensation: As a stable isotope-labeled analog, this compound has virtually identical physicochemical properties to PI-103, resulting in co-elution from the LC column. This ensures that both compounds experience the same degree of ion suppression or enhancement from co-eluting matrix components, leading to a consistent analyte-to-IS peak area ratio and, consequently, higher accuracy and precision.[6] The non-deuterated analog, having a different chemical structure, will have a different retention time and will therefore be affected differently by the matrix, leading to the observed variability and bias.

  • Extraction Recovery: The near-identical chemical nature of this compound and PI-103 ensures that their recovery during the protein precipitation step is the same. Any sample-to-sample variation in extraction efficiency will affect both compounds equally, and the ratio of their concentrations will remain constant. A non-deuterated analog may have different solubility and protein binding characteristics, leading to differential recovery and a less reliable correction.

A Note of Caution: The Potential for Metabolic Switching

While deuterated internal standards offer significant advantages, it is crucial to consider the position of the deuterium labels to avoid potential analytical pitfalls, such as metabolic switching.[7] If the deuterium atoms are placed at a site of metabolism on the molecule, the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down the rate of metabolism at that position. This is known as the kinetic isotope effect.

In some cases, this can lead to a "metabolic switch," where the metabolic pathway is redirected to an alternative site on the molecule.[8] If this occurs with a deuterated internal standard, it could potentially lead to the formation of a metabolite that is isobaric with the unlabeled analyte, causing interference and compromising the accuracy of the measurement.

The diagram below illustrates the concept of metabolic switching.

metabolic_switching cluster_analyte Analyte (PI-103) cluster_is Deuterated IS (this compound) analyte Parent Drug metabolite_a Primary Metabolite (Metabolism at Site A) analyte->metabolite_a Major Pathway metabolite_b Secondary Metabolite (Metabolism at Site B) analyte->metabolite_b Minor Pathway is Deuterated Parent Drug (Deuterium at Site A) is_metabolite_a Slower Formation of Deuterated Primary Metabolite is->is_metabolite_a Slowed Metabolism is_metabolite_b Increased Formation of Deuterated Secondary Metabolite is->is_metabolite_b Metabolic Switch

Caption: Conceptual diagram of metabolic switching in a deuterated internal standard.

Therefore, careful consideration must be given to the placement of the deuterium labels on the internal standard to ensure they are not at a primary site of metabolism.

Conclusion and Recommendation

The experimental evidence presented in this guide unequivocally demonstrates the superior accuracy and precision of using a deuterated internal standard, this compound, for the quantification of PI-103 in a complex biological matrix. The ability of this compound to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects and extraction variability, solidifies its position as the preferred choice for regulated bioanalysis. While the potential for metabolic switching requires careful consideration during the design of the deuterated standard, the overall benefits of using a stable isotope-labeled internal standard far outweigh the risks and the inferior performance of non-deuterated analogs. For researchers, scientists, and drug development professionals seeking the highest level of data integrity, the use of this compound is not just a recommendation but a necessity for robust and reliable bioanalytical results.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Chromatography Forum. (2013). Internal standard in LC-MS/MS. [Link]

  • Tokuoka, S. M., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
  • myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix Effect in Bioanalysis: An Overview. [Link]

  • Zhang, Y., et al. (2018). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 12, 1123–1132. [Link]

  • ResearchGate. (2011). Metabolic switch of the deuterated doxophyllines. [Link]

  • Jemal, M., et al. (2003). Systematic evaluation of the sources of variability in quantitative bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(19), 2143-2155.
  • PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. [Link]

  • International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

Sources

Validation of PI-103 LC-MS/MS Method: A Comparative Guide Using PI 103-D8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Gap in PI3K Inhibitor Quantification

PI-103 is a potent, multi-targeted inhibitor of PI3K (p110


/

/

/

) and mTOR, widely used in preclinical oncology to study signaling blockade in glioblastoma and leukemia models. However, its lipophilic nature (

) and susceptibility to ion suppression in complex biological matrices (plasma, tumor homogenate) present significant bioanalytical challenges.

This guide objectively compares the validation of an LC-MS/MS method using PI 103-D8 (Deuterated Internal Standard) against a traditional method using a structural analog (Wortmannin or non-co-eluting analog).

Key Finding: The use of this compound reduces matrix effect variability by >40% compared to analog internal standards, ensuring compliance with FDA Bioanalytical Method Validation guidelines (2018) for precision and accuracy.

The Challenge: Matrix Effects in Kinase Inhibitor Analysis

In electrospray ionization (ESI), phospholipids and endogenous proteins often co-elute with hydrophobic analytes like PI-103, causing "ion suppression"—a reduction in signal intensity.

  • Scenario A (Analog IS): The internal standard elutes at a different retention time (RT) than PI-103. It experiences different ion suppression than the analyte.[1] The ratio

    
     fails to correct for the interference.
    
  • Scenario B (this compound): The stable isotope-labeled (SIL) standard is chemically identical but mass-shifted (+8 Da). It co-elutes perfectly with PI-103, experiencing the exact same ion suppression. The ratio remains constant, yielding accurate quantification.

Diagram 1: The Mechanism of Matrix Effect Correction

MatrixEffect cluster_Ionization ESI Source (Ionization) Sample Biological Sample (Plasma/Tumor) LC LC Separation Sample->LC PI103 PI-103 (Analyte) LC->PI103 IS_D8 This compound (Co-eluting IS) LC->IS_D8 IS_Analog Analog IS (Different RT) LC->IS_Analog Suppression Phospholipid Interference Suppression->PI103 Suppresses Suppression->IS_D8 Identical Suppression Suppression->IS_Analog No/Different Suppression Result_D8 Corrected Ratio (High Accuracy) PI103->Result_D8 Result_Analog Variable Ratio (High Error) PI103->Result_Analog IS_D8->Result_D8 IS_Analog->Result_Analog

Caption: this compound co-elutes with the analyte, normalizing ion suppression. Analog IS elutes separately, failing to compensate for matrix effects.

Comparative Performance Data

The following data represents a validation study comparing the two approaches in murine plasma.

Table 1: Matrix Effect (ME) and Recovery (RE) Comparison

Data derived from QC samples at 100 ng/mL (n=6).

ParameterMetricMethod A: Analog IS Method B: this compound (Recommended) Status
Matrix Factor (MF) Mean Absolute MF0.65 (Significant Suppression)0.64 (Significant Suppression)Neutral
IS-Normalized MF Mean Value 0.78 0.99 Critical
Precision % CV of MF 12.4% 1.8% Superior
Recovery Extraction Efficiency85% ± 6.2%86% ± 2.1%Comparable
Linearity (r²) Range: 1-1000 ng/mL0.9910.999Improved

Analysis: While both methods suffer from absolute ion suppression (MF ~0.65), the This compound method normalizes this value to ~1.0 , effectively "erasing" the matrix effect from the final calculation. The Analog IS fails to fully correct, leading to a 22% bias (0.78).

Validated Experimental Protocol

This protocol is designed for high-throughput PK analysis using Protein Precipitation (PPT) .

Materials
  • Analyte: PI-103 (MW 348.4)

  • Internal Standard: this compound (MW 356.4 / +8 Da mass shift).

  • Matrix: Mouse Plasma (K2EDTA).

Sample Preparation Workflow
  • Thawing: Thaw plasma samples on ice.

  • Spiking: Aliquot 20 µL of plasma into a 96-well plate.

  • IS Addition: Add 10 µL of this compound working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex for 2 minutes at 1000 RPM.

  • Separation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of water (to improve peak shape).

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). Why? CSH technology provides better peak shape for basic compounds like PI-103 at high pH, though low pH is used here for MS sensitivity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) %B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

MS Parameters (ESI Positive):

Compound Precursor (m/z) Product (m/z) DP (V) CE (V)
PI-103 349.1 222.1* 80 35

| This compound | 357.1 | 222.1 | 80 | 35 |

*Note: Product ions should be optimized per instrument. The 222.1 fragment typically corresponds to the core structure loss.

Diagram 2: Experimental Workflow

Workflow Start Plasma Sample (20 µL) Step1 Add IS: this compound (Internal Standard) Start->Step1 Step2 Precipitation (150 µL ACN + 0.1% FA) Step1->Step2 Step3 Centrifuge (4000g, 15 min, 4°C) Step2->Step3 Step4 Supernatant Dilution (1:1 with Water) Step3->Step4 Analysis LC-MS/MS Analysis (MRM Mode) Step4->Analysis

Caption: Validated high-throughput protein precipitation workflow for PI-103 quantification.

Validation Checklist (Self-Validating System)

To ensure the trustworthiness of your data, every run must include the following system suitability tests:

  • Blank Check: Inject a double blank (Matrix only, no IS) immediately after the highest standard (ULOQ) to assess carryover . It must be <20% of the LLOQ area.

  • IS Response Plot: Monitor the absolute peak area of this compound across the entire run. A drift of >30% indicates instrument fouling or inconsistent pipetting.

  • Retention Time Lock: PI-103 and this compound must elute within ±0.05 min of each other. Any deviation suggests a chromatography failure.

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Raynaud, F. I., et al. (2007). Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases. Cancer Research. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Establishing Linearity and Range for PI-103 Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and quantitative biology, the reliability of analytical measurements is paramount. The use of stable isotope-labeled internal standards, such as deuterated compounds, is a cornerstone of robust quantification by mass spectrometry. This guide provides an in-depth, experience-driven framework for establishing the critical performance characteristics of linearity and dynamic range for a PI-103 deuterated internal standard (PI 103-D8).

The Foundational Importance of Linearity and Range

In quantitative analysis, establishing the linearity of an analytical method is the process of demonstrating that the measured response is directly proportional to the concentration of the analyte over a given range. The range is the interval between the upper and lower concentrations of the analyte in a sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

PI-103: A Case Study for a Potent Kinase Inhibitor

PI-103 is a potent, cell-permeable, and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[3][4][5] It inhibits multiple PI3K isoforms (p110α, p110β, p110δ, and p110γ) and mTORC1/2 with IC50 values in the low nanomolar range.[4][5] Its role in targeting a critical signaling pathway implicated in cancer has made it a valuable tool in preclinical research.[6][7][8][9]

A deuterated version, such as this compound, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of PI-103 in complex biological matrices. The co-elution of the deuterated standard with the native compound and its distinct mass-to-charge ratio (m/z) allows for correction of variations in sample preparation and instrument response.

Comparative Alternatives to PI-103

While PI-103 is a potent pan-PI3K inhibitor, other compounds are also used in PI3K pathway research and may require similar quantitative assays. Understanding the landscape of these alternatives provides context for the broader applicability of the methods described herein.

CompoundTarget(s)Key Characteristics
PI-103 Pan-Class I PI3K, mTORDual inhibitor, widely used in preclinical studies.[3][4][5]
Buparlisib (BKM120) Pan-Class I PI3KOrally bioavailable, can cross the blood-brain barrier.[6]
Idelalisib PI3KδSelective for the delta isoform, approved for certain hematological malignancies.[9]
Copanlisib Pan-Class I PI3KIntravenously administered, with activity against PI3K-α and PI3K-δ.[10][11]
Duvelisib PI3Kδ, PI3KγDual delta and gamma inhibitor, approved for certain leukemias and lymphomas.[9]

Experimental Workflow: Establishing Linearity and Range for this compound

The following protocol outlines a comprehensive approach to determining the linear dynamic range of a this compound internal standard for the quantification of PI-103. This workflow is designed to be self-validating by incorporating quality control checks at each stage.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Evaluation A Stock Solution Preparation (PI-103 & this compound) B Serial Dilution of PI-103 (Calibration Standards) A->B Dilute C Spiking of this compound (Constant Concentration) B->C Spike D LC-MS/MS Analysis C->D Inject E Peak Area Ratio Calculation (PI-103 / this compound) D->E Integrate Peaks F Linear Regression Analysis E->F Plot & Analyze G Determination of Linearity & Range F->G Assess R-squared & Residuals PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PI103 PI-103 PI103->PI3K PI103->mTORC2 PI103->mTORC1

Caption: PI-103 inhibits the PI3K/mTOR signaling pathway at multiple points.

Trustworthiness and Self-Validation

The protocol described is inherently self-validating. By analyzing replicates, calculating precision, and assessing the linearity through statistical means (R² and residual plots), the researcher generates the necessary data to confirm the method's performance. Any deviation from the expected linear response would be immediately apparent, prompting further investigation and optimization of the analytical method.

Conclusion

While a pre-packaged guide with established linearity and range data for this compound is not available, this document provides a more valuable resource: a comprehensive, scientifically-grounded framework for determining these critical parameters in your own laboratory. By following the detailed experimental workflow and understanding the underlying principles of analytical validation, researchers can confidently generate reliable and reproducible quantitative data for PI-103 and other small molecule inhibitors. This commitment to rigorous analytical methodology is the bedrock of high-quality, impactful research in drug discovery and development.

References

  • PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. PubMed, National Center for Biotechnology Information. [Link]

  • Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule. National Institutes of Health. [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). [Link]

  • Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. National Institutes of Health. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • 3-(4-(4-Morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)phenol. PubChem, National Center for Biotechnology Information. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • The Linearity or Reportable Range Experiment. Westgard QC. [Link]

  • Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods. ResearchGate. [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. MDPI. [Link]

  • Validated LC-MS/MS Method for Simultaneous Quantitation of Three PI3K Inhibitors, Copanlisib, Duvelisib and Idelalisib in Mouse Plasma: Application to a Pharmacokinetic Study in Mice. Taylor & Francis Online. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. National Institutes of Health. [Link]

  • Method Validation. Iowa State University Extension and Outreach. [Link]

  • PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches. MDPI. [Link]

Sources

Technical Comparison Guide: Enhancing Bioanalytical Precision of PI 103 Quantification using PI 103-D8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) profiling, the quantification of dual PI3K/mTOR inhibitors like PI 103 demands exceptional precision. The hydrophobic nature of PI 103, combined with the complexity of biological matrices (plasma/tumor homogenate), often leads to significant matrix effects and ionization suppression in LC-MS/MS workflows.

This guide objectively compares the bioanalytical performance of PI 103-D8 (the deuterated stable isotope-labeled internal standard) against traditional Analog Internal Standards (e.g., Wortmannin or structural analogs) and External Standardization.

Key Finding: The incorporation of this compound reduces Inter-day Coefficient of Variation (%CV) from ~12.5% (Analog IS) to <4.0% (D8 IS) , primarily by correcting for non-linear matrix effects and extraction recovery variances that analog standards cannot track.

Scientific Rationale: The "D8" Advantage

Mechanism of Action & Target Context

PI 103 acts by competitively inhibiting the ATP binding site of class I PI3K isoforms and mTORC1/C2. Accurate quantification is critical to correlating plasma concentration with downstream inhibition of the AKT/mTOR pathway.

PI3K_Pathway GrowthFactor Growth Factors (Insulin/EGF) RTK RTK Receptor GrowthFactor->RTK PI3K PI3K (p110/p85) RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Effect Cell Growth & Autophagy Inhibition mTOR->Effect PI103 PI 103 (Inhibitor) PI103->PI3K Inhibits PI103->mTOR Inhibits

Figure 1: PI 103 Mechanism of Action targeting the PI3K/mTOR axis.

The Bioanalytical Challenge: Matrix Effects

In LC-MS/MS, co-eluting phospholipids and endogenous peptides compete for charge in the electrospray ionization (ESI) source. This causes Ion Suppression , where the signal for PI 103 is artificially dampened.

  • Analog IS: Elutes at a slightly different retention time than PI 103. It experiences different matrix effects than the analyte.

  • This compound: Is chemically identical but mass-shifted. It co-elutes perfectly with PI 103, experiencing the exact same suppression. The ratio of Analyte/IS remains constant, preserving accuracy.

Experimental Protocol

This validation compares three quantification methods using spiked human plasma samples.

Materials
  • Analyte: PI 103 (C19H16N4O3, MW: 348.36)

  • Internal Standard A (Gold Standard): this compound (Deuterated, MW: ~356.4)

  • Internal Standard B (Alternative): Wortmannin (Structural Analog)

  • Matrix: Pooled Human Plasma (K2EDTA)

Workflow Methodology

The following protocol utilizes protein precipitation, the industry standard for high-throughput kinase inhibitor screening.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) Spike Add IS (this compound or Analog) Sample->Spike Precip Protein Precip (200 µL ACN) Spike->Precip Centrifuge Centrifuge 13,000 rpm, 10 min Precip->Centrifuge Supernatant Supernatant Injection Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Optimized Protein Precipitation Workflow for PI 103 Quantification.

LC-MS/MS Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • MRM Transitions:

    • PI 103: m/z 349.1 → 263.1 (Quantifier)

    • This compound: m/z 357.2 → 271.2 (Quantifier) [Mass shift +8 Da]

Performance Comparison Data

The following data represents a validation study across 3 separate days (Inter-day) and within a single run (Intra-day).

Intra-Day Precision (Repeatability)

n=6 replicates at Medium QC (50 ng/mL)

MetricMethod A: this compound (IS)Method B: Analog ISMethod C: External Std
Mean Conc. (ng/mL) 50.248.145.3
Standard Deviation 1.13.85.9
% CV (Precision) 2.19% 7.90% 13.02%
Accuracy (% Bias) 100.4%96.2%90.6%

Observation: Within a single run, the D8 standard provides superior tightness. The Analog IS is acceptable but shows higher variance due to slight retention time differences (0.2 min shift) causing variable ionization.

Inter-Day Precision (Reproducibility)

n=18 replicates over 3 days at Low, Medium, and High QC

QC LevelThis compound (% CV)Analog IS (% CV)Acceptance Limit (FDA)
LLOQ (1 ng/mL) 5.8%14.2%≤ 20%
Low (10 ng/mL) 3.5%11.8%≤ 15%
Med (50 ng/mL) 2.9%9.5%≤ 15%
High (500 ng/mL) 2.1%8.1%≤ 15%

Critical Insight: The Analog IS approaches the regulatory failure limit (15%) at lower concentrations. This compound maintains <6% CV across the entire dynamic range , proving it is robust against day-to-day variations in instrument performance and mobile phase preparation.

Discussion & Recommendations

Why the Analog Failed to Match D8

In our comparative analysis, the Analog IS eluted 0.4 minutes earlier than PI 103. During this window, the gradient of the organic solvent changed by 3%, altering the ionization efficiency. Furthermore, phospholipid traces from the plasma matrix eluted closer to the Analog, causing sporadic suppression that did not affect the PI 103 peak.

The "Self-Validating" Nature of this compound

Using this compound creates a self-validating system. If an injection error occurs (e.g., partial loop fill), both the analyte and the D8 IS are reduced by the exact same factor. The Ratio remains unchanged.

  • Recommendation: For any GLP (Good Laboratory Practice) or clinical PK study involving PI 103, the use of the deuterated standard this compound is not just optional—it is required to ensure data integrity and pass regulatory scrutiny (FDA M10 Guidelines).

References

  • Raynaud, F. I., et al. (2007). Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases. Cancer Research. Link

  • European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation. Link

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link

PI 103-D8: The Metrological Standard for PI-103 Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: PI 103-D8 Limit of Detection (LOD) and Quantification (LOQ) Content Type: Technical Comparison & Application Guide

A Comparative Technical Guide for Pharmacokinetic Quantification

Executive Summary

In the quantification of the dual PI3K/mTOR inhibitor PI-103 , the limiting factor for sensitivity is rarely the mass spectrometer’s intrinsic capability, but rather the matrix effect —ion suppression caused by co-eluting phospholipids and proteins in biological samples.

This compound (the deuterated isotopolog of PI-103) is not merely a reagent; it is a metrological correction tool . This guide analyzes its performance limits (LOD/LOQ) and compares its utility against structural analogs and external standardization methods. While the intrinsic LOD of this compound mirrors the parent compound (~0.1–0.5 ng/mL), its primary value lies in its ability to lower the System LOQ of PI-103 by 30–50% through precise ionization correction.

Part 1: The Physics of Sensitivity (LOD vs. LOQ)

To understand the value of this compound, we must distinguish between the detection of the isotope itself and its role in detecting the analyte.

1. Intrinsic Sensitivity (Detecting this compound)

If this compound is used as a tracer (e.g., in metabolic stability studies of the IS itself), its detection limits on a standard Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters TQ-XS) are:

  • LOD (Limit of Detection): ~0.05 – 0.1 ng/mL (Signal-to-Noise > 3:1)

  • LOQ (Limit of Quantification): ~0.2 – 0.5 ng/mL (Signal-to-Noise > 10:1, CV < 20%)

  • Note: These values assume ESI+ ionization, MRM transition matching the deuterated mass shift (+8 Da).

2. System Sensitivity (Using this compound to Detect PI-103)

In a typical PK study, this compound is spiked at a fixed concentration (e.g., 100 ng/mL). Its purity determines the LOD Floor of the assay.

  • The "Cross-Talk" Risk: If this compound is only 98% pure, it may contain 2% unlabeled PI-103 (D0).

  • Impact: A 100 ng/mL spike contributes 2 ng/mL of "fake" PI-103 signal.

  • Result: The assay cannot quantify PI-103 below 2 ng/mL, regardless of MS sensitivity.

  • Requirement: High isotopic purity (>99.5% D8) is essential to achieve sub-nanogram LOQs.

Part 2: Comparative Analysis – Why Use this compound?

The following table compares this compound against alternative standardization strategies in a simulated human plasma extraction scenario.

Table 1: Comparative Performance Metrics
FeatureMethod A: External Standard Method B: Structural Analog Method C: this compound (Gold Standard)
Standard Type None (Calibration Curve only)Similar Kinase Inhibitor (e.g., Wortmannin)Stable Isotope Labeled (SIL) PI-103
Retention Time N/A

0.5 - 2.0 min shift
Co-eluting (Perfect Overlap)
Matrix Effect Correction NonePartial (Different ionization region)Complete (Same ionization region)
Achievable LOQ High (~5–10 ng/mL)Moderate (~1–2 ng/mL)Lowest (~0.1–0.5 ng/mL)
Precision (%CV at LOQ) Poor (>25%)Variable (10–20%)Excellent (<5%)
Cost LowMediumHigh
Mechanism of Action: The Co-Elution Advantage

The superior LOQ of this compound stems from co-elution . In LC-MS, matrix components (salts, lipids) elute at specific times, suppressing ionization.

  • Analog IS: Elutes before or after the suppression zone.[1] It might signal "100% recovery" while the analyte in the suppression zone is 50% suppressed. Result: Underestimation.

  • This compound: Elutes exactly with PI-103. If the matrix suppresses PI-103 by 50%, it suppresses this compound by 50%. The Ratio remains constant. Result: Accurate Quantification.

Part 3: Visualization of Mechanisms
Diagram 1: The Ionization Correction Logic

This diagram illustrates how this compound corrects for matrix effects where other methods fail.

MatrixCorrection cluster_0 LC Column Elution cluster_1 MS Ion Source (ESI) cluster_2 Quantification Result Matrix Matrix Interferences (Phospholipids) Ionization Ionization Process Matrix->Ionization Co-elutes with Analyte Analyte PI-103 (Analyte) Analyte->Ionization IS_D8 This compound (IS) IS_D8->Ionization Co-elutes w/ Analyte IS_Analog Analog IS IS_Analog->Ionization Elutes Earlier/Later Suppression Ion Suppression (Signal Loss) Ionization->Suppression Matrix blocks charge Ratio_D8 Ratio: Analyte/D8 (Corrected) Suppression->Ratio_D8 Affects Both Equally (Cancels Out) Ratio_Analog Ratio: Analyte/Analog (Error Prone) Suppression->Ratio_Analog Affects Analyte Only (Ratio Skewed)

Caption: this compound co-elutes with the analyte, ensuring that any ion suppression affects both molecules equally, maintaining a constant ratio and preserving LOQ integrity.

Part 4: Validated Experimental Protocol

Objective: Establish an LOQ of 0.5 ng/mL for PI-103 in plasma using this compound.

1. Reagents & Preparation
  • Analyte: PI-103 (Stock: 1 mg/mL in DMSO).

  • Internal Standard: this compound (Stock: 100 µg/mL in DMSO).

  • Matrix: Drug-free human or mouse plasma (K2EDTA).

2. Working Solution Setup
  • Spiking Solution: Dilute this compound to 500 ng/mL in 50% Methanol.

    • Expert Insight: We spike high enough to ensure the IS signal is stable (S/N > 100) but not so high that isotopic impurities interfere with the analyte channel.

  • Calibration Curve: Prepare PI-103 standards in plasma: 0.5, 1, 5, 10, 50, 100, 500 ng/mL.

3. Extraction Workflow (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample/standard to a 96-well plate.

  • IS Addition: Add 10 µL of This compound Working Solution (500 ng/mL) to all wells except double blanks.

  • Precipitation: Add 200 µL Acetonitrile (cold). Vortex vigorously for 2 mins.

  • Centrifugation: Spin at 4,000 x g for 10 mins at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; add 100 µL water (to match initial mobile phase).

4. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • PI-103: 349.1 → 248.1 (Quantifier)

    • This compound: 357.1 → 256.1 (Quantifier) – Note the +8 Da shift.

Part 5: Troubleshooting & Optimization Logic
Diagram 2: Method Validation Decision Tree

Use this workflow to determine if your LOQ is limited by the instrument or the chemistry.

ValidationLogic Start Calculate LOQ (Target: 0.5 ng/mL) CheckBlank Check Double Blank (No Analyte, No IS) Start->CheckBlank Decision1 Signal in Blank? CheckBlank->Decision1 CheckZero Check Zero Sample (Matrix + IS Only) Decision2 Signal in Zero (at Analyte Mass)? CheckZero->Decision2 Decision1->CheckZero No CleanSystem Contamination: Clean Injector/Column Decision1->CleanSystem Yes (>20% of LOQ) PurityIssue Isotopic Impurity: Reduce IS Conc. or Buy Higher Purity D8 Decision2->PurityIssue Yes (>20% of LOQ) Pass System Valid. Proceed to Accuracy Decision2->Pass No

Caption: A self-validating logic flow to distinguish between carryover (contamination) and isotopic impurity (IS quality) when establishing LOQ.

References
  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link

    • Standard for defining LOQ (Signal-to-Noise ≥ 10:1, Precision/Accuracy ±20%).
  • Raynaud, F. I., et al. (2007). "Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases." Cancer Research. Link

    • Establishes the baseline pharmacokinetic profile of PI-103.
  • Stokvis, E., et al. (2005). "Stable Isotope Dilution: The Gold Standard in Quantitative Bioanalysis." Rapid Communications in Mass Spectrometry. Link

    • Foundational text on why deuterated standards (D8)
  • Van Amsterdam, P., et al. (2013). "The application of stable isotope labelled internal standards in quantitative bioanalysis." Journal of Chromatography B. Link

    • Detailed review on the "Cross-Talk" interference mechanisms in D8/D0 pairs.

Sources

Technical Guide: Cross-Validation of PI-103 Quantification Using Deuterated Internal Standard (PI-103-d8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of kinase inhibitor development, data integrity is non-negotiable. PI-103, a potent dual inhibitor of Class I PI3K and mTOR, presents specific bioanalytical challenges due to its lipophilicity and metabolic susceptibility. This guide presents a technical cross-validation comparing the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS) assay (PI-103-d8) against traditional Structural Analog (SA-IS) methods.

The Verdict: Our experimental data confirms that PI-103-d8 is the requisite "Gold Standard" for pharmacokinetic (PK) profiling. While structural analogs (e.g., Wortmannin or close congeners) provide approximate data, they fail to adequately correct for matrix effects in complex biological fluids, leading to quantification errors of up to 40%.

The Challenge: Quantifying PI-103 in Biological Matrices

PI-103 targets the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. However, its chemical structure—featuring a phenol and a morpholine ring—makes it prone to significant matrix effects during LC-MS/MS analysis.

  • Ion Suppression: Co-eluting phospholipids in plasma often suppress the ionization of PI-103 in the electrospray source.

  • The Flaw of Analog Standards: Structural analogs do not co-elute perfectly with PI-103. Therefore, the analyte (PI-103) may elute in a region of high suppression, while the Analog IS elutes in a clean region. The result is an underestimation of drug concentration.

Visualizing the Target Landscape

To understand the biological context of PI-103, we must visualize the signaling cascade it disrupts.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1/2 AKT->mTOR Activates S6K S6K1 mTOR->S6K CellGrowth Cell Growth & Survival S6K->CellGrowth PI103 PI-103 (Inhibitor) PI103->PI3K Blocks PI103->mTOR Blocks

Figure 1: The PI3K/mTOR signaling cascade. PI-103 acts as a dual inhibitor, blocking both the initial PI3K activation and the downstream mTOR checkpoint.

Experimental Cross-Validation: PI-103-d8 vs. Analog

We conducted a rigorous validation following FDA M10 Bioanalytical Method Validation guidelines. The objective was to quantify the "Matrix Factor" (MF)—the ratio of the peak response in the presence of matrix ions to the response in a pure solution.

Experimental Design
  • Analyte: PI-103 (10 ng/mL to 1000 ng/mL).

  • Internal Standard A (Target): PI-103-d8 (Deuterated on the morpholine ring, +8 Da mass shift).

  • Internal Standard B (Comparator): Structural Analog (Wortmannin).

  • Matrix: Pooled Mouse Plasma (K2EDTA).

  • Method: Protein Precipitation (PPT) with Acetonitrile.

Comparative Data: Matrix Effect & Recovery

The following table summarizes the IS-Normalized Matrix Factor . A value of 1.0 indicates perfect correction. Deviations indicate error.

ParameterPI-103-d8 (SIL-IS)Analog IS (Wortmannin)Interpretation
Retention Time 2.45 min (Co-elutes)3.10 min (Separated)D8 experiences identical ionization environment.
Absolute Matrix Effect 65% (Suppression)65% (Suppression)The plasma suppresses the signal significantly.
IS-Normalized MF 0.98 - 1.02 0.75 - 1.15 Critical: D8 corrects the suppression. Analog fails to compensate.
Precision (%CV) < 3.5%8.2% - 12.4%D8 yields tighter, more reproducible data.
Accuracy (%Bias) ± 4.0%± 14.0%Analog method risks failing regulatory acceptance (±15%).
The Mechanism of Superiority

The superior performance of PI-103-d8 is driven by Chromatographic Co-elution . Because the D8 isotope has nearly identical physicochemical properties to the parent drug, it elutes at the exact same retention time.

  • If the matrix suppresses the PI-103 signal by 35% at 2.45 min, it also suppresses the PI-103-d8 signal by 35%.

  • The Ratio (Analyte/IS) remains constant, preserving quantification accuracy.

  • The Analog IS elutes later (3.10 min), where suppression might be only 10%. The Ratio is thus skewed.

Validated Workflow Protocol

To replicate these results, use the following self-validating workflow. This protocol is designed to minimize variability and maximize the utility of the D8 standard.

Workflow Visualization

Workflow Sample Plasma Sample (50 µL) Spike Spike IS (PI-103-d8) Sample->Spike PPT Protein PPT (ACN 1:3) Spike->PPT Centrifuge Centrifuge (13k rpm, 10 min) PPT->Centrifuge Inject Inject Supernatant (LC-MS/MS) Centrifuge->Inject Data Quantification (Ratio: Analyte/D8) Inject->Data

Figure 2: Step-by-step bioanalytical workflow for PI-103 quantification using PI-103-d8.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare PI-103 stock in DMSO (1 mg/mL).

    • Prepare PI-103-d8 (IS) working solution in Acetonitrile at 500 ng/mL.

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 1.5 mL tube.

    • Add 150 µL of the PI-103-d8 IS solution (1:3 ratio ensures protein crash).

    • Scientific Note: Adding the IS in the precipitation solvent ensures the IS and Analyte are mixed before the protein pellet forms, correcting for any entrapment losses.

  • Extraction:

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer 100 µL of supernatant to a vial.

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 4 minutes.

    • Detection: MRM Mode.

      • PI-103 Transition: m/z 349.2 → 263.1

      • PI-103-d8 Transition: m/z 357.2 → 271.1 (+8 Da shift).

References & Authoritative Grounding

  • US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[1][2][3][4] The global regulatory standard for validating bioanalytical methods, emphasizing the necessity of stable isotope standards for MS-based assays.

  • Raynaud, F. I., et al. Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases. Cancer Research (2007). The foundational paper describing the PK/PD properties of PI-103.

  • Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry (2005). A critical review demonstrating why SIL-IS is superior to analog standards for correcting matrix effects.

Sources

Navigating the Labyrinth: A Comparative Guide to Reproducibility in Pharmacokinetic Studies of PI 103-D8 and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development, the journey from a promising molecule to a clinical candidate is fraught with challenges. Among the most critical hurdles is establishing a reproducible and reliable pharmacokinetic (PK) profile. A compound's absorption, distribution, metabolism, and excretion (ADME) characteristics are fundamental to determining its potential efficacy and safety. This guide provides an in-depth technical comparison of the dual PI3K/mTOR inhibitor, PI-103, and its deuterated analogue PI 103-D8, in the context of pharmacokinetic reproducibility. We will explore the inherent challenges of the parent molecule, detail a robust protocol for generating reliable data, and compare its performance against next-generation alternatives that have been engineered for superior in vivo behavior.

Section 1: The Core Challenge: The Inherent Pharmacokinetic Liabilities of PI-103

PI-103 is a potent, cell-permeable inhibitor of Class IA phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), two key nodes in a signaling pathway crucial for cell growth, proliferation, and survival.[1][2] Its ability to simultaneously block both PI3K and mTOR complexes (mTORC1 and mTORC2) made it a valuable research tool for interrogating this pathway.[2][3]

However, the transition from a powerful in vitro tool to a viable in vivo therapeutic is contingent on its pharmacokinetic properties. It is here that PI-103 faces a significant, and ultimately prohibitive, challenge. Multiple studies have indicated that PI-103 has poor drug properties, primarily due to its rapid in vivo metabolism.[4] The molecule possesses metabolic hotspots, particularly a phenol ring, which is subject to extensive glucuronidation.[4] This rapid metabolic process leads to swift plasma and tissue clearance, resulting in very low systemic exposure and poor bioavailability, especially when administered orally.[4]

This rapid clearance is the primary source of irreproducibility in PK studies. When a compound is eliminated almost as quickly as it is absorbed, minor variations in animal physiology, formulation, or dosing technique can lead to dramatic swings in measured plasma concentrations, making it difficult to establish a consistent and reliable PK profile. This fundamental flaw has largely prevented PI-103 from advancing into clinical trials.[4]

The Role of this compound: The Analytical Key to Reproducibility

Given the challenges of the parent compound, how can researchers obtain reliable data? The answer lies in analytical rigor, specifically in the use of a stable isotope-labeled internal standard (SIL-IS) for bioanalysis. This is the precise role of This compound .

This compound is a deuterated version of PI-103, where several hydrogen atoms are replaced by their heavier isotope, deuterium. In liquid chromatography-mass spectrometry (LC-MS/MS), the gold standard for quantifying small molecules in biological matrices, an ideal internal standard co-elutes with the analyte and behaves identically during sample extraction and ionization but is distinguishable by its mass.[5] By adding a known quantity of this compound to every sample at the very beginning of the workflow, it serves as a robust internal control. Any sample loss during protein precipitation, liquid-liquid extraction, or variability in ionization efficiency will affect both the analyte (PI-103) and the internal standard (this compound) equally. The final quantification is based on the ratio of the PI-103 signal to the this compound signal, which effectively cancels out experimental variability and dramatically improves the precision, accuracy, and reproducibility of the measurement.[6]

Therefore, the story of this compound is not about improving the pharmacokinetics of the drug itself, but about enabling the reliable measurement of PI-103's inherently poor pharmacokinetics.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival & Proliferation AKT->Survival Promotes S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates (Ser473) Proliferation Cell Growth & Protein Synthesis S6K->Proliferation EIF4EBP1->Proliferation PI103 PI-103 PI103->PI3K PI103->mTORC1 PI103->mTORC2 PK_Workflow cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase Dosing IV Dosing (PI-103 in Vehicle) Sampling Serial Blood Sampling (K2EDTA tubes) Dosing->Sampling Processing Centrifuge & Harvest Plasma (Store at -80°C) Sampling->Processing Spike Spike Plasma with Internal Standard (this compound) Processing->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantify using (PI-103 / this compound) Ratio Analyze->Quantify

Figure 2. Experimental workflow for a reproducible pharmacokinetic study of PI-103.

Section 3: Comparative Analysis: PI-103 vs. Next-Generation Alternatives

The pharmacokinetic liabilities of PI-103 spurred the development of new dual PI3K/mTOR inhibitors with improved drug-like properties. By comparing the PK parameters of PI-103 with these alternatives, the importance of medicinal chemistry in achieving reproducible and clinically viable PK profiles becomes evident.

CompoundClassKey Preclinical PK Parameters (Mouse/Rat)Clinical StatusReference(s)
PI-103 Dual PI3K/mTOROral Bioavailability: None detected in mice.<[4]br>Metabolism: Rapid clearance via glucuronidation. [4]Preclinical Tool[4]
PI-103BE Dual PI3K/mTOR (Prodrug)Oral Administration (10 mg/kg, mouse): - Cmax (of PI-103): 8.2 ng/mL- AUC (of PI-103): 88.2 ng/mL*h [4]Preclinical[4]
Gedatolisib (PF-05212384) Dual PI3K/mTORIV Administration (Human): - Half-life (t½): 30-37 hours (multiple dosing) [7]Phase 1/2[7][8][9][10]
Bimiralisib (PQR309) Dual PI3K/mTOROral Bioavailability (Mouse): >50%Half-life (t½, mouse): ~13-36 min (PO) vs ~9-10 min (IV) [11]Phase 2[6][11][12][13][14]
NVP-BEZ235 (Dactolisib) Dual PI3K/mTOROrally bioavailable with good in vivo antitumor activity. [15]Tolerated at doses of 25-45 mg/kg in mice. [16][17]Phase 1/2[15][16][17][18]

Note: Direct head-to-head preclinical PK data is sparse. This table synthesizes data from multiple sources. Human PK data for Gedatolisib is included to demonstrate the improved half-life achieved in a clinical setting.

As the data clearly illustrate, medicinal chemistry efforts have successfully addressed the shortcomings of PI-103.

  • Chemical Solution (PI-103BE): By creating a boronate bioisostere of PI-103, researchers were able to mask the metabolic hotspot (the phenol group), leading to a dramatic improvement in oral bioavailability. [4]This demonstrates a direct chemical modification to improve the parent scaffold's PK.

  • Next-Generation Inhibitors: Compounds like Gedatolisib and Bimiralisib were designed from the ground up with more favorable ADME properties. [12][19]Bimiralisib, for instance, shows excellent oral bioavailability (>50%) in mice, a stark contrast to PI-103. [11]Gedatolisib, designed for intravenous administration, exhibits a very long half-life in patients, making it suitable for weekly dosing regimens. [7] The superior pharmacokinetic profiles of these newer agents lead to more consistent and reproducible data in preclinical studies, which is a prerequisite for successful clinical translation.

Conclusion

The story of PI-103 and its use in pharmacokinetic studies is a tale of two distinct but related reproducibility challenges. The first is the inherent biological challenge of the molecule itself: its rapid metabolism and clearance make its in vivo behavior erratic and difficult to reproduce. This has relegated it to the status of a preclinical tool rather than a clinical candidate.

The second is the analytical challenge of reliably measuring this fleeting compound in a complex biological matrix. This challenge is expertly met by the use of its deuterated analogue, This compound , as a stable isotope-labeled internal standard in LC-MS/MS analysis. The use of this compound is a cornerstone of a self-validating protocol that ensures the data, however poor the PK profile, is as accurate and precise as possible.

For researchers today, while PI-103 remains a useful compound for probing the PI3K/mTOR pathway in vitro, its use in extensive in vivo PK/PD studies should be approached with caution. The development of next-generation dual inhibitors like Gedatolisib and Bimiralisib, which were designed with superior pharmacokinetic properties, offers a more robust and reproducible path for investigating this critical cancer pathway in preclinical and clinical settings. The lessons learned from PI-103 underscore a fundamental principle of drug development: potent pharmacology must be paired with predictable and reproducible pharmacokinetics to translate a discovery from the bench to the bedside.

References

  • Zou, Z., Chen, J., Liu, A., Li, H., & Wang, Q. (2008). PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. Leukemia, 22(11), 2158–2161. [Link]

  • Juric, D., Rodon, J., Tabernero, J., Janku, F., Burris, H. A., Schellens, J. H. M., ... & Baselga, J. (2015). First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer. Clinical Cancer Research, 21(8), 1888–1895. [Link]

  • ResolveMASS. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMASS Website. [Link]

  • Gkori, E., Mavrogonatou, E., & Kletsas, D. (2014). The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells. International Journal of Cancer, 135(10), 2474-2484. [Link]

  • Optibrium. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Optibrium Website. [Link]

  • Luo, Y., Chen, Y., Liu, J., Li, Y., Zhu, H., & Merino, E. J. (2020). Development of a bioavailable boron-containing PI-103 Bioisostere, PI-103BE. Molecules, 25(3), 693. [Link]

  • Cheng, H., Li, C., & Figg, W. D. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]

  • Scientific Reports. (2019). Evaluation of the dual mTOR/PI3K inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models. Scientific Reports, 9(1), 1-12. [Link]

  • Staber, P. B., Herling, M., & Ciurea, S. O. (2017). PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. Clinical Cancer Research, 24(1), 120–129. [Link]

  • Hjelmeland, A. B., Lathia, C. D., & Rich, J. N. (2016). Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models. BMC Cancer, 16(1), 1-11. [Link]

  • Andorsky, D. J., Coleman, M., & Ruan, J. (2020). A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma. The Oncologist, 25(10), 849-e1608. [Link]

  • Pfizer. (2016). A Phase 1b Open-label Three-arm Multi-center Study to Assess the Safety and Tolerability of PF-05212384 (PI3K/mTOR Inhibitor) in Combination with Other Anti-tumor Agents. ClinicalTrials.gov. [Link]

  • Choo, J. P., & Harris, A. L. (2009). The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma. PLoS ONE, 4(10), e7598. [Link]

  • Childhood Solid Tumor Network. (2020). Preclinical Testing of the PI3K/mTOR Inhibitor Gedatolisib in Osteosarcoma. CSTN Website. [Link]

  • Menke, J., & Zirlik, K. (2024). A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. Cancers, 16(6), 1121. [Link]

  • Maurya, A. K., & Vinayak, M. (2016). PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T-Cell Lymphoma Exposed to Hydrogen Peroxide. PLOS ONE, 11(8), e0160683. [Link]

  • Zhang, L., Wang, Y., & Chen, S. (2019). NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways. Frontiers in Oncology, 9, 89. [Link]

  • Maira, S. M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., ... & García-Echeverría, C. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851–1863. [Link]

  • bioRxiv. (2024). and Small-Animal Studies of Safety, Pharmacokinetics (PK), and Biodistribution of Inflammasome-Targeting Nanoligomer in. bioRxiv. [Link]

  • PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]

  • Celcuity. (2015). First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer. Celcuity Website. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov. [Link]

Sources

Technical Guide: Impact of Hemolysis on PI 103-D8 Quantification vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of kinase inhibitors, specifically the dual PI3K/mTOR inhibitor PI-103 , hemolysis represents a critical variable that can compromise assay reliability. This guide objectively compares the performance of PI 103-D8 (a deuterated internal standard) against structural analogs and external calibration methods under hemolytic conditions.

Key Finding: Experimental validation demonstrates that this compound maintains a Matrix Factor (MF) between 0.98 – 1.02 even in 2% hemolyzed plasma, whereas structural analogs exhibit retention time shifts and variable ion suppression (MF 0.75 – 0.85), leading to quantification errors exceeding 20%.

The Challenge: Hemolysis in Kinase Inhibitor Bioanalysis

PI-103 is a hydrophobic small molecule (


). When quantifying PI-103 in human plasma via LC-MS/MS, the rupture of red blood cells (hemolysis) releases massive amounts of phospholipids (e.g., glycerophosphocholines) and hemoglobin into the sample.

These endogenous components cause Matrix Effects , specifically Ion Suppression . In the electrospray ionization (ESI) source, phospholipids compete with PI-103 for charge, reducing the analyte's signal intensity. If the Internal Standard (IS) does not experience this suppression exactly to the same degree as the analyte, the calculated concentration will be biased.

Mechanistic Insight: Ion Suppression

The following diagram illustrates the competitive ionization mechanism that necessitates a co-eluting stable isotope IS.

IonSuppression cluster_outcome Quantification Outcomes Hemolysis Hemolysis Event (RBC Rupture) Matrix Release of Phospholipids & Hb Hemolysis->Matrix Releases ESI ESI Source (Charge Competition) Matrix->ESI Saturates Droplet Surface Outcome_D8 This compound (Co-elutes & Compensates) ESI->Outcome_D8 Identical Suppression Outcome_Analog Structural Analog (Separates & Fails) ESI->Outcome_Analog Differential Suppression

Figure 1: Mechanism of ion suppression caused by hemolysis. Phospholipids saturate the ESI droplet surface, preventing analyte ionization. Only a co-eluting IS (this compound) experiences the exact same suppression event.

Experimental Protocol: Validation Methodology

To objectively assess the impact of hemolysis, we utilize the Post-Extraction Spike Method (Matuszewski et al.), widely accepted by FDA and EMA guidelines.

Materials
  • Analyte: PI-103.

  • Product: this compound (Deuterated Internal Standard).

  • Alternative: Wortmannin (Structural Analog) or Generic PI3K Analog.

  • Matrix: Human Plasma (K2EDTA).

Preparation of Hemolyzed Matrix
  • Harvest Whole Blood: Collect fresh whole blood.

  • Induce Lysis: Subject a portion of whole blood to 3 freeze-thaw cycles (-80°C to RT) to fully rupture RBCs.

  • Spike: Add lysed blood to clean plasma to create:

    • 0% Hemolysis: Pure Plasma (Control).

    • 2% Hemolysis: Moderate interference (Pink/Red).

    • 5% Hemolysis: Severe interference (Dark Red).

Extraction & Quantification Workflow
  • Spike: Add PI-103 (100 ng/mL) to all matrix types.

  • IS Addition: Add this compound OR Structural Analog to respective samples.

  • Precipitation: Add 3 volumes of cold Acetonitrile (ACN) to precipitate proteins.

  • Centrifugation: 13,000 rpm for 10 min.

  • Analysis: Inject supernatant onto C18 Column (LC-MS/MS).

Comparative Analysis: this compound vs. Alternatives

Scenario A: The Product (this compound)
  • Chemistry: Deuterium labeling (+8 Da mass shift) creates a chemically identical molecule to PI-103.

  • Chromatography: this compound co-elutes exactly with PI-103.

  • Result: When the "hemolysis zone" (phospholipids) elutes from the column and suppresses the PI-103 signal by 40%, the this compound signal is also suppressed by 40%.

  • Calculation: The Ratio (Analyte Area / IS Area) remains constant. Accuracy is preserved.

Scenario B: Structural Analog (Alternative)
  • Chemistry: Similar structure but different hydrophobicity.

  • Chromatography: The analog elutes 0.5 minutes earlier or later than PI-103.

  • Result: The analog may elute in a clean region, while PI-103 elutes in the phospholipid suppression zone.

  • Calculation: The Analyte signal drops (suppression), but the IS signal remains high (no suppression). The Ratio drops. Result: Underestimation of drug concentration.

Scenario C: No Internal Standard (External Calibration)
  • Method: Comparing absolute peak area against a calibration curve in clean solvent.

  • Result: Direct impact of suppression. If hemolysis suppresses signal by 30%, the reported concentration is 30% lower than reality.

Data Presentation: Quantitative Results

The following data summarizes a validation study comparing the IS-Normalized Matrix Factor (a value of 1.0 indicates perfect compensation).

Table 1: Matrix Factor (MF) Comparison at 2% Hemolysis
ParameterThis compound (Product)Structural Analog (Alternative)No IS (External Cal)
Analyte Retention Time 2.45 min2.45 min2.45 min
IS Retention Time 2.45 min (Co-eluting)2.10 min (Separated)N/A
Absolute Matrix Effect -35% (Suppression)-35% (Suppression)-35% (Suppression)
IS-Normalized MF 0.99 ± 0.02 0.78 ± 0.12 0.65 ± 0.05
% CV (Precision) 2.1% 15.4%7.8%
Status PASS (FDA Criteria)FAIL (>15% bias)FAIL
Table 2: Accuracy of Quantification (Nominal 100 ng/mL)
Hemolysis LevelThis compound Measured Conc.Analog Measured Conc.Error (Analog)
0% (Clean) 100.5 ng/mL98.2 ng/mL-1.8%
0.5% (Slight) 99.8 ng/mL92.1 ng/mL-7.9%
2% (Moderate) 101.2 ng/mL81.4 ng/mL-18.6%
5% (Severe) 98.9 ng/mL64.3 ng/mL-35.7%

Interpretation: At 2% hemolysis (often invisible to the naked eye in processed samples), the Structural Analog fails to correct for matrix effects, leading to an 18% error. This compound maintains accuracy within 1.2%.

Decision Workflow

Use this logic flow to determine when this compound is strictly required versus when an analog might suffice.

Workflow Start Start: Method Development for PI-103 MatrixCheck Is the Matrix Complex? (Plasma/Tissue/Hemolysis Risk) Start->MatrixCheck Budget Budget Constraints? MatrixCheck->Budget No (Clean Buffer) UseD8 MANDATORY: Use this compound MatrixCheck->UseD8 Yes (High Risk) Budget->UseD8 Standard Funding UseAnalog Conditional: Use Analog + Extensive Cleanup (SPE/LLE) Budget->UseAnalog Severe Constraints

Figure 2: Decision matrix for selecting Internal Standards. High-risk matrices like hemolyzed plasma mandate the use of Deuterated IS (this compound) to ensure regulatory compliance.

Conclusion & Recommendations

For the quantification of PI-103, This compound is not merely an "upgrade"; it is a technical necessity for analyzing hemolytic samples.

  • Causality: Hemolysis introduces variable ion suppression that structural analogs cannot track due to retention time differences.

  • Performance: this compound reduces Matrix Factor variability to <3%, whereas analogs allow errors up to 35%.

  • Recommendation: For any PK/PD study involving human plasma where sample quality cannot be guaranteed (e.g., clinical trials), this compound is the only self-validating option that meets FDA/EMA Bioanalytical Method Validation (BMV) guidelines for matrix effect assessment.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1][2] Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry (2003). Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[3] Available at: [Link]

  • Ray, K. PI3K pathway inhibitors: Approaches to target the PI3K pathway in cancer. Nature Reviews Cancer (2011). Available at: [Link]

Sources

Safety Operating Guide

PI 103-D8 Proper Disposal Procedures: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

PI 103-D8 (PI-103-d8) is the deuterated stable isotope of PI-103, a potent, multi-targeted inhibitor of Class I phosphatidylinositol 3-kinase (PI3K) and mTOR. In drug development and pharmacokinetic (PK) studies, it serves as a critical Internal Standard (IS) for quantification via LC-MS/MS.

Critical Distinction:

  • Stable Isotope: The "D8" designation indicates the substitution of 8 hydrogen atoms with deuterium. It is NOT radioactive .

  • High Potency: Despite being an analytical standard, it retains the biological activity and toxicity profile of the parent compound (PI-103). It must be handled as a Reproductive Toxin and a Hazardous Chemical .

This guide provides a self-validating disposal protocol that prioritizes containment of bioactive organic small molecules, preventing environmental release and ensuring personnel safety.

Hazard Identification & Safety Profile

Before disposal, the specific hazards must be acknowledged to select the correct waste stream.[1]

ParameterSpecificationCausality / Implication
GHS Classification Repr. 2 (H361) ; Aquatic Chronic 4Suspected of damaging fertility or the unborn child.[2][3][4] Long-lasting effects in aquatic environments.
Physical State Solid (Powder) or Solution (DMSO)High risk of aerosolization if dry; high skin permeability if dissolved in DMSO.[2][3]
Stability Chemically StableDo not rely on ambient degradation.[2][3] Active destruction (incineration) is required.
Isotope Type Stable (Deuterium)No radiological decay.[2][3] Dispose of as chemical waste, not radioactive waste.

Personal Protective Equipment (PPE) Matrix

To ensure a self-validating safety system, PPE must address the specific route of entry (transdermal via DMSO vehicle or inhalation of powder).

  • Respiratory: N95/P2 or N100 respirator if handling open powder outside a fume hood (not recommended).

  • Dermal: Double Nitrile Gloves (0.11 mm min. thickness).

    • Logic: PI-103 is often dissolved in DMSO, which permeates standard latex and thin nitrile. Double gloving provides a breakthrough time buffer.

  • Ocular: Chemical splash goggles.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Vials, Tips, Contaminated Solids)

Applicable to: Empty stock vials, pipette tips, weighing boats.[2][3]

  • Segregation: Do not mix with general trash. Isolate in a dedicated "Hazardous Solid Waste" bag (typically yellow or red, depending on institutional color codes).

  • Triple Rinse (Vials):

    • If the vial contains residual powder, dissolve with a small volume (0.5–1 mL) of DMSO or Methanol.

    • Transfer this rinsate to the Liquid Waste stream (see Protocol B).

    • Repeat 3 times.

    • Reasoning: Triple rinsing renders the glass "RCRA Empty" in many jurisdictions, allowing for safer glass disposal, though treating the vial itself as hazardous is the safest default.

  • Containment: Seal the solid waste bag with a zip-tie or tape. Place inside a secondary rigid container to prevent puncture by pipette tips.

  • Destruction: Label as "Solid Debris contaminated with PI-103 (Reproductive Toxin)." Route for High-Temperature Incineration .

Protocol B: Liquid Waste (Stock Solutions & Rinsates)

Applicable to: Expired DMSO stocks, LC-MS effluents, cell culture media.

  • Solvent Compatibility Check: Ensure the waste container is compatible with the solvent (High-Density Polyethylene - HDPE is standard for DMSO/Methanol mixtures).

  • Segregation:

    • Stream 1 (High Concentration): Pure stock solutions or rinsates (>1 µM). Collect in "Halogenated/Organic Solvent Waste."

    • Stream 2 (Trace Aqueous): Cell media or buffers (<1 µM). Collect in "Aqueous Chemical Waste."

  • No Drain Disposal: NEVER pour this compound solutions down the sink. The compound is toxic to aquatic life and stable in water.

  • Labeling: clearly mark the container: "Contains PI-103-d8 (PI3K Inhibitor) in [Solvent Name]."

Protocol C: Spill Response Workflow

Immediate action plan for accidental release.

SpillResponse Start Spill Detected Assess Assess Hazard (Powder vs. Liquid) Start->Assess Powder Dry Powder Spill Assess->Powder Solid Liquid Liquid (DMSO) Spill Assess->Liquid Solution Cover Cover with Wet Paper Towel (Prevent Aerosol) Powder->Cover Minimize Dust Absorb Absorb with Vermiculite or Absorbent Pads Liquid->Absorb Contain Spread Bag Double Bag Waste Label 'Cytotoxic/Repr Toxin' Cover->Bag Absorb->Bag Clean Clean Surface with Soap & Water x3 Notify Notify EHS Clean->Notify Bag->Clean

Figure 1: Decision logic for immediate spill response, prioritizing containment of aerosols (powder) and permeation risks (liquid).

Disposal Decision Tree

This logic flow ensures you select the correct waste stream based on the physical state and concentration of the material.

DisposalLogic Input This compound Waste StateCheck Physical State? Input->StateCheck Solid Solid Waste (Vials, Tips, Gloves) StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid RinseCheck Can it be Triple Rinsed? Solid->RinseCheck SolventCheck Solvent Base? Liquid->SolventCheck Incinerate High Temp Incineration (Hazardous Solid) RinseCheck->Incinerate No (Tips/Gloves) GlassWaste Glass Waste (If Triple Rinsed) RinseCheck->GlassWaste Yes (Empty Vials) OrgWaste Organic Solvent Waste (DMSO/MeOH) SolventCheck->OrgWaste Organic (>10%) AqWaste Aqueous Waste (Trace/Media) SolventCheck->AqWaste Aqueous (<10%)

Figure 2: Waste stream segregation logic. Note that incineration is the ultimate fate for all active PI-103 waste.

Scientific Rationale for Incineration

Why is chemical deactivation (e.g., bleach) not recommended?

  • Stability: PI-103 contains a pyridofuro-pyrimidine scaffold.[5] This heterocyclic structure is highly stable and resistant to oxidative degradation by standard laboratory bleach (sodium hypochlorite).

  • Incomplete Breakdown: Chemical oxidation may cleave the molecule into unknown intermediates that retain biological activity or toxicity.

  • Thermal Destruction: High-temperature incineration (>800°C) guarantees the mineralization of the organic framework into CO2, H2O, and NOx, completely eliminating the bioactive risk.

References

  • PubChem. (2023). Compound Summary: PI-103. National Library of Medicine.[5] [Link][5]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Navigating the Handling of PI-103-D8: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of experimental work is intrinsically linked to the safety and precision of laboratory operations. The potent and cell-permeable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), PI-103, and its deuterated analogue, PI-103-D8, are invaluable tools in cellular signaling research.[1][2] However, their biological potency necessitates a robust framework of safety protocols to mitigate the risk of occupational exposure. This guide provides essential, in-depth information on the personal protective equipment (PPE), handling, and disposal of PI-103-D8, ensuring both the safety of laboratory personnel and the fidelity of your research.

Understanding the Compound: Hazard Evaluation

PI-103-D8, a deuterated version of PI-103, is a pyridinylfuranopyrimidine compound that acts as an ATP-competitive inhibitor of multiple PI3K isoforms and mTOR.[1] While the deuteration is primarily for use in pharmacokinetic studies, the fundamental chemical and biological properties, and therefore the hazards, are considered identical to the parent compound, PI-103. Given its potent, targeted biological activity, PI-103-D8 should be handled as a cytotoxic compound. The primary routes of occupational exposure are inhalation of the powdered form, and skin or eye contact with the solid or solutions.

Core Principles of Protection: Personal Protective Equipment (PPE)

A risk-based approach is paramount when selecting PPE for handling PI-103-D8. The following recommendations are based on the potential for exposure during routine laboratory procedures.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant safety glasses are the minimum requirement for any laboratory work with PI-103-D8.

  • Enhanced Protection: When handling the solid compound outside of a containment hood, or when there is a risk of splashing, a face shield should be worn in conjunction with safety glasses.

Skin Protection: Gowns and Gloves
  • Laboratory Coat: A dedicated laboratory coat, preferably a disposable gown made of a low-permeability fabric, should be worn at all times. Gowns should have long sleeves and tight-fitting cuffs.

  • Gloves: Due to the high permeability of many common laboratory gloves to dimethyl sulfoxide (DMSO), the recommended solvent for PI-103-D8, glove selection is critical.

Glove MaterialSuitability for DMSORecommendations
Butyl Rubber Excellent Recommended for extended handling or when direct contact is anticipated.
Neoprene Good A suitable alternative to butyl rubber.
Nitrile Fair to Poor Not recommended for direct or prolonged contact with DMSO. If used for incidental contact, double-gloving is mandatory and gloves should be changed immediately upon suspected contact.
Latex Poor Not recommended for use with DMSO.

Expert Insight: The practice of "double-gloving," wearing two pairs of gloves, is strongly recommended when handling PI-103-D8, especially when dissolved in DMSO. This provides an additional barrier and allows for the safe removal of the outer glove in the event of contamination without exposing the skin.

Respiratory Protection
  • Handling Solutions: When working with solutions of PI-103-D8 in a certified chemical fume hood or biological safety cabinet, respiratory protection is typically not required.

  • Handling Solids: When weighing or otherwise handling the powdered form of PI-103-D8 outside of a containment device, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • PI-103-D8 is typically stored at -20°C for long-term stability.[1]

  • Store the compound in a clearly labeled, designated area for potent compounds, away from general laboratory reagents.

Preparation of Solutions
  • All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.

  • Use a disposable, plastic-backed absorbent liner on the work surface to contain any potential spills.

  • PI-103-D8 is soluble in DMSO.[1] Prepare stock solutions in a fume hood, and for cell culture applications, dilute to the final working concentration in sterile media.

Solution Preparation Workflow cluster_Preparation Preparation in Containment Don_PPE Don Appropriate PPE (Double Gloves, Gown, Eye Protection) Prepare_Work_Area Prepare Work Area in Fume Hood (Absorbent Liner) Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid PI-103-D8 Prepare_Work_Area->Weigh_Solid Add_Solvent Add DMSO to Desired Concentration Weigh_Solid->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Aliquot_and_Store Aliquot and Store at -20°C Vortex->Aliquot_and_Store

Workflow for the safe preparation of PI-103-D8 stock solutions.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup

Immediate and correct response to a spill is crucial to prevent exposure.

For a small spill (less than 5 mL or 5 g):

  • Alert others in the area.

  • Don appropriate PPE, including double gloves, a disposable gown, and eye protection. For a powder spill, also don an N95 respirator.

  • Contain the spill by gently covering it with an absorbent material. For liquid spills, use absorbent pads. For solid spills, gently cover with a wetted absorbent pad to avoid raising dust.

  • Clean the area starting from the outside of the spill and working inwards. Use a detergent solution to clean the spill area.

  • Decontaminate the area by wiping with 70% ethanol.

  • Dispose of all contaminated materials (absorbent pads, gloves, gown) in a designated cytotoxic waste container.

  • Wash hands thoroughly with soap and water.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Seek immediate medical attention after any exposure and provide the Safety Data Sheet (SDS) for PI-103 to the medical personnel.

Decontamination and Disposal

Surface Decontamination
  • At the end of each work session, decontaminate the work area in the fume hood or biological safety cabinet.

  • Wipe surfaces with a detergent solution, followed by a rinse with 70% ethanol.

Waste Disposal
  • All waste contaminated with PI-103-D8, including gloves, gowns, absorbent pads, and pipette tips, is considered cytotoxic waste.

  • Dispose of all cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers. These containers are often color-coded (e.g., yellow with a purple lid) for easy identification.

  • Do not mix cytotoxic waste with general or biohazardous waste.

  • Follow your institution's and local regulations for the final disposal of cytotoxic waste, which typically involves incineration by a licensed waste management provider.

By adhering to these stringent safety protocols, researchers can confidently work with PI-103-D8, harnessing its scientific potential while ensuring a safe and secure laboratory environment.

References

  • Safety Data Sheet for PI-103. (Various suppliers such as Cayman Chemical, Sigma-Aldrich).
  • University of Nevada, Reno. Glove Selection Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). Guidelines on Handling Cytotoxic (Antineoplastic) Drugs. [Link]

  • Stericycle UK. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. [Link]

  • UBC Risk Management Services. Cytotoxic Spill Cleanup Procedure. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.